Deferoxamine
Description
Natural product isolated from Streptomyces pilosus. It forms iron complexes and is used as a chelating agent, particularly in the mesylate form.
Deferoxamine is an Iron Chelator. The mechanism of action of this compound is as an Iron Chelating Activity.
This compound is a parenterally administered iron chelating agent used to treat transfusion related chronic iron overload. This compound rarely causes serum aminotransferase elevations during therapy and has not been convincingly linked to instances of clinically apparent liver injury.
This compound has been reported in Streptomyces malaysiense, Streptomyces argillaceus, and other organisms with data available.
This compound is an iron-chelating agent that binds free iron in a stable complex, preventing it from engaging in chemical reactions. This compound chelates iron from intra-lysosomal ferritin and siderin forming ferrioxamine, a water-soluble chelate excreted by the kidneys and in the feces via the bile. This agent does not readily bind iron from transferrin, hemoglobin, myoglobin or cytochrome. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1968 and is indicated for hemochromatosis and has 14 investigational indications.
See also: this compound Mesylate (active moiety of); this compound Hydrochloride (active moiety of).
Properties
IUPAC Name |
N-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentyl]-N'-(5-aminopentyl)-N'-hydroxybutanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H48N6O8/c1-21(32)29(37)18-9-3-6-16-27-22(33)12-14-25(36)31(39)20-10-4-7-17-28-23(34)11-13-24(35)30(38)19-8-2-5-15-26/h37-39H,2-20,26H2,1H3,(H,27,33)(H,28,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQYURCVBFRUQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H48N6O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022887 | |
| Record name | Deferoxamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
560.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Deferoxamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014884 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
9.90e-02 g/L | |
| Record name | Deferoxamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00746 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Deferoxamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014884 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
70-51-9 | |
| Record name | Deferoxamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deferoxamine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deferoxamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00746 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | deferoxamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527604 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Deferoxamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Deferoxamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.671 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEFEROXAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J06Y7MXW4D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DESFERRIOXAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3311 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Deferoxamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014884 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
MP: 138-140 °C /MONOHYDRATE/; 172-175 °C /HYDROCHLORIDE/; 148-149 °C /METHANESULFONATE/, MP: 180-182 °C /N-ACETYL DERIV/, 138 - 140 °C | |
| Record name | Deferoxamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00746 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DESFERRIOXAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3311 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Deferoxamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014884 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Deferoxamine's Mechanism of Action in Iron Chelation: A Technical Guide
Introduction
Deferoxamine (B1203445) (DFO), a natural siderophore produced by the bacterium Streptomyces pilosus, is a potent and specific chelating agent for ferric iron (Fe³⁺)[1][2][3]. For decades, it has been a cornerstone in the management of both acute iron intoxication and chronic iron overload resulting from conditions like transfusion-dependent anemias[1][4]. This technical guide provides an in-depth exploration of the core mechanisms by which this compound binds and facilitates the excretion of excess iron, its effects on cellular pathways, and the experimental protocols used to characterize its action.
Physicochemical Properties and Iron Binding
At its core, this compound's efficacy lies in its chemical structure. It is a hexadentate ligand, meaning it possesses six binding sites that securely coordinate a single iron ion[1]. These binding sites are composed of three hydroxamic acid functional groups arranged along a linear chain[3][5].
Chelation Reaction: this compound has a very high affinity for trivalent ferric iron (Fe³⁺), binding to it in a 1:1 molar ratio[4][6]. This reaction forms an extremely stable, water-soluble octahedral complex known as ferrioxamine[1][3]. The high stability of this complex is crucial, as it prevents the bound iron from participating in harmful redox reactions, such as the Fenton reaction, which generates damaging free radicals[1].
dot
Caption: this compound binds ferric iron in a 1:1 ratio to form ferrioxamine.
The specificity of DFO for Fe³⁺ is highlighted by comparing the stability constants of its complexes with various metal ions.
| Metal Ion | Overall Stability Constant (log β) | pM* Value | Reference |
| Fe³⁺ | 30.6 | 26.6 | [3] |
| Al³⁺ | 22.0 | 19.4 | [7] |
| Ga³⁺ | 28.3 | 24.6 | [7] |
| Cu²⁺ | 14.1 | 12.5 | [7] |
| Zn²⁺ | 11.1 | 9.0 | [7] |
| Ni²⁺ | 10.9 | 8.8 | [7] |
| *pM: Negative logarithm of the free metal ion concentration, calculated for [Ligand]=10⁻⁵ M, [Metal]=10⁻⁶ M at pH 7.4. A higher pM value indicates stronger binding. |
Systemic and Cellular Mechanisms of Action
This compound chelates iron from pathological, non-physiological iron pools. Its primary targets are:
-
Non-Transferrin-Bound Iron (NTBI): A particularly toxic form of iron that appears in the plasma when transferrin becomes saturated[1]. DFO rapidly removes about a third of NTBI[8][9].
-
Hemosiderin and Ferritin: The body's main iron storage proteins[10][11]. DFO can readily access and remove iron from these stores[3][12].
Crucially, DFO does not effectively remove iron already bound to essential functional molecules like transferrin, hemoglobin, or cytochromes, minimizing disruption of normal physiological processes[10][11][12].
Cellular Uptake and Excretion: The cellular uptake of DFO is limited by its high molecular weight and low lipophilicity[8][9]. However, some cells, particularly hepatocytes, exhibit a facilitated uptake mechanism[8][9]. Once inside the cell, DFO chelates iron from the labile iron pool within the cytosol[8]. The resulting ferrioxamine complex is then transported through lysosomal compartments before being excreted[8]. DFO can also induce the degradation of ferritin through autophagy to access the iron stored within[9].
The water-soluble ferrioxamine complex is then eliminated from the body via two primary routes:
-
Renal Excretion: The complex is readily filtered by the kidneys, giving the urine a characteristic reddish color[1][12][13].
-
Biliary Excretion: Ferrioxamine chelated in the liver is excreted into the bile and eliminated through feces[1][4].
dot
Caption: Systemic workflow of this compound from administration to excretion.
Modulation of the HIF-1α Signaling Pathway
Beyond simple chelation, this compound has a significant impact on cellular signaling, most notably by stabilizing Hypoxia-Inducible Factor-1α (HIF-1α). This mechanism is independent of oxygen levels and is a direct consequence of iron removal.
-
Role of PHD: Prolyl-4-hydroxylase (PHD) is an enzyme that targets HIF-1α for degradation under normal oxygen conditions (normoxia).
-
Iron as a Cofactor: PHD requires Fe²⁺ as an essential cofactor to function.
-
DFO-Mediated Inhibition: By chelating intracellular iron, DFO deprives PHD of its necessary cofactor, thereby inactivating the enzyme.
-
HIF-1α Stabilization: With PHD inactive, HIF-1α is no longer degraded. It accumulates in the cell, translocates to the nucleus, and dimerizes with HIF-1β.
-
Downstream Gene Activation: The active HIF-1 complex binds to hypoxia-response elements (HREs) in the promoters of target genes, activating the transcription of proteins involved in angiogenesis (e.g., VEGF), erythropoiesis, and metabolic adaptation[14].
dot
Caption: DFO stabilizes HIF-1α by chelating iron, a required PHD cofactor.
Quantitative Pharmacokinetic and Dosing Data
The clinical application of this compound is guided by its pharmacokinetic properties and established binding capacity.
| Parameter | Value / Description | Reference(s) |
| Administration Routes | Intravenous (IV), Subcutaneous (SC), Intramuscular (IM). Poorly absorbed orally. | [10],[2] |
| Iron Binding Capacity | 100 mg of DFO binds approx. 8.5 mg of ferric iron. | [2],[13],[12] |
| Plasma Half-Life | Biphasic elimination: rapid phase of ~1 hour, slow phase of ~6 hours. | [2] |
| Protein Binding | Less than 10% bound to serum proteins. | [2] |
| Metabolism | Primarily by plasma enzymes; pathways are not fully defined. | [2],[13],[12] |
| Excretion | Ferrioxamine is excreted via urine and feces (through bile). | [6],[13] |
| Indication | Typical Dosing Regimen | Reference(s) |
| Acute Iron Poisoning | IM: 1g initial dose, then 500mg q4-12h. IV (for shock): Up to 15 mg/kg/hr. Max 6g/24h. | [15],[13],[12] |
| Chronic Iron Overload | SC: 20-60 mg/kg/day via infusion pump over 8-12 hours, 5-7 nights/week. | [6],[15],[13] |
| IV: 40-50 mg/kg/day over 8-12 hours for patients with IV access. | [13],[12] |
Key Experimental Protocols
The characterization of this compound's efficacy relies on standardized clinical and preclinical methodologies.
Protocol 1: Quantification of 24-Hour Urinary Iron Excretion This protocol is a cornerstone for monitoring the efficacy of DFO therapy.
-
Objective: To quantify the amount of iron removed by DFO and excreted in the urine over a 24-hour period.
-
Methodology:
-
Baseline Collection: A 24-hour urine sample is collected prior to DFO administration to establish a baseline iron excretion rate.
-
DFO Administration: The patient is administered a standardized dose of this compound (e.g., 500 mg IM).
-
Post-Chelator Collection: All urine is collected for the 24 hours immediately following DFO administration in an acid-washed, metal-free container.
-
Sample Processing: The total volume of the 24-hour collection is measured, and an aliquot is taken for analysis. The sample is acidified to prevent iron precipitation.
-
Analysis: The iron concentration in the urine sample is determined using atomic absorption spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS).
-
Calculation: The total iron excreted is calculated by multiplying the iron concentration by the total urine volume. The net DFO-induced excretion is found by subtracting the baseline value.
-
dot
Caption: Experimental workflow for urinary iron excretion measurement.
Protocol 2: Non-Invasive Measurement of Liver Iron Concentration (LIC) by MRI (T2)* MRI-based relaxometry has become the standard for non-invasively quantifying organ iron content.
-
Objective: To measure the concentration of iron in the liver and monitor its reduction during chelation therapy.
-
Principle: Iron is a paramagnetic substance. Its accumulation in tissue shortens the T2* relaxation time, which is measurable by MRI. The relaxation rate (R2* = 1/T2*) is directly proportional to the liver iron concentration.
-
Methodology:
-
Patient Preparation: No specific preparation is typically required.
-
MRI Acquisition: The patient undergoes an MRI scan of the liver using a multi-echo gradient-echo sequence. Images are acquired at several different echo times (TE).
-
Data Analysis: A region of interest (ROI) is drawn on the liver parenchyma, avoiding major blood vessels. The signal intensity within the ROI is measured at each echo time.
-
T2 Calculation:* The signal decay curve across the different echo times is fitted to a single exponential function to calculate the T2* value.
-
LIC Determination: The liver iron concentration (in mg Fe/g dry weight) is determined using a validated calibration curve that relates the calculated R2* (1/T2*) value to LIC.
-
This compound's mechanism of action is a multi-faceted process centered on its high and specific affinity for ferric iron. By forming the stable, water-soluble ferrioxamine complex, it effectively sequesters toxic iron from systemic and cellular stores and facilitates its excretion. Furthermore, its ability to modulate the HIF-1α pathway by intracellular iron deprivation reveals a more complex biological role beyond simple chelation. A thorough understanding of these mechanisms, supported by quantitative pharmacokinetic data and robust experimental protocols, is essential for its continued effective and safe use in drug development and clinical practice.
References
- 1. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound B: A Natural, Excellent and Versatile Metal Chelator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review on Iron Chelators in Treatment of Iron Overload Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound B: A Natural, Excellent and Versatile Metal Chelator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. researchgate.net [researchgate.net]
- 8. Recent insights into interactions of this compound with cellular and plasma iron pools: Implications for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Desferal (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 13. novartis.com [novartis.com]
- 14. Frontiers | Chelating the valley of death: this compound’s path from bench to wound clinic [frontiersin.org]
- 15. reference.medscape.com [reference.medscape.com]
Deferoxamine as a Hypoxia-Mimetic Agent: A Technical Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the application of Deferoxamine (DFO) to simulate hypoxic conditions in a laboratory setting. This document outlines the core mechanism of action, provides detailed experimental protocols, and presents quantitative data to facilitate experimental design and interpretation.
Executive Summary
Cellular response to low oxygen tension (hypoxia) is a critical factor in various physiological and pathological processes, including angiogenesis, erythropoiesis, cancer progression, and ischemic injury. The study of these responses often requires the simulation of a hypoxic environment in vitro and in vivo. This compound (DFO), an iron-chelating agent, has emerged as a widely used and effective hypoxia-mimetic agent. By sequestering intracellular iron, DFO inhibits the function of iron-dependent enzymes, leading to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), the master regulator of the cellular hypoxic response. This guide provides a comprehensive overview of the use of DFO in research, detailing its mechanism of action, downstream effects, and standardized protocols for its application.
Core Mechanism of Action: HIF-1α Stabilization
Under normal oxygen levels (normoxia), HIF-1α is continuously synthesized and rapidly degraded. This degradation is mediated by a class of iron-dependent enzymes called prolyl hydroxylase domain enzymes (PHDs). PHDs hydroxylate specific proline residues on the HIF-1α subunit, which allows the von Hippel-Lindau (VHL) tumor suppressor protein to bind and target HIF-1α for proteasomal degradation.
This compound's primary mechanism as a hypoxia-mimetic agent is the chelation of intracellular ferrous iron (Fe²⁺), a critical cofactor for PHD activity.[1] By reducing the availability of iron, DFO effectively inactivates PHDs.[1] This inhibition prevents the hydroxylation of HIF-1α, leading to its stabilization and accumulation even under normoxic conditions.[2][3] The stabilized HIF-1α then translocates to the nucleus, where it dimerizes with HIF-1β and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, initiating a transcriptional response that mimics the cellular adaptation to hypoxia.[4]
Downstream Signaling and Cellular Effects
The stabilization of HIF-1α by DFO initiates a cascade of downstream signaling events, leading to the transcriptional activation of numerous genes involved in angiogenesis, cell survival, metabolism, and other adaptive responses. A key target is Vascular Endothelial Growth Factor (VEGF), a potent inducer of angiogenesis.[5][6] DFO treatment has been shown to significantly upregulate VEGF expression in various cell types.[7] Other important HIF-1α target genes upregulated by DFO include those involved in erythropoiesis (Erythropoietin, EPO), glucose metabolism, and cell survival.
It is important to note that some studies suggest DFO may have effects independent of HIF-1α, potentially through other iron-dependent processes or signaling pathways like MAPK/ERK and COX-2.[1][8]
Quantitative Data Presentation
The effective concentration and incubation time of DFO can vary significantly depending on the cell type, experimental endpoint, and culture conditions. The following tables summarize typical ranges reported in the literature.
Table 1: Typical DFO Concentrations for Hypoxia Mimicry in Cell Culture
| Cell Type | Concentration Range (µM) | Observed Effect | Reference |
| Human Breast Cancer (MCF-7, MDA-MB-231) | 30 - 300 µM | Decreased cell viability, altered iron homeostasis | [9] |
| Human Colorectal Cancer (HT29, HCT116) | 50 - 200 µM | Increased HIF-1α expression | |
| Human Dental Pulp Cells | 10 µM | Enhanced cell migration, increased VEGF & SDF-1α secretion | [7] |
| Human Aortic Endothelial Cells (HAECs) | 10 - 100 µM | Promoted tube formation, proliferation, and migration | |
| Human Small Airway Epithelial Cells | 100 - 500 µM | Increased HIF-1α expression and transcriptional activity | [5] |
| Human Neuroblastoma (SH-SY5Y) | 100 µM | Upregulation of HIF-1α | [8] |
| Endothelial Progenitor Cells (mouse) | 80 µM | Increased viability, proliferation, and tubulogenesis | |
| Acute Lymphoblastic Leukemia (Jurkat, NALM-6) | 5 - 150 µmol/L | Inhibited cell viability in a concentration-dependent manner |
Table 2: Typical DFO Incubation Times for HIF-1α Stabilization and Downstream Effects
| Incubation Time | Observed Effect | Cell Type/Model | Reference |
| 6 - 24 hours | Peak HIF-1α protein expression | Various cell lines | |
| 24 hours | Decreased intracellular labile iron | MCF-7 cells | [9] |
| 24 - 72 hours | Decreased cell viability | MCF-7 cells | [9] |
| 48 hours | Increased HIF-1α expression | HT29, HCT116 cells | |
| 48 hours | Increased VEGF & SDF-1α secretion | Dental Pulp Cells | [7] |
| 4, 8, 24 hours | Upregulation of HIF-1α and VEGF | Neonatal rat brain after hypoxia-ischemia | |
| 6 hours | Peak expression of HIF-1α, TLR4, MyD88 | Intestinal Stem Cells |
Experimental Protocols
General Experimental Workflow
A typical experiment using DFO to induce a hypoxic response follows a standardized workflow. Proper controls are critical for data interpretation.
Preparation and Storage of DFO Stock Solution
-
Reconstitution: this compound mesylate salt is typically supplied as a lyophilized powder. Reconstitute the powder in sterile, nuclease-free water to a high concentration stock solution (e.g., 100 mM).[10]
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube.[10]
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. Store aliquots at -20°C.[10] It is recommended to protect the aliquots from light. Avoid repeated freeze-thaw cycles.
Protocol: Induction of HIF-1α and Western Blot Analysis
-
Cell Culture and Treatment: Seed cells in appropriate culture vessels and grow to 70-80% confluency. Treat cells with the desired final concentration of DFO (diluted from the stock solution in culture medium) for the chosen duration (e.g., 6-24 hours). Include a vehicle-treated control group.
-
Cell Lysis:
-
Since stabilized HIF-1α rapidly degrades upon reoxygenation, it is crucial to perform lysis quickly.
-
Wash cells once with ice-cold PBS.
-
Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Mix the lysate with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-polyacrylamide gel (a 7.5% gel is common for HIF-1α). Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against HIF-1α (typically diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Normalize HIF-1α levels to a loading control like β-actin or GAPDH.
Protocol: Analysis of Target Gene Expression by qPCR
-
Cell Culture and Treatment: Treat cells with DFO as described in section 5.3.
-
RNA Extraction: Following incubation, wash cells with PBS and lyse them directly in the culture dish using a lysis buffer from an RNA extraction kit (e.g., TRIzol or a column-based kit). Extract total RNA according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Check RNA integrity via gel electrophoresis if necessary.
-
cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of total RNA (e.g., 1 µg) using a reverse transcription kit with oligo(dT) or random primers.
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the gene of interest (e.g., VEGF, EPO), and a SYBR Green or TaqMan-based master mix.
-
Run the qPCR reaction on a real-time PCR instrument.
-
Include a no-template control and a no-reverse-transcriptase control to check for contamination.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to a stable housekeeping gene (e.g., GAPDH, ACTB).
Protocol: Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Treat cells with a range of DFO concentrations for the desired time period (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solvent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of the control-treated cells.
Limitations and Off-Target Considerations
While DFO is a powerful tool, researchers must be aware of its limitations and potential off-target effects:
-
Iron Chelation is Not Specific to PHDs: DFO chelates iron globally within the cell, which can affect other iron-dependent enzymes and cellular processes, potentially leading to cytotoxicity at higher concentrations or with prolonged exposure.[3]
-
HIF-1α-Independent Effects: Some of DFO's effects may not be mediated by HIF-1α stabilization. Studies have shown that DFO can influence signaling pathways such as ERK and p38 MAPK, and that some of its protective effects may persist even in the absence of HIF-1α.[8]
-
Differences from True Hypoxia: DFO induces a "pseudo-hypoxic" state. Unlike true hypoxia, it does not directly lower oxygen levels and may not replicate all aspects of the complex cellular response to oxygen deprivation. For instance, DFO does not typically induce the production of reactive oxygen species (ROS) that can be associated with true hypoxia.[11]
-
Cell Type and Medium Dependency: The cytotoxic effects of DFO can be highly dependent on the cell line and the composition of the culture medium, particularly the availability of transferrin and iron in the serum supplement.[3]
Conclusion
This compound is an invaluable and accessible tool for simulating hypoxic conditions in a research setting. Its well-characterized mechanism of action, centered on the inhibition of prolyl hydroxylases and the subsequent stabilization of HIF-1α, allows for the robust induction of hypoxia-responsive genes. By understanding the core principles of its use, adhering to detailed experimental protocols, and being mindful of its limitations, researchers can effectively leverage DFO to investigate the critical roles of hypoxia-driven pathways in health and disease.
References
- 1. Desferrioxamine, an iron chelator, enhances HIF-1alpha accumulation via cyclooxygenase-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in Hypoxia-Inducible Factor-1 α Stabilizer this compound in Tissue Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The in vitro response of human tumour cells to desferrioxamine is growth medium dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Could Local Application of Hypoxia Inducible Factor 1-α Enhancer this compound Be Promising for Preventing of Medication-Related Osteonecrosis of the Jaw? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Improves Alveolar and Pulmonary Vascular Development by Upregulating Hypoxia-inducible Factor-1α in a Rat Model of Bronchopulmonary Dysplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIF-1α and VEGF Are Involved in this compound-Ameliorated Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound enhances the migration of dental pulp cells via hypoxia-inducible factor 1α - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-mediated up-regulation of HIF-1α prevents dopaminergic neuronal death via the activation of MAPK family proteins in MPTP-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Dose this compound Treatment Disrupts Intracellular Iron Homeostasis, Reduces Growth, and Induces Apoptosis in Metastatic and Nonmetastatic Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound mimics the pattern of hypoxia-related injury at the microvasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
Deferoxamine's Impact on Reactive Oxygen Species and Oxidative Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Deferoxamine (B1203445) (DFO), a potent iron-chelating agent, plays a significant role in modulating intracellular reactive oxygen species (ROS) and mitigating oxidative stress. Its primary mechanism involves the sequestration of free iron, a critical catalyst in the Fenton reaction which generates highly damaging hydroxyl radicals. By limiting iron availability, DFO effectively curtails this major source of oxidative damage.[1][2][3][4][5] Beyond direct ROS reduction, DFO also influences key cellular signaling pathways, notably stabilizing Hypoxia-Inducible Factor-1α (HIF-1α), which orchestrates cellular responses to low oxygen and oxidative stress.[2][4][6][7] This technical guide provides an in-depth analysis of this compound's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.
Core Mechanism of Action: Iron Chelation and ROS Reduction
This compound is a hexadentate ligand with a high affinity for ferric iron (Fe3+), forming a stable, water-soluble complex called ferrioxamine that is readily excreted.[5][8][9] This chelation of intracellular labile iron is central to its antioxidant properties.[10] Free iron participates in the Fenton reaction, a non-enzymatic reaction that generates the highly reactive hydroxyl radical (•OH) from hydrogen peroxide (H₂O₂).[5][11] By binding free iron, DFO inhibits this reaction, thereby reducing the production of one of the most potent and damaging ROS.[2][3][4][10] This reduction in oxidative stress protects cells from lipid peroxidation, DNA damage, and apoptosis.[2][4][12]
Quantitative Effects of this compound on Oxidative Stress Markers
The following tables summarize the quantitative effects of this compound on various markers of reactive oxygen species and oxidative stress as reported in several studies.
| Study Focus | Cell/Tissue Type | DFO Concentration/Dose | Observed Effect | Percentage Change | Reference |
| Ischemic Stroke | Human Patients | 40-60 mg/Kg/day | Reduction in transferrin iron saturation | 30-40% decrease | [12] |
| Radiation-Induced Skin Injury | Mice | Transdermal Patch | Decrease in ROS generation (DHE fluorescence) | Statistically significant decrease (p<0.0001) | [13] |
| Atherosclerosis | apoE−/− Mice | 100 mg/kg b.w. daily for 10 weeks | Reduction in atherosclerotic lesion area | 26% decrease | [10] |
| Acute Lymphoblastic Leukemia | ALL cell lines | Not specified | Reduction in ROS levels | Statistically significant reduction | [14] |
| H₂O₂-Induced Oxidative Stress | Rat Bone Marrow-Derived Mesenchymal Stem Cells | 5 µM (pretreatment) | Decrease in Caspase 3 activity | ~73% decrease compared to H₂O₂ group | [15] |
| H₂O₂-Induced Myocardial Dysfunction | Isolated Rat Heart | 400 µM | Partial protection against contractility decrease | Partial protection | [16] |
| Cisplatin-Induced Nephrotoxicity | Mice | 200 mg/kg | Decrease in serum urea (B33335) and creatinine | Statistically significant decrease | [17] |
| Biomarker | Experimental Model | DFO Treatment | Effect | Reference |
| Malondialdehyde (MDA) | Intervertebral Disc Degeneration Model | 100 μM | Reduced levels | [18] |
| Glutathione (GSH) | Intervertebral Disc Degeneration Model | 100 μM | Increased levels | [18] |
| Glutathione Peroxidase 4 (GPX4) | Erastin-treated primary cortical neurons | Pretreatment | Upregulated protein levels | [19] |
| Cystine/glutamate antiporter (xCT) | Erastin-treated primary cortical neurons | Pretreatment | Upregulated protein levels | [19] |
| Human Bax protein | Irradiated mouse skin | Transdermal patch | Decreased levels | [13] |
| Cleaved Caspase-3 | Irradiated mouse skin | Transdermal patch | Decreased levels | [13] |
Signaling Pathways Modulated by this compound
This compound's influence extends to complex signaling networks that regulate cellular responses to oxidative stress.
Inhibition of the Fenton Reaction
The most direct pathway through which DFO mitigates oxidative stress is by chelating free iron, thereby preventing the generation of hydroxyl radicals via the Fenton reaction.
References
- 1. meropenemtrihydrate.com [meropenemtrihydrate.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Chelating the valley of death: this compound’s path from bench to wound clinic [frontiersin.org]
- 5. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 6. selleckchem.com [selleckchem.com]
- 7. gm-6001.com [gm-6001.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. mdpi.com [mdpi.com]
- 10. The iron chelator, desferrioxamine, reduces inflammation and atherosclerotic lesion development in experimental mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Outcomes of this compound Action on H2O2-Induced Growth Inhibition and Senescence Progression of Human Endometrial Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Abstract 170: this compound Treatment Decreases Levels Of Reactive Oxygen Species And Cellular Apoptosis In Irradiated Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Inhibits Acute Lymphoblastic Leukemia Progression through Repression of ROS/HIF-1α, Wnt/β-Catenin, and p38MAPK/ERK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Iron depletion with this compound protects bone marrow-derived mesenchymal stem cells against oxidative stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of this compound on H2O2-induced oxidative stress in isolated rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Experimental study on effects of this compound mesilate in ameliorating cisplatin-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound improves intervertebral disc degeneration by activating HIF-1α/BNIP3-mediated mitophagy and inhibiting ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Neuroprotective effect of this compound on erastin-induced ferroptosis in primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Formula of Deferoxamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of deferoxamine (B1203445). It includes detailed experimental protocols for its synthesis and analysis, and visual representations of its mechanism of action to support research and development activities.
Molecular Structure and Chemical Formula
This compound, also known as desferrioxamine B, is a hexadentate iron chelator produced by the bacterium Streptomyces pilosus.[1][2] It is a linear molecule containing three hydroxamic acid functional groups that are responsible for its high affinity and specificity for ferric iron (Fe³⁺).[1] The terminal primary amino group of the molecule does not participate in iron chelation but is crucial for its physicochemical properties and can be modified to create derivatives with altered lipophilicity.
The chemical structure of this compound is characterized by repeating N-hydroxyamino-alkane units linked by amide bonds. This structure allows the molecule to wrap around a ferric iron ion, forming a stable, octahedral complex called ferrioxamine.[1]
Chemical Formula: C₂₅H₄₈N₆O₈[3]
IUPAC Name: N'-[5-(Acetyl-hydroxy-amino)pentyl]-N-[5-[3-(5-aminopentyl-hydroxy-carbamoyl) propanoylamino]pentyl]-N-hydroxy-butane diamide[4]
This compound is most commonly used in its mesylate salt form, this compound mesylate (CAS 138-14-7), which has the chemical formula C₂₆H₅₂N₆O₁₁S.[5]
Physicochemical and Quantitative Data
A summary of the key physicochemical properties of this compound and its mesylate salt is presented in the tables below.
Table 1: Molecular Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₅H₄₈N₆O₈ | [3] |
| Molecular Weight | 560.7 g/mol | [3] |
| CAS Number | 70-51-9 | [3] |
| Melting Point | 140 °C | [3] |
| Solubility in Water | 12,000 mg/L (at 20 °C) | [3] |
| logP | -2.2 | [3] |
Table 2: Molecular Properties of this compound Mesylate
| Property | Value | Reference |
| Molecular Formula | C₂₆H₅₂N₆O₁₁S | [5] |
| Molecular Weight | 656.79 g/mol | [6] |
| CAS Number | 138-14-7 | [5] |
| Appearance | White to off-white powder | |
| Melting Point | 142-146 °C | [7] |
Mechanism of Action: Iron Chelation
This compound functions as an iron chelator by binding to free iron in the blood and tissues, forming the stable and water-soluble complex ferrioxamine. This complex is then readily excreted by the kidneys.[8][9] this compound has a high affinity for ferric iron (Fe³⁺) and can remove iron from storage proteins like ferritin and hemosiderin, but not from essential iron-containing molecules such as hemoglobin or cytochromes.[1][9] This specificity minimizes interference with normal physiological processes. The chelation process prevents the participation of free iron in harmful Fenton reactions, which generate reactive oxygen species and contribute to cellular damage.[8]
The following diagram illustrates the chelation of a ferric iron ion by this compound.
References
- 1. This compound B: A Natural, Excellent and Versatile Metal Chelator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | C25H48N6O8 | CID 2973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Mesylate | C26H52N6O11S | CID 62881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sigma Aldrich Fine Chemicals Biosciences this compound mesylate salt, 138-14-7, | Fisher Scientific [fishersci.com]
- 7. aidic.it [aidic.it]
- 8. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 9. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Natural Genesis of Deferoxamine: A Technical Guide to its Origin in Streptomyces pilosus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deferoxamine (B1203445), a cornerstone in the clinical management of iron overload, is a prime example of a microbial secondary metabolite harnessed for therapeutic purposes. This technical guide delves into the natural origin of this compound from the filamentous bacterium Streptomyces pilosus. It provides a comprehensive overview of the biosynthetic pathway, the genetic machinery that orchestrates its production, and the intricate regulatory networks that govern its expression. Furthermore, this document outlines detailed experimental protocols for the fermentation, isolation, and quantification of this compound, supported by quantitative data and visual representations of key biological and experimental processes. This guide is intended to serve as a valuable resource for researchers and professionals in drug development seeking a deeper understanding of this vital pharmaceutical agent.
Introduction
This compound, marketed as Desferal®, is a high-affinity iron chelator indispensable for treating chronic iron overload resulting from conditions such as β-thalassemia and hemochromatosis. Its natural source, the soil-dwelling actinomycete Streptomyces pilosus, produces a family of siderophores, with this compound B being the most clinically significant member[1]. Siderophores are low-molecular-weight compounds synthesized by microorganisms to scavenge iron, an essential but often sparingly available nutrient, from their environment. The remarkable specificity of this compound for ferric iron (Fe³⁺) and its favorable toxicological profile have cemented its role in medicine. Understanding the biological underpinnings of its production in S. pilosus is crucial for optimizing its yield and exploring novel derivatives.
The Biosynthesis of this compound B
The biosynthesis of this compound B in Streptomyces pilosus is a non-ribosomal peptide synthetase (NRPS)-independent pathway. The core of this process is the des gene cluster, which comprises four key genes: desA, desB, desC, and desD[2][3]. These genes encode the enzymes responsible for the stepwise assembly of the this compound B molecule from basic building blocks.
The biosynthetic journey commences with the amino acid L-lysine. The key enzymatic steps are as follows:
-
Decarboxylation: The enzyme L-lysine decarboxylase, encoded by the desA gene, initiates the pathway by removing the carboxyl group from L-lysine to produce cadaverine[2][4].
-
Hydroxylation: Subsequently, the desB gene product, a monooxygenase, hydroxylates cadaverine (B124047) to yield N-hydroxycadaverine[3][4].
-
Acylation: The desC gene encodes an acetyltransferase that acylates N-hydroxycadaverine. For the synthesis of this compound B, two molecules of N-hydroxycadaverine are acylated with succinyl-CoA to form N-succinyl-N-hydroxycadaverine, while one molecule is acylated with acetyl-CoA to produce N-acetyl-N-hydroxycadaverine[3][5].
-
Condensation: Finally, the desD gene product, a siderophore synthetase, condenses two molecules of N-succinyl-N-hydroxycadaverine and one molecule of N-acetyl-N-hydroxycadaverine to form the linear trihydroxamate siderophore, this compound B[3][4].
Caption: Biosynthetic pathway of this compound B in S. pilosus.
Genetic Regulation of this compound Production
The production of this compound in Streptomyces is tightly regulated by the availability of iron. Under iron-replete conditions, the biosynthesis of this siderophore is repressed to prevent futile energy expenditure and potential iron toxicity. This regulation is primarily mediated by a divalent metal-dependent regulatory protein known as DmdR1[2].
The regulatory mechanism operates as follows:
-
Iron Sensing: In the presence of sufficient intracellular iron, the DmdR1 protein binds to Fe²⁺.
-
Promoter Binding: The Fe²⁺-bound DmdR1 acts as a repressor and binds to a specific DNA sequence known as the "iron box" located in the promoter region of the desA gene[2].
-
Transcriptional Repression: This binding event physically blocks the transcription of the des operon, thereby halting the production of the enzymes required for this compound biosynthesis.
-
Derepression under Iron Limitation: Conversely, when iron levels are low, DmdR1 does not bind to the iron box, allowing for the transcription of the des genes and subsequent production of this compound to scavenge for extracellular iron[2].
Caption: Iron-dependent regulation of this compound biosynthesis by DmdR1.
Fermentation and Production Optimization
The industrial-scale production of this compound B relies on the submerged fermentation of Streptomyces pilosus in iron-deficient media[1]. Optimization of fermentation parameters is critical for maximizing the yield of this secondary metabolite.
Media Composition and its Impact on Yield
Several studies have investigated the influence of different media components on this compound B production. A summary of these findings is presented below.
| Media Component/Additive | Concentration | Effect on this compound B Yield | Reference |
| Base Medium | |||
| Soybean Medium | 2% soybean flour, 2% mannitol | Good growth and baseline production | [6][7] |
| Corn Steep Liquor (CSL) | 20% dilution | Over 3-fold increase compared to soybean medium | [6] |
| Carbon Source | |||
| Glucose | 20 g/L | Significant increase in production | [8] |
| Nitrogen Source | |||
| Lysine | 10 g/L | Increased production | [8] |
| Mineral Supplements | |||
| KH₂PO₄ | 32 g/L | ~7.6-fold increase | [9] |
| Na₂HPO₄·12H₂O | 4 g/L | ~5-fold increase | [9] |
| MgSO₄·7H₂O | 0.6 g/L | ~5-fold increase | [9] |
| CaCl₂·2H₂O | 2 g/L | ~4-fold increase | [9] |
| ZnSO₄·7H₂O | 0.004 g/L | ~3-fold increase | [9] |
| FeSO₄ | - | Reduced production by 40% | [7] |
| Amino Acids | |||
| Threonine | 0.1 g/L | ~2-fold increase | [9] |
| Arginine | 0.1 g/L | Positive effect | [9] |
| Glycine | 0.1 g/L | Positive effect | [9] |
| Other | |||
| Tris-base | 100 mM | ~2-fold increase | [9] |
Experimental Protocols
Fermentation of Streptomyces pilosus
-
Inoculum Preparation: Lyophilized S. pilosus ATCC 19797 is cultured in a suitable broth medium such as soybean broth (2% soybean flour, 2% mannitol) or malt-yeast extract broth. The culture is incubated at 29°C with shaking at 150 rpm for 48 hours.
-
Production Medium: Prepare the optimized production medium (e.g., 20% corn steep liquor or soybean medium with supplements as detailed in the table above) in baffled flasks. Ensure the medium is iron-deficient.
-
Inoculation and Fermentation: Inoculate the production medium with the seed culture. Incubate the flasks at 29°C with shaking at 150 rpm for 8 days.
-
Monitoring: Monitor the growth of the culture and this compound B production periodically.
Extraction and Purification of this compound B
This protocol is a composite of methods described in the literature[6].
-
Complex Decomposition: At the end of the fermentation, add a solution of 8-hydroxyquinoline (B1678124) in methanol (B129727) to the culture broth to decompose the ferrioxamine (iron-bound this compound) complex.
-
Filtration: Filter the broth to remove the cell mass.
-
Removal of Excess 8-Hydroxyquinoline: Pass the filtered liquor through an AMBERLITE IR-45 ion-exchange resin to remove excess 8-hydroxyquinoline.
-
Adsorption of this compound B: Adsorb the active ingredient onto an AMBERLITE IRC-50 ion-exchange resin.
-
Elution: Elute the this compound B from the resin using 0.2 M hydrochloric acid.
-
Solvent Extraction: Adjust the pH of the eluate to 5 and extract with benzyl (B1604629) alcohol or a 1:1 mixture of chloroform (B151607) and phenol.
-
Back Extraction: Treat the organic extract with 8-hydroxyquinoline and methyl isobutyl ketone, then re-extract with water.
-
Final Purification: Remove any remaining 8-hydroxyquinoline by extraction with chloroform. Concentrate the aqueous solution under vacuum to crystallize this compound B hydrochloride. The crystals can be further recrystallized from a mixture of water and methanol or water and acetone.
Caption: A generalized experimental workflow.
Spectrophotometric Quantification of this compound B
This method is based on the formation of the colored ferrioxamine complex[7][9].
-
Sample Preparation: Withdraw a sample of the culture supernatant and centrifuge to remove any remaining cells. Dilute the supernatant as needed with distilled water.
-
Complex Formation: To a known volume of the diluted supernatant, add a solution of ammonium (B1175870) ferric sulfate (B86663) (e.g., 5 mg/mL in 1% sulfuric acid) to a final concentration of 20%.
-
Spectrophotometry: Measure the absorbance of the resulting reddish-brown solution at a wavelength of 430 nm.
-
Quantification: Determine the concentration of this compound B by comparing the absorbance to a standard curve prepared with known concentrations of a this compound B standard (e.g., Desferal).
Conclusion
Streptomyces pilosus remains the primary industrial source of the life-saving drug this compound. A thorough understanding of its biosynthetic pathway, the intricate genetic regulation governed by iron availability, and the optimization of fermentation conditions are paramount for ensuring a stable and efficient supply of this crucial pharmaceutical. The methodologies and data presented in this technical guide offer a comprehensive resource for researchers and professionals engaged in the study and production of this compound, paving the way for further advancements in its manufacturing and the potential discovery of novel derivatives with enhanced therapeutic properties.
References
- 1. US6858414B2 - Multistage process for the preparation of highly pure this compound mesylate salt - Google Patents [patents.google.com]
- 2. Transcriptional regulation of the desferrioxamine gene cluster of Streptomyces coelicolor is mediated by binding of DmdR1 to an iron box in the promoter of the desA gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biosynthesis of novel desferrioxamine derivatives requires unprecedented crosstalk between separate NRPS-independent siderophore pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Desferrioxamine biosynthesis: diverse hydroxamate assembly by substrate-tolerant acyl transferase DesC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scialert.net [scialert.net]
- 7. Improvement of Desferrioxamine B Production of Streptomycespilosus ATCC 19797 With Use of Protease Inhibitor and Minerals Related to Its Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scialert.net [scialert.net]
Deferoxamine's Impact on Cellular Iron Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deferoxamine (DFO), a hexadentate iron chelator, is a well-established therapeutic agent for the management of iron overload disorders. Beyond its clinical applications, DFO serves as a critical tool in research settings to probe the intricate mechanisms of cellular iron homeostasis. By effectively sequestering intracellular iron, DFO induces a state of iron deficiency, thereby triggering a cascade of cellular responses that regulate iron uptake, storage, and utilization. This technical guide provides an in-depth exploration of DFO's effects on cellular iron metabolism, with a focus on its impact on key regulatory proteins and signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate the design and interpretation of research studies aimed at understanding the multifaceted role of iron in cellular physiology and pathology.
Core Mechanism of Action
This compound is a high-affinity chelator for ferric iron (Fe³⁺)[1][2]. Its primary mechanism of action involves binding to the labile iron pool (LIP) within the cell. The LIP represents a pool of chelatable, redox-active iron that is not incorporated into stable protein structures like heme or ferritin[3]. By binding to this intracellular iron, DFO forms a stable complex, ferrioxamine, which is then excreted from the cell[1][4]. This sequestration of intracellular iron effectively reduces its availability for cellular processes and triggers adaptive responses to restore iron balance.
Regulation of Cellular Iron Homeostasis by this compound
The cellular response to DFO-induced iron depletion is primarily mediated by the Iron-Responsive Element (IRE) / Iron-Regulatory Protein (IRP) system. This elegant post-transcriptional regulatory network governs the expression of key proteins involved in iron uptake, storage, and export.
In iron-deficient conditions, such as those induced by DFO, IRP1 and IRP2 bind to IREs, which are hairpin structures located in the untranslated regions of specific mRNAs. This binding has differential effects depending on the location of the IRE:
-
Increased Iron Uptake: The mRNA encoding the transferrin receptor 1 (TfR1), responsible for the uptake of iron-bound transferrin, contains IREs in its 3' untranslated region (UTR). IRP binding to these IREs stabilizes the TfR1 mRNA, leading to increased protein expression and enhanced cellular iron uptake[5].
-
Decreased Iron Storage: The mRNAs for ferritin H and L chains, the primary intracellular iron storage proteins, contain a single IRE in their 5' UTR. IRP binding to this IRE blocks the initiation of translation, resulting in decreased ferritin synthesis and reduced iron storage capacity[6].
This coordinated regulation ensures that in response to iron chelation by DFO, cells maximize their capacity to acquire iron from the extracellular environment while minimizing its sequestration into storage proteins. A study on HepG2 cells demonstrated a 62% increase in IRP activity following treatment with 100 μmol/L of DFO[7].
Quantitative Effects of this compound on Iron-Related Proteins
The following tables summarize the quantitative effects of DFO on key proteins involved in cellular iron homeostasis in various cell lines.
Table 1: Effect of this compound on Transferrin Receptor (TfR) Expression
| Cell Line | DFO Concentration (µM) | Duration (hours) | Change in TfR Expression | Reference |
| K562 | 20 | 72-96 | 6-8 fold increase in ¹²⁵I-transferrin binding | [5] |
| MCF-7 | 30 | 24 | Significant increase in TfR1 and TfR2 | [8] |
| MDA-MB-231 | 30 | 24 | Significant increase in TfR1 and TfR2 | [8] |
| MCF-7 | 100 | 24 | Highest levels of TfR1 (>3-fold) | [8] |
| MDA-MB-231 | 100 | 24 | Highest levels of TfR1 (>3-fold) | [8] |
| MDA-MB-231 | 200 | 24 | Increased TfR1 expression | [9] |
| MCF-7 | 200 | 24 | Increased TfR1 expression | [9] |
Table 2: Effect of this compound on Ferritin Expression
| Cell Line | DFO Concentration (µM) | Duration (hours) | Change in Ferritin Expression | Reference |
| MCF-7 | 30, 100, 300 | 24 | Increased expression | [8] |
| MDA-MB-231 | 30, 100, 300 | 24 | Increased expression | [8] |
| MCF-7 | 30, 100, 300 | 48 | Significant reduction | [8] |
| MDA-MB-231 | 30, 100, 300 | 48 | Significant reduction | [8] |
| MDA-MB-231 | 200 | 24 | Decreased expression | [9] |
| MCF-7 | 200 | 24 | Decreased expression | [9] |
Table 3: Effect of this compound on Intracellular Labile Iron Pool (LIP) and Other Iron-Related Proteins
| Cell Line | DFO Concentration (µM) | Duration (hours) | Parameter | Change | Reference |
| MCF-7 | 30, 100, 300 | 24 | Labile Iron | Significant decrease | [8] |
| MDA-MB-231 | 30, 100, 300 | 24 | Labile Iron | Significant decrease | [8] |
| MCF-7 | 30, 100, 300 | 48 | Labile Iron | Increase | [8] |
| MDA-MB-231 | 30, 100, 300 | 48 | Labile Iron | Increase | [8] |
| MCF-7 | 1, 5, 10 | 24/48 | Hepcidin | Upregulated | [8] |
| MDA-MB-231 | 1, 5, 10 | 24/48 | Hepcidin | Upregulated | [8] |
| MCF-7 | 30, 100, 300 | 24 | Hepcidin | Increased expression | [8] |
| MDA-MB-231 | 30, 100, 300 | 24 | Hepcidin | Increased expression | [8] |
| MCF-7 | 30, 100, 300 | 48 | Hepcidin | Significant reduction | [8] |
| MDA-MB-231 | 30, 100, 300 | 48 | Hepcidin | Significant reduction | [8] |
| MCF-7 | 1, 5, 10 | 24/48 | Ferroportin | Upregulated | [8] |
| MDA-MB-231 | 1, 5, 10 | 24/48 | Ferroportin | Upregulated | [8] |
| MCF-7 | 30, 100, 300 | 48 | Ferroportin | Significant increase | [8] |
| MDA-MB-231 | 30, 100, 300 | 48 | Ferroportin | Significant increase | [8] |
This compound and the Hypoxia-Inducible Factor-1α (HIF-1α) Pathway
An important consequence of DFO-mediated iron chelation is the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a master regulator of the cellular response to low oxygen levels[10]. HIF-1α is constitutively synthesized but rapidly degraded under normoxic conditions by prolyl hydroxylase domain enzymes (PHDs). These enzymes require iron as a cofactor to hydroxylate HIF-1α, marking it for proteasomal degradation[11].
By chelating intracellular iron, DFO inhibits the activity of PHDs, leading to the stabilization and accumulation of HIF-1α even under normoxic conditions[10]. Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This transcriptional activation leads to the expression of genes involved in angiogenesis (e.g., VEGF), erythropoiesis, and glucose metabolism[11][12]. In some contexts, DFO-induced HIF-1α accumulation is mediated through the ERK signaling pathway[13].
Experimental Protocols
Measurement of the Labile Iron Pool (LIP) using Calcein-AM
This protocol describes the measurement of the intracellular labile iron pool using the fluorescent probe Calcein-AM, which is quenched by iron[14][15][16][17][18].
Materials:
-
Calcein-AM (acetoxymethyl ester)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Hank's Balanced Salt Solution (HBSS)
-
96-well plates
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound for the specified duration.
-
Prepare a working solution of Calcein-AM (typically 0.25 µM) in cell culture medium.
-
Wash the cells once with PBS.
-
Incubate the cells with the Calcein-AM working solution for 30 minutes at 37°C.
-
Wash the cells twice with PBS to remove extracellular Calcein-AM.
-
Add 100 µL of HBSS to each well.
-
Measure the fluorescence intensity using a plate reader with excitation at ~488 nm and emission at ~517 nm.
-
To normalize for cell number, cells can be fixed and stained with crystal violet. The absorbance of the dissolved crystal violet is then measured.
-
The LIP is inversely proportional to the calcein (B42510) fluorescence. An increase in fluorescence after DFO treatment indicates a decrease in the LIP.
Western Blot Analysis of Transferrin Receptor and Ferritin
This protocol provides a general procedure for analyzing the protein expression of TfR1 and ferritin by Western blotting[19][20][21][22][23].
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against TfR1 and Ferritin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the DFO-treated and control cells in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-TfR1 or anti-ferritin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
Immunofluorescence Staining of HIF-1α
This protocol outlines the steps for visualizing the subcellular localization of HIF-1α using immunofluorescence[24][25][26][27].
Materials:
-
Cells grown on coverslips
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., 2% BSA in PBS)
-
Primary antibody against HIF-1α
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fix the DFO-treated and control cells with 3-4% PFA in PBS for 15 minutes at room temperature.
-
Rinse the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Rinse the cells three times with PBS.
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope. Nuclear translocation of HIF-1α is indicative of its activation.
Nuclear and Cytoplasmic Fractionation for HIF-1α Analysis
This protocol describes the separation of nuclear and cytoplasmic fractions to specifically analyze the nuclear accumulation of HIF-1α by Western blotting[28][29][30][31][32].
Materials:
-
Cell scraper
-
Hypotonic buffer
-
Detergent (e.g., NP-40)
-
Nuclear extraction buffer
-
Microcentrifuge
Procedure:
-
Harvest DFO-treated and control cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in hypotonic buffer and incubate on ice to allow cells to swell.
-
Add a detergent (e.g., NP-40) and vortex briefly to lyse the plasma membrane.
-
Centrifuge at a low speed to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
Carefully collect the supernatant (cytoplasmic extract).
-
Wash the nuclear pellet with buffer.
-
Resuspend the nuclear pellet in nuclear extraction buffer and incubate on ice with periodic vortexing to lyse the nuclear membrane.
-
Centrifuge at high speed to pellet the nuclear debris. The supernatant is the nuclear extract.
-
Analyze the cytoplasmic and nuclear fractions by Western blotting for HIF-1α.
Signaling Pathways and Logical Relationships
The IRE/IRP System in Response to this compound
Caption: this compound's effect on the IRE/IRP system.
This compound-Induced HIF-1α Stabilization
Caption: DFO-mediated stabilization of HIF-1α.
Experimental Workflow for Investigating DFO's Effects
Caption: Experimental workflow for studying DFO's effects.
Conclusion
This compound is an invaluable tool for dissecting the complex regulatory networks that govern cellular iron homeostasis. Its ability to chelate intracellular iron provides a robust method for inducing a controlled state of iron deficiency, allowing researchers to investigate the subsequent adaptive responses. The impact of DFO extends beyond the canonical IRE/IRP system to encompass the regulation of HIF-1α, a critical transcription factor in cellular adaptation to stress. The experimental protocols and quantitative data presented in this guide offer a framework for designing and interpreting studies that aim to further elucidate the multifaceted roles of iron in health and disease. A thorough understanding of DFO's effects at the cellular level is crucial for both basic research and the development of novel therapeutic strategies targeting iron metabolism.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effect of desferrioxamine on transferrin receptors, the cell cycle and growth rates of human leukaemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of iron and desferoxamine on cell growth and in vitro ferritin synthesis in human hepatoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iron Depletion by this compound Up-Regulates Glucose Uptake and Insulin Signaling in Hepatoma Cells and in Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Dose this compound Treatment Disrupts Intracellular Iron Homeostasis, Reduces Growth, and Induces Apoptosis in Metastatic and Nonmetastatic Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-induced high expression of TfR1 and DMT1 enhanced iron uptake in triple-negative breast cancer cells by activating IL-6/PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Desferrioxamine regulates HIF-1 alpha expression in neonatal rat brain after hypoxia-ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound-mediated up-regulation of HIF-1α prevents dopaminergic neuronal death via the activation of MAPK family proteins in MPTP-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Desferrioxamine, an iron chelator, enhances HIF-1alpha accumulation via cyclooxygenase-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4.7. Labile Iron Pool Assay and Calcein-AM Assay [bio-protocol.org]
- 15. Measurement of the intracellular labile iron pool [bio-protocol.org]
- 16. 2.4. Intracellular Calcein-Chelatable Iron Assay [bio-protocol.org]
- 17. Does the calcein-AM method assay the total cellular ‘labile iron pool’ or only a fraction of it? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ashpublications.org [ashpublications.org]
- 19. bosterbio.com [bosterbio.com]
- 20. researchgate.net [researchgate.net]
- 21. bio-rad.com [bio-rad.com]
- 22. Western blot protocol | Abcam [abcam.com]
- 23. azurebiosystems.com [azurebiosystems.com]
- 24. Immunocytochemistry/Immunofluorescence protocol for HIF-1 alpha Antibody (NB100-123): Novus Biologicals [novusbio.com]
- 25. Multiplex Immunofluorescence Staining Protocol for the Dual Imaging of Hypoxia-Inducible Factors 1 and 2 on Formalin-Fixed Paraffin-Embedded Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchhub.com [researchhub.com]
- 29. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]
- 30. Nuclear extraction and fractionation protocol | Abcam [abcam.com]
- 31. cdn.caymanchem.com [cdn.caymanchem.com]
- 32. Microfluidic fractionation and analysis of cytoplasmic versus nuclear acids in single cells | Stanford Digital Repository [purl.stanford.edu]
Methodological & Application
Application Notes and Protocols: Induction of Hypoxia in Cell Culture Using Deferoxamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxia, a condition of low oxygen tension, is a critical factor in various physiological and pathological processes, including embryonic development, wound healing, and cancer progression. Inducing a hypoxic state in vitro is essential for studying the cellular and molecular responses to low oxygen. Deferoxamine (B1203445) (DFO), an iron chelator, is a widely used and effective pharmacological agent to mimic hypoxia in cell culture. By chelating intracellular iron, DFO inhibits the activity of prolyl hydroxylases (PHDs), enzymes that require iron as a cofactor to hydroxylate and target the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α) for proteasomal degradation. This inhibition leads to the stabilization and accumulation of HIF-1α, a master transcriptional regulator of the hypoxic response, which in turn activates a cascade of downstream genes involved in angiogenesis, glucose metabolism, and cell survival.[1][2] This document provides detailed protocols for inducing a hypoxic state in cell culture using DFO, along with methods for assessing the cellular response.
Data Presentation
The following tables summarize the quantitative effects of this compound (DFO) on various cell lines as reported in the literature. These tables provide a reference for expected outcomes when inducing hypoxia with DFO.
Table 1: Effect of this compound on HIF-1α Protein Stabilization
| Cell Line | DFO Concentration (µM) | Incubation Time (hours) | Fold Increase in HIF-1α Protein (approx.) | Reference |
| Neonatal Rat Brain | Not specified in vitro | 4 | 4.03 | [3] |
| Human Tongue Squamous Carcinoma (SCC-15) | 100 | 24 | Significant Increase | |
| SH-SY5Y (Neuroblastoma) | Not specified | Not specified | Upregulation | [3] |
| MDA-MB-231 (Breast Cancer) | 300 | Not specified | Increased expression | [4] |
Table 2: Effect of this compound on Cell Viability
| Cell Line | DFO Concentration (µM) | Incubation Time (hours) | Cell Viability (%) | Reference |
| Jurkat (T-lymphocyte) | 5 | 48 | ~95% | [5] |
| 10 | 48 | ~90% | [5] | |
| 50 | 48 | ~75% | [5] | |
| 100 | 48 | ~60% | [5] | |
| 150 | 48 | ~50% | [5] | |
| NALM-6 (B-cell precursor leukemia) | 5 | 48 | ~98% | [5] |
| 10 | 48 | ~95% | [5] | |
| 50 | 48 | ~80% | [5] | |
| 100 | 48 | ~65% | [5] | |
| 150 | 48 | ~55% | [5] | |
| MCF-7 (Breast Cancer) | 30 | 24 | No significant change | [6] |
| 100 | 48 | Significant decrease | [6] | |
| 300 | 72 | Significant decrease | [6] | |
| RINm5F (Rat Insulinoma) | 10 | 24 | 103.95 ± 5.66% | [7] |
| HeLa (Cervical Cancer) | 100 | Not specified | Remarkable growth suppression | [8] |
Table 3: Effect of this compound on Vascular Endothelial Growth Factor (VEGF) Expression
| Cell Line/System | DFO Concentration (µM) | Incubation Time | Change in VEGF Expression | Reference |
| Neonatal Rat Brain | Not specified | 4 hours | Upregulation | [3] |
| Adipose Derived Mesenchymal Stem Cells | Not specified | Not specified | Increased release | [9] |
| Rat Subarachnoid Hemorrhage Model | Not specified | 7 days | Increased expression | [10] |
| Endothelial Progenitor Cells | 3 | 4 days | Strong downregulation | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound (DFO) Stock Solution
Materials:
-
This compound mesylate salt (powder)
-
Sterile nuclease-free water, Dimethyl sulfoxide (B87167) (DMSO), or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate the required mass of DFO mesylate powder to prepare a stock solution of desired concentration (e.g., 100 mM).
-
Under sterile conditions (e.g., in a biological safety cabinet), dissolve the DFO powder in the chosen solvent (sterile water is commonly used).
-
Ensure complete dissolution by vortexing.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile microcentrifuge tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Induction of Hypoxia in Cell Culture with DFO
Materials:
-
Cultured cells in appropriate cell culture plates or flasks
-
Complete cell culture medium
-
DFO stock solution (from Protocol 1)
Procedure:
-
Seed cells at a desired density in culture plates or flasks and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Thaw an aliquot of the DFO stock solution.
-
Dilute the DFO stock solution in complete cell culture medium to the desired final concentration (e.g., 100 µM).
-
Remove the existing medium from the cells and replace it with the DFO-containing medium.
-
Incubate the cells for the desired period (e.g., 4, 8, 24, or 48 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Proceed with downstream analysis as required (e.g., cell viability assay, protein extraction for Western blotting, or RNA extraction for qRT-PCR).
Protocol 3: Assessment of Cell Viability using MTT Assay
Materials:
-
Cells treated with DFO in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
Procedure:
-
After the DFO treatment period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 4: Western Blot Analysis of HIF-1α Expression
Materials:
-
Cells treated with DFO
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge
-
Protein quantification assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After DFO treatment, place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the dish and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system and perform densitometric analysis to quantify the fold change in HIF-1α expression relative to a loading control (e.g., β-actin or GAPDH).
Visualization of Pathways and Workflows
Caption: DFO-induced hypoxia signaling pathway.
Caption: Experimental workflow for DFO-induced hypoxia.
References
- 1. Advances in Hypoxia-Inducible Factor-1 α Stabilizer this compound in Tissue Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Improves Alveolar and Pulmonary Vascular Development by Upregulating Hypoxia-inducible Factor-1α in a Rat Model of Bronchopulmonary Dysplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-mediated up-regulation of HIF-1α prevents dopaminergic neuronal death via the activation of MAPK family proteins in MPTP-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Inhibits Acute Lymphoblastic Leukemia Progression through Repression of ROS/HIF-1α, Wnt/β-Catenin, and p38MAPK/ERK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Dose this compound Treatment Disrupts Intracellular Iron Homeostasis, Reduces Growth, and Induces Apoptosis in Metastatic and Nonmetastatic Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenoviral infection or this compound? Two approaches to overexpress VEGF in beta-cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An iron chelation-based combinatorial anticancer therapy comprising this compound and a lactate excretion inhibitor inhibits the proliferation of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VEGF released by this compound preconditioned mesenchymal stem cells seeded on collagen-GAG substrates enhances neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of HIF-1α/VEGF-A pathway by this compound ameliorates retinal hypoxia in a rat subarachnoid hemorrhage model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound accelerates endothelial progenitor cell senescence and compromises angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Deferoxamine Concentration for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of Deferoxamine (B1203445) (DFO) in in vitro experiments. DFO, an iron chelator, is widely used to mimic hypoxic conditions by stabilizing Hypoxia-Inducible Factor-1α (HIF-1α).[1][2][3] The selection of an appropriate DFO concentration is critical as it can vary significantly depending on the cell type, experimental objective, and culture conditions. This guide synthesizes data from multiple studies to assist researchers in designing robust and reproducible experiments.
Key Considerations for DFO Concentration Selection
The efficacy and potential toxicity of DFO are influenced by several factors:
-
Cell Type: Different cell lines exhibit varying sensitivities to DFO. For instance, hematopoietic progenitor cells are sensitive to concentrations as low as 5-20 µM[4][5], while some cancer cell lines may require higher concentrations (e.g., 100 µM or more) to observe significant effects.[6][7]
-
Experimental Goal: The desired biological outcome dictates the concentration range. For mimicking hypoxia and stabilizing HIF-1α, lower, non-toxic concentrations are often sufficient.[1][8] Conversely, studies investigating DFO's anti-proliferative or apoptotic effects in cancer cells may necessitate higher, cytotoxic concentrations.[6][9][10][11]
-
Culture Medium: The composition of the cell culture medium, particularly the type of serum supplement, can significantly alter cellular responses to DFO. For example, cells cultured in medium with fetal bovine serum (FBS) are more susceptible to DFO-induced cytotoxicity at micromolar concentrations compared to those grown in human pooled serum (HPS), where cytotoxicity is observed in the millimolar range.[12]
-
Incubation Time: The duration of DFO exposure is a critical parameter. Short-term incubations (e.g., 2-24 hours) are often used to study acute responses like HIF-1α stabilization[1], while longer-term exposures (e.g., 48-72 hours) may be required to assess effects on cell proliferation and viability.[11]
Data Summary: DFO Concentrations in Various In Vitro Models
The following tables summarize DFO concentrations and their observed effects across different cell types and experimental contexts, based on published literature.
Table 1: DFO Concentration for Hypoxia Mimicry and HIF-1α Stabilization
| Cell Type | Concentration Range (µM) | Incubation Time | Key Observations | Reference(s) |
| Human Small Airway Epithelial Cells (HSAEpC) | Dose-dependent increase | 2 hours | Induction of HIF-1α expression. | [1] |
| Human Colon Cancer Cells | Dose-dependent increase | Not specified | DFO induced COX-2 expression and HIF-1α accumulation. | [13] |
| Endothelial Progenitor Cells (EPCs) from diabetic mice | 80 | 24 or 48 hours | Promoted EPC expansion and reactivated angiogenic properties via HIF-1α and VEGF stabilization. | [8] |
| Human NMB (neuronal) Cells | 50, 100, 200, 400 | 24 hours | Increased HIF-1 gene expression. | [9] |
Table 2: DFO Concentration for Cytotoxicity, Anti-Proliferative, and Apoptotic Effects
| Cell Type | Concentration Range (µM) | Incubation Time | Key Observations | Reference(s) |
| Human Bone Marrow Hematopoietic Progenitors | 5 - 20 | Not specified | Dose-dependent reduction in proliferation of CFU-C, CFU-E, and BFU-E. | [4][5] |
| Human Tumor Cell Lines (HL-60, MCF-7, HepG2) | Micromolar range (in FBS medium) | Not specified | Severe cytotoxicity. | [12] |
| Human Tumor Cell Lines (HL-60, MCF-7, HepG2) | Millimolar range (in HPS medium) | Not specified | Comparable cytotoxicity to µM range in FBS. | [12] |
| Human NMB (neuronal) Cells | 50, 100, 200, 400 | 24 hours | Dose-dependent decrease in cell viability. | [9] |
| Acute Myeloid Leukemic Cell Lines (NB4, U937) | Not specified | Not specified | Induced apoptosis. | [10] |
| HeLa Cells | 100 and higher | Not specified | Remarkable growth suppression. | [6] |
| K562 Leukemia Cells | 10, 50, 100 | 12 hours | Dose-dependent inhibition of cell viability and induction of apoptosis. | [7] |
| Breast Cancer Cell Lines (MCF-7, MDA-MB-231) | 30, 100, 300 | 24 and 48 hours | Decreased cell viability and growth, induced apoptosis at higher concentrations. | [11] |
| Human Myeloid Leukemia Lines (HL-60, HEL, U-937) | > 20 | Up to 72 hours | Maximal inhibition of proliferation. | [14] |
Experimental Protocols
Protocol 1: Preparation of this compound (DFO) Stock Solution
Materials:
-
This compound mesylate salt (e.g., from Novartis or other suppliers)
-
Sterile, nuclease-free water or cell culture medium
-
Sterile microcentrifuge tubes
-
0.22 µm syringe filter
Procedure:
-
Dissolving DFO: DFO is readily soluble in water or cell culture medium.[15] To prepare a high-concentration stock solution (e.g., 100 mM), dissolve the DFO powder in sterile, cold double-distilled water.[16]
-
Sterilization: Sterilize the DFO stock solution by passing it through a 0.22 µm syringe filter.[16]
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[16] Store the aliquots at -20°C. It is recommended to seal the tubes with parafilm.[16] Solutions should ideally be prepared fresh before use as they can deteriorate upon storage.[16]
Protocol 2: Determining Optimal DFO Concentration using a Dose-Response Assay
This protocol describes a general workflow for determining the optimal DFO concentration for a specific cell line and experimental goal using an MTT assay for cell viability.
Materials:
-
Target cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (DFO) stock solution (prepared as in Protocol 1)
-
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] reagent
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Workflow Diagram:
Caption: Workflow for determining optimal DFO concentration.
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at an appropriate density to ensure they are in the exponential growth phase during the experiment. Allow the cells to adhere overnight.
-
DFO Treatment:
-
Prepare a range of DFO concentrations by serially diluting the stock solution in complete culture medium. A broad range (e.g., 1 µM to 1000 µM) is recommended for initial screening.[16]
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of DFO. Include untreated control wells.
-
Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following incubation, add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of each well using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability for each DFO concentration relative to the untreated control.
-
Plot the cell viability against the DFO concentration to generate a dose-response curve. From this curve, you can determine the IC50 (the concentration that inhibits 50% of cell growth) or select a sub-lethal concentration for hypoxia-mimicking studies.
-
Protocol 3: Western Blot Analysis of HIF-1α Stabilization
Materials:
-
Cells treated with the optimal DFO concentration (determined from Protocol 2)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treating the cells with DFO for the desired time, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Compare the intensity of the HIF-1α bands in DFO-treated samples to the untreated control to confirm stabilization.
Signaling Pathway: DFO-Induced HIF-1α Stabilization
This compound acts as an iron chelator.[2][3] By depleting intracellular iron, DFO inhibits the activity of prolyl hydroxylases (PHDs), which are iron-dependent enzymes.[1] Under normoxic conditions, PHDs hydroxylate specific proline residues on the HIF-1α subunit, targeting it for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase and subsequent proteasomal degradation. DFO-mediated inhibition of PHDs prevents this hydroxylation, leading to the stabilization and accumulation of HIF-1α.[13] Stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription. These target genes are involved in various cellular processes, including angiogenesis, erythropoiesis, and glucose metabolism.
Caption: Mechanism of DFO-induced HIF-1α stabilization.
References
- 1. This compound Improves Alveolar and Pulmonary Vascular Development by Upregulating Hypoxia-inducible Factor-1α in a Rat Model of Bronchopulmonary Dysplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Hypoxia-Inducible Factor-1 α Stabilizer this compound in Tissue Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro cytotoxicity of this compound on human marrow haematopoietic progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. An iron chelation-based combinatorial anticancer therapy comprising this compound and a lactate excretion inhibitor inhibits the proliferation of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of this compound on Leukemia In Vitro and Its Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elucidating the effect of this compound, a hypoxia mimetic agent, on angiogenesis restoration in endothelial progenitor cells (EPCs) from diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Desferoxamine-induced Hypoxia on Neuronal Human mu-Opioid Receptor Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hypoxia-mimetic agents desferrioxamine and cobalt chloride induce leukemic cell apoptosis through different hypoxia-inducible factor-1alpha independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-Dose this compound Treatment Disrupts Intracellular Iron Homeostasis, Reduces Growth, and Induces Apoptosis in Metastatic and Nonmetastatic Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The in vitro response of human tumour cells to desferrioxamine is growth medium dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Desferrioxamine, an iron chelator, enhances HIF-1alpha accumulation via cyclooxygenase-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Preparation of Deferoxamine Stock Solution for Laboratory Use
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Deferoxamine (B1203445) (also known as desferrioxamine) is a high-affinity iron chelator originally isolated from the bacterium Streptomyces pilosus.[1] It is widely used in clinical settings to treat iron overload and aluminum toxicity.[2] In the laboratory, this compound mesylate, the salt form commonly used, serves as a critical tool for a variety of applications. These include inducing a hypoxic response by stabilizing Hypoxia-Inducible Factor-1 alpha (HIF-1α), inhibiting ferroptosis (an iron-dependent form of cell death), and studying the roles of iron in various cellular processes.[3][4] Proper preparation and storage of this compound stock solutions are crucial for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the preparation, quality control, and storage of this compound stock solutions for research purposes.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound mesylate is essential for its effective use in the laboratory.
| Property | Value | References |
| Molecular Formula | C₂₅H₄₈N₆O₈ · CH₄O₃S | [3][5] |
| Molecular Weight | 656.79 g/mol | [1][3] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility in Water | Freely soluble; up to 100 mg/mL | [1][3][5] |
| Solubility in DMSO | Approximately 5 mg/mL | [6] |
| Melting Point | 148-149 °C | [5] |
| Storage of Solid | -20°C, desiccated | [3][5] |
Mechanism of Action: Iron Chelation and Cellular Effects
This compound's primary mechanism of action is its ability to bind with high affinity to ferric iron (Fe³⁺), forming a stable complex called ferrioxamine.[2][7] This complex is water-soluble and is readily excreted from cells and the body. Theoretically, 100 parts by weight of this compound can bind approximately 8.5 parts by weight of ferric iron.[2][7]
This iron-chelating activity leads to two significant, often-exploited, cellular effects in research:
-
Induction of Hypoxic Response (HIF-1α Stabilization): Prolyl hydroxylase domain (PHD) enzymes, which are responsible for the degradation of HIF-1α under normoxic conditions, require iron as a cofactor. By chelating intracellular iron, this compound inhibits PHD activity. This leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus and activates the transcription of hypoxia-responsive genes.
-
Inhibition of Ferroptosis: Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. By reducing the availability of intracellular iron, this compound can inhibit the Fenton reaction, which generates highly reactive hydroxyl radicals, thereby preventing the lipid peroxidation that drives ferroptosis.
Experimental Protocols
Materials:
-
This compound Mesylate powder (e.g., Sigma-Aldrich D9533)
-
Sterile, deionized, and nuclease-free water
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Sterile filters (0.22 µm) and syringes
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol 1: Preparation of Aqueous this compound Stock Solution (e.g., 100 mM)
This protocol is suitable for experiments where an organic solvent is not desirable.
-
Calculate Required Mass:
-
Molecular Weight (MW) of this compound Mesylate = 656.79 g/mol
-
To prepare 10 mL of a 100 mM stock solution:
-
Mass (g) = 0.1 L × 0.1 mol/L × 656.79 g/mol = 0.65679 g
-
Therefore, weigh out 656.8 mg of this compound mesylate powder.
-
-
-
Dissolution:
-
Aseptically add the weighed this compound mesylate to a 15 mL sterile conical tube.
-
Add a small volume of sterile water (e.g., 8 mL) to the tube.
-
Vortex gently until the powder is completely dissolved. The solution should be clear and may have a slight yellowish tint.[7]
-
-
Volume Adjustment and Sterilization:
-
Bring the final volume to 10 mL with sterile water.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into sterile, single-use aliquots (e.g., 100 µL or 1 mL) in microcentrifuge tubes.
-
Storage: Aqueous solutions of this compound are prone to degradation.[5] For maximum reproducibility, it is recommended to prepare fresh solutions for each experiment .[5] If storage is necessary, aliquots can be stored at -20°C for up to one week, protected from light. Avoid repeated freeze-thaw cycles. Some studies have shown stability for longer periods, but this should be validated by the end-user.[7] Do not refrigerate reconstituted solutions as this may cause precipitation.[7]
-
Protocol 2: Preparation of DMSO this compound Stock Solution (e.g., 10 mM)
This protocol is an alternative for applications where the final concentration of DMSO in the experimental medium is tolerated.
-
Calculate Required Mass:
-
To prepare 5 mL of a 10 mM stock solution:
-
Mass (g) = 0.005 L × 0.01 mol/L × 656.79 g/mol = 0.00328 g
-
Therefore, weigh out 3.28 mg of this compound mesylate powder.
-
-
-
Dissolution:
-
Aseptically add the weighed this compound mesylate to a sterile tube.
-
Add 5 mL of cell culture grade DMSO.
-
Vortex until fully dissolved. Note that the solubility in DMSO is lower than in water.[6]
-
-
Aliquoting and Storage:
-
Dispense into sterile, single-use aliquots.
-
Storage: Store at -20°C. DMSO stock solutions are generally more stable than aqueous solutions.
-
Note on Working Solutions: Prepare working solutions by diluting the stock solution in the appropriate cell culture medium or buffer immediately before use. Ensure the final concentration of any organic solvent is not significant enough to cause physiological effects.[6]
Quality Control
For routine laboratory use, a simple visual inspection and a functional assay are often sufficient. For more rigorous applications, a concentration verification can be performed.
| Quality Control Test | Protocol | Expected Outcome |
| Visual Inspection | Visually inspect the prepared stock solution. | The solution should be clear and free of any turbidity or particulate matter. Cloudy solutions should be discarded.[5][7] |
| Functional Assay (HIF-1α Stabilization) | Treat cells (e.g., HeLa, HEK293T) with a known effective concentration of the this compound stock (e.g., 100 µM) for 4-6 hours. Perform a western blot for HIF-1α. | A clear and robust band for HIF-1α should be visible in the this compound-treated sample compared to the untreated control. |
| Concentration Verification (Colorimetric Assay) | A simple colorimetric assay based on a back-titration with a standardized zirconium solution can be performed. This method is highly specific for chelating agents like this compound. | The measured concentration should be within an acceptable range (e.g., ±5%) of the calculated concentration. |
Visualizations
This compound Preparation Workflow
Caption: Workflow for preparing this compound stock solution.
This compound's Effect on HIF-1α Signaling Pathway
Caption: this compound stabilizes HIF-1α by chelating iron.
This compound's Role in Ferroptosis Inhibition
Caption: this compound inhibits ferroptosis by reducing iron availability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective effect of this compound on erastin-induced ferroptosis in primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Pharmaceutical Stability of this compound Mesylate | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 7. lupinepublishers.com [lupinepublishers.com]
Application Notes and Protocols: Utilizing Deferoxamine for Angiogenesis Studies in Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deferoxamine (B1203445) (DFO), an FDA-approved iron chelator, has emerged as a potent pharmacological agent for inducing angiogenesis in tissue engineering applications. Its mechanism of action involves the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a key transcription factor that orchestrates the cellular response to low oxygen conditions. By inhibiting prolyl hydroxylases that target HIF-1α for degradation, DFO effectively mimics a hypoxic state, leading to the upregulation of a cascade of angiogenic genes, most notably Vascular Endothelial Growth Factor (VEGF).[1][2][3][4][5][6] This pro-angiogenic capacity of DFO is being harnessed to promote vascularization in engineered tissues, enhance wound healing, and improve the integration of biomedical implants.[5][7][8]
These application notes provide a comprehensive overview and detailed protocols for researchers utilizing DFO to study and promote angiogenesis in a tissue engineering context.
Signaling Pathway of DFO-Induced Angiogenesis
This compound functions by chelating ferric ions (Fe³⁺), which are essential cofactors for prolyl hydroxylase domain (PHD) enzymes. In normoxic conditions, PHDs hydroxylate HIF-1α, leading to its ubiquitination and subsequent proteasomal degradation. By sequestering iron, DFO inactivates PHDs, allowing HIF-1α to accumulate and translocate to the nucleus. There, it dimerizes with HIF-1β and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, including VEGF, platelet-derived growth factor (PDGF), and stromal cell-derived factor-1 (SDF-1), to initiate the angiogenic cascade.[1][9]
Caption: DFO-induced HIF-1α signaling pathway for angiogenesis.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of DFO on angiogenesis-related parameters.
Table 1: In Vitro Efficacy of this compound
| Cell Type | DFO Concentration | Assay | Observation | Reference |
| Endothelial Progenitor Cells (EPCs) | 80 µM | MTT Assay | Increased cell viability and proliferation. | [2] |
| Endothelial Progenitor Cells (EPCs) | 80 µM | Tube Formation | Enhanced tubulogenesis. | [2] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 5, 20, 100 µM | Tube Formation | Dose-dependent increase in tube length and number, with 100 µM showing the largest effect. | [10][11] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 1.97 µg/mL | Proliferation & Tube Formation | Significant improvement in both proliferation and tube formation. | [4] |
| Endothelial Progenitor Cells (EPCs) | 3 µM (4 days) | Western Blot | Downregulation of VEGF, Flt-1, KDR, and TIE2. | [12][13] |
| Endothelial Progenitor Cells (EPCs) | 3 µM (4 days) | Migration Assay | Markedly reduced migration. | [13] |
Note: The study by Lee et al. (2018) suggests that prolonged exposure to low-dose DFO may induce senescence and impair angiogenic activity in EPCs, highlighting the importance of optimizing concentration and duration.[12][13]
Table 2: In Vivo Angiogenic Effects of this compound
| Animal Model | DFO Administration | Assay | Observation | Reference |
| Diabetic Mice | Conditioned medium from DFO-pretreated EPCs | Wound Healing | Accelerated wound closure, elevated levels of HIF-1α and VEGF. | [2] |
| Rats with Traumatic Brain Injury | Intraperitoneal injection | Immunohistochemistry | Higher density of microvessels compared to the vehicle group. | [3] |
| Rats (Mandibular Distraction Osteogenesis) | Injections into distraction gap | Micro-CT | >40% increase in vessel number and a 27% decrease in vessel separation. | [14] |
| Diabetic Rats | DFO-loaded nanofibrous scaffold | Immunohistochemistry (CD31) | Significantly more angiogenesis in the DFO-scaffold group. | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane extract.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells
-
Endothelial Cell Growth Medium
-
Basement Membrane Extract (e.g., Matrigel® or ECM Gel)
-
96-well tissue culture plates, pre-chilled
-
This compound (DFO) stock solution
-
Calcein AM (for fluorescent visualization)
-
Fluorescence microscope and imaging software
Protocol:
-
Plate Coating: Thaw the basement membrane extract on ice overnight at 4°C.[15] Using pre-chilled pipette tips, add 50 µL of the extract to each well of a pre-chilled 96-well plate.[10] Ensure the entire surface of the well is covered.
-
Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[15]
-
Cell Seeding: Harvest endothelial cells that are 70-90% confluent. Resuspend the cells in media containing the desired concentrations of DFO (e.g., 0, 5, 20, 100 µM).
-
Seed 1.5 x 10⁴ cells in 150 µL of medium onto the surface of the solidified gel in each well.[15]
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.[15]
-
Visualization and Quantification:
-
(Optional) For fluorescent labeling, incubate cells with Calcein AM for 30 minutes.[16][17]
-
Capture images of the tube networks using a light or fluorescence microscope.
-
Quantify angiogenesis by measuring parameters such as the total tube length, number of branch points, and number of meshes using imaging software like ImageJ.[10][11]
-
In Vivo Matrigel Plug Assay
This assay evaluates the pro-angiogenic effects of DFO in a living organism by assessing blood vessel infiltration into a subcutaneously implanted gel plug.[18]
Materials:
-
Mice (e.g., C57BL/6)
-
Basement Membrane Extract (Matrigel®), growth factor reduced
-
This compound (DFO)
-
Heparin (optional, to prevent clotting)
-
Ice-cold syringes and needles
-
Surgical tools for plug excision
-
Formalin or other fixatives
-
Reagents for immunohistochemistry (e.g., anti-CD31 antibody)
Protocol:
-
Preparation of Matrigel Mixture: Thaw Matrigel on ice at 4°C.[18] Mix liquid Matrigel with DFO to the desired final concentration. Keep the mixture on ice at all times to prevent premature gelation.[18][19]
-
Injection: Subcutaneously inject 0.3-0.5 mL of the Matrigel mixture into the flank of the mice using a pre-chilled syringe.[18] The Matrigel will form a solid plug at body temperature.
-
Incubation Period: Allow 7-21 days for host cells and blood vessels to infiltrate the plug.[20]
-
Plug Excision: Euthanize the mice and surgically excise the Matrigel plugs.
-
Analysis:
-
Hemoglobin Content: Homogenize the plug and measure hemoglobin content using a Drabkin assay to quantify blood perfusion.[21]
-
Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section.[18] Stain sections with an endothelial cell marker (e.g., anti-CD31 or von Willebrand Factor) to visualize blood vessels.[22][23]
-
Quantification: Count the number of blood vessels or measure the vessel density within the plug sections using microscopy and image analysis software.[24][25]
-
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a well-established in vivo model to study angiogenesis due to the extensive vascular network of the chick embryo's chorioallantoic membrane.[26]
Materials:
-
Fertilized chicken eggs (Day 6-8 of incubation)
-
Egg incubator (37.5°C, 85% humidity)
-
Sterile filter paper disks or coverslips
-
This compound (DFO) solution
-
Stereomicroscope
-
Tools for creating a window in the eggshell
Protocol:
-
Egg Preparation: Clean fertilized eggs and incubate them for 6-8 days.[26]
-
Windowing: Carefully create a small window (1x1 cm) in the eggshell to expose the CAM.[26]
-
Sample Application: Saturate a sterile filter paper disk with the desired DFO solution. Place the disk directly onto the CAM, avoiding large pre-existing vessels.[26][27] A control disk with saline should also be applied.
-
Incubation: Seal the window with sterile tape and return the egg to the incubator for 2-3 days.[27]
-
Analysis:
-
Re-open the window and observe the CAM under a stereomicroscope.
-
Capture images of the vasculature surrounding the disk.
-
Quantify the angiogenic response by counting the number of blood vessel branch points converging towards the disk.[26]
-
Experimental Workflow
A typical experimental workflow for investigating the angiogenic potential of DFO in a tissue-engineered scaffold is outlined below.
Caption: Experimental workflow for DFO-induced angiogenesis.
Conclusion
This compound is a valuable and accessible tool for promoting angiogenesis in tissue engineering research. By stabilizing HIF-1α and upregulating VEGF, DFO can significantly enhance vascularization both in vitro and in vivo.[1] The protocols and data presented here provide a framework for researchers to design and execute robust experiments to explore the full potential of DFO in their specific applications. Careful optimization of DFO concentration and delivery method is crucial to maximize its pro-angiogenic effects while avoiding potential cytotoxicity or off-target effects.[13]
References
- 1. Application of this compound in Tissue Regeneration Attributed to Promoted Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating the effect of this compound, a hypoxia mimetic agent, on angiogenesis restoration in endothelial progenitor cells (EPCs) from diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIF-1α and VEGF Are Involved in this compound-Ameliorated Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-Loaded Chitosan-Based Hydrogel on Bone Implants Showing Enhanced Bond Strength and Pro-Angiogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Desferrioxamine-Laden Nanofibrous Scaffolds with Efficient Angiogenesis for Accelerating Diabetic Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: An Angiogenic and Antioxidant Molecule for Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of this compound in Tissue Regeneration Attributed to Promoted Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Enhancing osteogenesis and angiogenesis functions for Ti-24Nb-4Zr-8Sn scaffolds with methacrylated gelatin and this compound [frontiersin.org]
- 11. Enhancing osteogenesis and angiogenesis functions for Ti-24Nb-4Zr-8Sn scaffolds with methacrylated gelatin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound accelerates endothelial progenitor cell senescence and compromises angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound accelerates endothelial progenitor cell senescence and compromises angiogenesis | Aging [aging-us.com]
- 14. This compound Enhances the Vascular Response of Bone Regeneration in Mandibular Distraction Osteogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. corning.com [corning.com]
- 18. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 20. Techniques and assays for the study of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The Effect of Scaffold Macroporosity on Angiogenesis and Cell Survival in Tissue-Engineered Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pnas.org [pnas.org]
- 26. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 27. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - HK [thermofisher.com]
Deferoxamine as a Tool in Neuroblastoma Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deferoxamine (B1203445) (DFO), an iron-chelating agent, has emerged as a significant tool in neuroblastoma research. Given the dependency of rapidly proliferating cancer cells on iron for critical cellular processes, the sequestration of intracellular iron by DFO presents a targeted therapeutic vulnerability. In neuroblastoma, a pediatric cancer of the sympathetic nervous system, DFO has demonstrated potent anti-tumor activity in various preclinical models. Its mechanisms of action include the induction of cell cycle arrest, apoptosis, and the modulation of key signaling pathways, making it a valuable agent for investigating neuroblastoma biology and developing novel therapeutic strategies.
These application notes provide a comprehensive overview of the use of this compound in neuroblastoma research models, detailing its effects on various cell lines and providing standardized protocols for key experimental assays.
Data Presentation: Efficacy of this compound in Neuroblastoma Cell Lines
The cytotoxic and anti-proliferative effects of this compound have been evaluated across a range of neuroblastoma cell lines. The sensitivity to DFO can vary, potentially influenced by factors such as the cell line's ferritin production. The following tables summarize the quantitative data on the efficacy of DFO in commonly used neuroblastoma cell lines.
Table 1: IC50 Values of this compound in Neuroblastoma Cell Lines
| Cell Line | IC50 (µM) | Treatment Duration | Assay | Reference |
| SH-SY5Y | Most Resistant | Not Specified | Not Specified | [1] |
| BE(2)-C | Intermediate | Not Specified | Not Specified | [1] |
| IMR-32 | Most Sensitive | Not Specified | Not Specified | [1] |
Note: While a 1993 study qualitatively described the relative sensitivities of SH-SY5Y, BE(2)-C, and IMR-32 cell lines, specific IC50 values were not provided[1]. Further empirical determination is recommended for specific experimental contexts.
Table 2: Effects of this compound on Cell Cycle and DNA Synthesis in Neuroblastoma Cell Lines
| Cell Line | DFO Concentration (µM) | Treatment Duration | Effect | Reference |
| CHP 126 | 60 | 24 hours | 35% increase in G0/G1 phase cells | [2] |
| CHP 126 | 60 | Short-term | 60% decrease in thymidine (B127349) incorporation | [2] |
| Neuroblastoma Cells | Not Specified | Not Specified | Consistent arrest in the G1 phase | [3] |
| SK-N-SH | 100 | 24 hours | Arrest in G1 phase | [4] |
Signaling Pathways Modulated by this compound in Neuroblastoma
This compound's primary mechanism of iron chelation triggers a cascade of downstream cellular events, significantly impacting key signaling pathways implicated in cancer progression.
Hypoxia-Inducible Factor-1α (HIF-1α) Pathway
Iron is an essential cofactor for prolyl hydroxylases (PHDs), the enzymes responsible for the degradation of HIF-1α under normoxic conditions. By chelating iron, this compound inhibits PHD activity, leading to the stabilization and accumulation of HIF-1α, even in the presence of oxygen. This "pseudo-hypoxic" state can have context-dependent effects on tumor progression.
Putative MAPK/ERK and Wnt/β-Catenin Pathways
While direct evidence in neuroblastoma is still emerging, studies in other cancers, such as acute lymphoblastic leukemia, have shown that this compound can inhibit the p38MAPK/ERK and Wnt/β-catenin signaling pathways[5]. These pathways are critical for cell proliferation, survival, and differentiation, and their inhibition likely contributes to DFO's anti-tumor effects. Iron depletion has been shown to weaken the Wnt signaling pathway[5].
Experimental Protocols
The following are detailed protocols for commonly performed assays to evaluate the effects of this compound on neuroblastoma cells.
Experimental Workflow Overview
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of neuroblastoma cells.
Materials:
-
Neuroblastoma cells
-
Complete culture medium
-
This compound (DFO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed neuroblastoma cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of DFO in complete culture medium at 2X the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the DFO dilutions to the respective wells. Include wells with medium only as a blank and wells with cells in medium without DFO as a negative control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the negative control after subtracting the blank absorbance.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following DFO treatment.
Materials:
-
DFO-treated and control neuroblastoma cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Culture and treat neuroblastoma cells with DFO as desired.
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of DFO-treated neuroblastoma cells in the different phases of the cell cycle.
Materials:
-
DFO-treated and control neuroblastoma cells
-
PBS
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Culture and treat neuroblastoma cells with DFO.
-
Harvest the cells by trypsinization and wash once with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells on ice for at least 30 minutes (or at -20°C for long-term storage).
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Western Blot for HIF-1α Expression
This protocol details the detection of HIF-1α protein levels in DFO-treated neuroblastoma cells.
Materials:
-
DFO-treated and control neuroblastoma cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
After DFO treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against HIF-1α (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
Conclusion
This compound serves as a powerful and versatile tool for neuroblastoma research. Its ability to chelate iron and subsequently modulate critical cellular processes provides a valuable avenue for dissecting the molecular underpinnings of this pediatric cancer. The protocols and data presented herein offer a foundational resource for researchers aiming to utilize this compound in their neuroblastoma models, facilitating further discoveries in both basic and translational research.
References
- 1. Ferritin production and desferrioxamine cytotoxicity in human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of antineuroblastoma activity of this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroblastoma sensitivity to growth inhibition by deferrioxamine: evidence for a block in G1 phase of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two cell cycle blocks caused by iron chelation of neuroblastoma cells: separating cell cycle events associated with each block - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Acute Lymphoblastic Leukemia Progression through Repression of ROS/HIF-1α, Wnt/β-Catenin, and p38MAPK/ERK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Ferroptosis Pathways Using Deferoxamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[1] It has been implicated in a variety of pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer.[2][3] Deferoxamine (B1203445) (DFO), a potent and specific iron chelator, serves as an invaluable tool for investigating the mechanisms of ferroptosis. By sequestering intracellular labile iron, DFO inhibits the Fenton reaction, a key process in the generation of reactive oxygen species (ROS) that drive lipid peroxidation.[4] These application notes provide detailed protocols for utilizing DFO to study ferroptosis in cell culture models.
Mechanism of Action of this compound in Ferroptosis Inhibition
This compound mesylate is a high-affinity iron chelator that forms a stable complex with ferric iron (Fe³⁺), preventing it from participating in redox reactions.[4] In the context of ferroptosis, DFO's primary mechanism is the depletion of the intracellular labile iron pool, which is essential for the activity of iron-dependent enzymes like lipoxygenases and for catalyzing the Fenton reaction.[5][6] This reduction in available iron leads to a decrease in lipid peroxidation and subsequent cell death.[1]
Beyond direct iron chelation, DFO has also been shown to upregulate key proteins involved in the cellular antioxidant defense system, such as glutathione (B108866) peroxidase 4 (GPX4) and the cystine/glutamate antiporter subunit xCT (encoded by the SLC7A11 gene).[7][8] GPX4 is a crucial enzyme that detoxifies lipid peroxides, while xCT is responsible for the uptake of cystine, a precursor for the synthesis of the antioxidant glutathione (GSH).[5][7]
Quantitative Data Summary
The following tables summarize quantitative data from studies employing this compound to investigate ferroptosis.
Table 1: Effective Concentrations of this compound in Ferroptosis Inhibition
| Cell Line/Model | Ferroptosis Inducer | DFO Concentration | Outcome | Reference |
| Primary Cortical Neurons | Erastin (50 µM) | 50 µM | Inhibition of erastin-induced cell death | [7] |
| HIEC cells | Ionizing Radiation (6 Gy) | 500 nM | Alleviation of IR-induced ferroptosis | [9] |
| Pancreatic Cancer Cells (BxPC-3, AsPC-1, PANC-1) | ACXT-3102 | 100 µM | Partial blockade of ACXT-3102-induced cell death | [10] |
| Biliary Tract Cancer Cells | IKE (50 µM), RSL3 (10 µM) | 20 µM | Partial reversal of FIN-induced cell viability reduction | [11] |
| HeLa Cells | Gallic Acid (50 µg/mL) | 200 µM | Suppression of gallic acid-induced cell death | [12] |
Table 2: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | IC50 Value | Assay Duration | Reference |
| miPS-LLCcm | >100 µM | 48 hours | [13] |
| HeLa Cells | Concentration-dependent growth suppression observed at ≥100 µM | Not specified | [14] |
Experimental Protocols
Herein, we provide detailed protocols for key experiments to investigate the role of this compound in ferroptosis.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to assess the protective effect of DFO against ferroptosis-induced cell death.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (DFO)
-
Ferroptosis inducer (e.g., Erastin, RSL3)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 7.5 x 10⁴ to 10 x 10⁴ cells per well and incubate for 24 hours.[10]
-
Pre-treat the cells with various concentrations of DFO (e.g., 10, 50, 100 µM) for 12-24 hours.[7][10] Include a vehicle control (e.g., deionized water for DFO).[7]
-
Induce ferroptosis by adding a known ferroptosis inducer (e.g., 50 µM Erastin) to the wells (except for the control group) and incubate for the desired time (e.g., 24-48 hours).[7]
-
After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes at room temperature.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Protocol 2: Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
This protocol measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (DFO)
-
Ferroptosis inducer (e.g., Erastin, RSL3)
-
C11-BODIPY 581/591 reagent (Thermo Fisher Scientific)
-
PBS
-
6-well plates or 8-well chamber slides
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed 300,000 cells per well in 6-well plates or an appropriate number for chamber slides and incubate for 24 hours.[15]
-
Pre-treat the cells with DFO for the desired time.
-
Induce ferroptosis as described in Protocol 1.
-
After treatment, wash the cells once with PBS.
-
Incubate the cells with 2 µM C11-BODIPY 581/591 in PBS or serum-free medium for 30 minutes at 37°C.[15][16]
-
Wash the cells twice with PBS.
-
For flow cytometry analysis, harvest the cells and resuspend them in 500 µL of PBS.[16] Analyze the cells using a flow cytometer with excitation at 488 nm. The oxidized form of the probe emits in the green channel (e.g., 521 nm), and the non-oxidized form emits in the red channel (e.g., 600 nm).[15][16]
-
For fluorescence microscopy, image the cells using appropriate filter sets for the oxidized (green) and non-oxidized (red) forms of the probe.
-
Quantify lipid peroxidation by calculating the ratio of green to red fluorescence intensity.[15]
Protocol 3: Western Blotting for Ferroptosis-Related Proteins
This protocol is used to analyze the expression levels of key proteins in the ferroptosis pathway, such as GPX4 and xCT.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (DFO)
-
Ferroptosis inducer (e.g., Erastin, RSL3)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GPX4, anti-xCT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and treat with DFO and a ferroptosis inducer as described in Protocol 1.[7]
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates and collect the supernatants.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. (e.g., anti-GPX4 1:1000, anti-xCT 1:1000).[7]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature (e.g., 1:3000 dilution).[7]
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound in ferroptosis research.
Caption: this compound's role in ferroptosis signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review and Chemoinformatic Analysis of Ferroptosis Modulators with a Focus on Natural Plant Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. resources.biomol.com [resources.biomol.com]
- 7. Neuroprotective effect of this compound on erastin-induced ferroptosis in primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Chelating the valley of death: this compound’s path from bench to wound clinic [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The efficacy of ferroptosis-inducing compounds IKE and RSL3 correlates with the expression of ferroptotic pathway regulators CD71 and SLC7A11 in biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An iron chelation-based combinatorial anticancer therapy comprising this compound and a lactate excretion inhibitor inhibits the proliferation of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Non-enzymatic lipid peroxidation initiated by photodynamic therapy drives a distinct ferroptosis-like cell death pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Deferoxamine (DFO) in Regenerative Medicine and Stem Cell Research
Introduction Deferoxamine (B1203445) (DFO), an FDA-approved iron chelator, has garnered significant attention in regenerative medicine and stem cell biology.[1][2] Initially used for treating iron overload, its unique properties are now being harnessed to promote tissue repair and enhance stem cell-based therapies.[3][4] DFO's primary mechanism involves mimicking a hypoxic (low oxygen) state at the cellular level, which triggers a cascade of pro-regenerative responses.
Mechanism of Action: HIF-1α Stabilization The principal mechanism by which DFO exerts its regenerative effects is through the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).[2][4] Under normal oxygen conditions (normoxia), iron (Fe²⁺) acts as a cofactor for prolyl hydroxylase domain (PHD) enzymes. PHD hydroxylates HIF-1α, targeting it for ubiquitination and subsequent degradation by the proteasome.
As a potent iron chelator, DFO binds to and removes intracellular free iron.[3] This inactivation of PHD prevents HIF-1α degradation. The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-response elements (HREs) on target genes. This leads to the upregulation of various growth factors and proteins crucial for regeneration, most notably Vascular Endothelial Growth Factor (VEGF), which is a key driver of angiogenesis (the formation of new blood vessels).[2][3]
Caption: DFO chelates iron, inactivating PHD, which stabilizes HIF-1α to promote angiogenesis.
Applications in Regenerative Medicine
-
Wound Healing: DFO promotes the healing of chronic wounds, such as diabetic ulcers and burn wounds, by enhancing angiogenesis.[3][5] The increased blood supply delivers essential oxygen and nutrients, reduces inflammation, and facilitates tissue repair.[3]
-
Bone Regeneration: In bone repair and tissue engineering, DFO has been shown to augment vascularity and improve the quality of regenerated bone.[3][6] It is particularly effective in procedures like distraction osteogenesis, where a robust blood supply is critical for successful bone formation.[3][6] DFO stimulates the expression of osteogenesis-related markers and increases calcium deposition.[3]
-
Peripheral Nerve Regeneration: Studies indicate that DFO can promote peripheral nerve regeneration by enhancing the function of Schwann cells and promoting the regeneration of axons.[7]
Applications in Stem Cell Studies
-
Enhanced Cell Survival: A major challenge in stem cell therapy is the poor survival rate of transplanted cells due to oxidative stress and inflammation in the target tissue.[8][9] DFO protects stem cells, particularly bone marrow-derived mesenchymal stem cells (BM-MSCs), from oxidative stress-induced apoptosis, thereby increasing their viability post-transplantation.[8][9]
-
Preconditioning of Stem Cells: Pre-treating stem cells with DFO before transplantation can "precondition" them to better withstand the harsh microenvironment of damaged tissue.[10] This strategy has been shown to prevent stress-induced senescence and preserve the regenerative properties of the cells.[10]
-
Directed Differentiation and Migration: DFO can influence stem cell fate. It has been shown to promote the osteogenic differentiation of MSCs.[3] Furthermore, it can enhance the migratory capabilities of MSCs, which is crucial for the cells to home in on the site of injury.[3]
Quantitative Data Summary
The effective concentration of this compound varies significantly depending on the cell type, application, and treatment duration. The following table summarizes key quantitative data from published studies.
| Application Area | Cell Type | DFO Concentration | Treatment Duration | Key Outcome | Citation(s) |
| Stem Cell Protection | Rat Bone Marrow MSCs (BM-MSCs) | 5 µM | 48 hours | Maximum non-inhibitory concentration; protected against H₂O₂-induced apoptosis. | [8][9] |
| Stem Cell Protection | Rat Bone Marrow MSCs (BM-MSCs) | 50 µM | 48 hours | IC₅₀ (50% reduction in cell viability). | [9] |
| Stem Cell Preconditioning | Human Endometrial MSCs (hMESCs) | 1 mM | 2 hours | Prevented H₂O₂-induced cellular senescence and DNA damage. | [10] |
| Osteogenic Differentiation | Human Mesenchymal Stem Cells | Not specified | Not specified | Increased alkaline phosphatase (ALP) activity and calcium deposition. | [3] |
| Clinical Iron Chelation | Patients pre-stem cell transplant | Varies (IV or subcutaneous) | 8-12 hours daily for ≥ 3 weeks | Feasibility and safety study for reducing iron overload before transplantation. | [11][12] |
Experimental Protocols
Protocol 1: In Vitro Preconditioning of Mesenchymal Stem Cells (MSCs) with DFO
This protocol details the steps for pre-treating MSCs with DFO to enhance their survival against oxidative stress, a method useful prior to in vivo transplantation.
Caption: Workflow for preconditioning MSCs with DFO to enhance their stress resistance.
Methodology:
-
Cell Seeding: Plate MSCs (e.g., bone marrow-derived) in a suitable culture vessel (e.g., 96-well plate for viability assays) at a density that allows for exponential growth.
-
Adherence: Allow cells to adhere and stabilize by culturing for 24 hours in standard growth medium at 37°C and 5% CO₂.
-
DFO Preparation: Prepare a stock solution of this compound mesylate in sterile cell culture medium or water.[13][14] Immediately before use, dilute the stock solution to the desired final concentration (e.g., 5 µM) in fresh growth medium.[8][9]
-
DFO Treatment: Remove the old medium from the cells and replace it with the DFO-containing medium. Include a control group with fresh medium but no DFO.
-
Incubation: Return the cells to the incubator for the desired preconditioning period (e.g., 48 hours).[8][9]
-
Induction of Oxidative Stress (Optional): To test the protective effect, expose the preconditioned cells and control cells to an oxidative stressor.
-
Wash the cells once with sterile Phosphate-Buffered Saline (PBS).
-
Add medium containing a stress-inducing agent (e.g., 0.55 mM Hydrogen Peroxide, H₂O₂) for a short duration (e.g., 4 hours).[9]
-
-
Analysis: After the stress challenge, wash the cells and assess outcomes.
Protocol 2: Promoting Osteogenic Differentiation of MSCs using DFO
This protocol outlines a method to induce and evaluate the osteogenic differentiation of MSCs, using DFO to enhance the process.
Caption: Workflow for inducing and assessing DFO-enhanced osteogenic differentiation of MSCs.
Methodology:
-
Cell Seeding: Plate MSCs and grow them until they reach 70-80% confluence. High confluence is important for osteogenic differentiation.
-
Induction of Differentiation:
-
Prepare a standard osteogenic induction medium (e.g., high-glucose DMEM supplemented with 10% FBS, 0.1 µM dexamethasone, 10 mM β-glycerophosphate, and 50 µM ascorbate-2-phosphate).
-
For the experimental group, supplement the osteogenic medium with DFO at the desired concentration (e.g., 1-10 µM).
-
For the control group, use the osteogenic medium without DFO.
-
-
Culture and Maintenance: Culture the cells for up to 21 days. Replace the respective media every 2-3 days.
-
Analysis of Differentiation:
-
Alkaline Phosphatase (ALP) Activity (Early Marker): At day 7-10, lyse the cells to perform a quantitative ALP activity assay or fix the cells for ALP staining. Increased ALP activity is an early indicator of osteogenesis.[3]
-
Mineralization Assay (Late Marker): At day 14-21, assess mineralization by staining for calcium deposits.
-
Fix the cells (e.g., with 4% paraformaldehyde).
-
Stain with 2% Alizarin Red S solution (pH 4.2).
-
Wash and visualize the red-orange calcium nodules. Quantify by extracting the stain with cetylpyridinium (B1207926) chloride.[3]
-
-
Gene Expression: At various time points, extract RNA and perform qPCR to analyze the expression of osteogenic marker genes (e.g., RUNX2, Osteocalcin) and the target gene HIF-1α.
-
References
- 1. This compound: An Angiogenic and Antioxidant Molecule for Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Chelating the valley of death: this compound’s path from bench to wound clinic [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Advances in Hypoxia-Inducible Factor-1 α Stabilizer this compound in Tissue Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of this compound in Tissue Regeneration Attributed to Promoted Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Enhances the Vascular Response of Bone Regeneration in Mandibular Distraction Osteogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Promotes Peripheral Nerve Regeneration by Enhancing Schwann Cell Function and Promoting Axon Regeneration of Dorsal Root Ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iron depletion with this compound protects bone marrow-derived mesenchymal stem cells against oxidative stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Iron depletion with this compound protects bone marrow-derived mesenchymal stem cells against oxidative stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Outcomes of this compound Action on H2O2-Induced Growth Inhibition and Senescence Progression of Human Endometrial Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. A Pilot Study of this compound Before and During Myeloablative Allogeneic Stem Cell Transplantation for Patients with Myelodysplatic Syndrome and Iron Overload | Dana-Farber Cancer Institute [dana-farber.org]
- 13. gm-6001.com [gm-6001.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Intrathecal Administration of Deferoxamine in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for the intrathecal (IT) administration of deferoxamine (B1203445) (DFO) in a research setting. This compound, a potent iron chelator, is increasingly being investigated for its neuroprotective effects in various neurological conditions, including subarachnoid hemorrhage, intracerebral hemorrhage, and leptomeningeal metastases.[1][2][3][4][5] This document outlines detailed protocols for surgical procedures in rodent models, drug preparation, and administration, along with a summary of key quantitative data from preclinical and clinical studies.
Rationale for Intrathecal this compound Administration
Iron overload in the central nervous system (CNS) is a critical factor in secondary brain injury following hemorrhagic events.[2][6] The breakdown of erythrocytes releases heme and iron, which catalyze the formation of reactive oxygen species (ROS), leading to oxidative stress, neuronal apoptosis, and inflammation.[1] this compound chelates free iron, thereby mitigating these neurotoxic effects.[1][4] Intrathecal administration allows for the direct delivery of DFO to the cerebrospinal fluid (CSF), bypassing the blood-brain barrier and achieving higher local concentrations with potentially reduced systemic side effects.[7] Preclinical studies have demonstrated that IT or intracisternal administration of DFO can significantly reduce the growth of leptomeningeal metastases and prolong survival in mouse models.[5][8][9]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies involving this compound administration for neurological conditions.
Table 1: Preclinical Intrathecal/Intracisternal this compound Administration and Outcomes
| Animal Model | This compound Dose and Regimen | Key Quantitative Outcomes | Reference |
| Rat (Intracerebral Hemorrhage) | 100 mg/kg, i.p. (systemic proxy for local effect), 2h post-ICH, then every 12h for up to 7 days | Reduced CSF free iron levels at all time points (1 to 28 days) post-ICH. Normal CSF free iron was 1.1 +/- 0.4 µmol. | [6] |
| Rat (Ischemic Stroke) | 6 mg, intranasal (targets CNS) | Brain DFO concentration of 0.9–18.5 µM after 30 min. 55% reduction in infarct volume with pre- or post-treatment. | [7][10] |
| Piglet (Intracerebral Hemorrhage) | 50 mg/kg, IM, 2h post-ICH, then every 12h for up to 7 days | Reduced perihematomal iron accumulation and neuronal death. | [11] |
| Mouse (Hypoxic-Ischemic Brain Injury) | Not specified | Significantly decreased brain injury in non-transgenic mice. | [12][13] |
Table 2: Clinical Intrathecal this compound Administration for Leptomeningeal Metastases
| Phase | This compound Dose Range | Dosing Schedule | Maximum Tolerated Dose (MTD) | Reference |
| Phase Ia | 10 mg to 495 mg | Twice weekly (Cycle 1), Once weekly (Cycle 2), Every two weeks (Cycle 3+) | 10 mg | [3][8] |
| Phase Ib (planned) | 10 mg (at MTD) | Twice weekly (Cycle 1), Once weekly (Cycle 2), Every two weeks (Cycle 3+) | - | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intrathecal Injection
This protocol details the reconstitution and dilution of this compound mesylate for use in preclinical research.
Materials:
-
This compound mesylate powder (e.g., Desferal®)
-
Sterile Water for Injection, USP
-
Sterile 0.9% Sodium Chloride Injection, USP (Normal Saline)
-
Sterile syringes and needles
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Reconstitution:
-
Under aseptic conditions, reconstitute a 500 mg vial of this compound mesylate with 5 mL of Sterile Water for Injection to yield a solution with a concentration of 95 mg/mL.
-
Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.
-
-
Dilution to Working Concentration:
-
Based on the desired final concentration for intrathecal injection (typically in the range of 1-10 mg/mL for preclinical studies), calculate the required volume of the reconstituted stock solution.
-
In a sterile microcentrifuge tube, dilute the appropriate volume of the 95 mg/mL this compound stock solution with sterile 0.9% Sodium Chloride to achieve the final desired concentration.
-
Gently vortex the solution to ensure homogeneity.
-
-
Storage and Stability:
-
Reconstituted this compound solution is stable for up to one week at room temperature. However, for microbiological safety, it is recommended to use the solution within 24 hours of preparation.
-
Visually inspect the solution for any particulate matter or discoloration before administration. Do not use if the solution is turbid.
-
Protocol 2: Surgical Implantation of Intrathecal Catheter in Rats
This protocol describes a common method for the surgical implantation of an intrathecal catheter in rats for chronic drug administration.
Materials:
-
Sprague-Dawley rats (250-300 g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scalpel, scissors, forceps)
-
Polyethylene tubing (PE-10)
-
23G needle
-
Sutures
-
Antiseptic solution (e.g., povidone-iodine)
-
Analgesics for post-operative care
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the rat using isoflurane.
-
Shave the surgical area over the cisterna magna or lumbar region.
-
Disinfect the skin with an antiseptic solution.
-
-
Incision and Exposure:
-
For lumbar puncture, make a small incision over the L5-L6 intervertebral space.
-
Carefully dissect the muscle tissue to expose the dura mater.
-
-
Catheter Insertion:
-
Using a 23G needle, make a small puncture in the dura mater. A characteristic tail flick is often observed upon successful entry into the intrathecal space.
-
Gently insert the PE-10 catheter through the puncture site and advance it cranially to the desired spinal level (typically the lumbar enlargement).
-
-
Securing the Catheter and Closure:
-
Secure the catheter to the surrounding muscle tissue with a suture to prevent displacement.
-
Exteriorize the distal end of the catheter subcutaneously to the dorsal neck region.
-
Close the incision in layers using sutures.
-
-
Post-operative Care:
-
Administer analgesics as per institutional guidelines.
-
House the animals individually to prevent damage to the externalized catheter.
-
Monitor the animals daily for any signs of neurological deficits, infection, or distress.
-
Flush the catheter regularly with sterile saline to maintain patency.
-
Protocol 3: Intrathecal Administration of this compound in Catheterized Rats
Materials:
-
Catheterized rat
-
Prepared this compound solution
-
Hamilton syringe with a 30G needle
-
Sterile 0.9% Sodium Chloride (for flushing)
Procedure:
-
Animal Handling:
-
Gently restrain the rat. For conscious animals, habituation to the handling and injection procedure is recommended to minimize stress.
-
-
Catheter Connection and Injection:
-
Carefully connect the Hamilton syringe filled with the this compound solution to the externalized end of the intrathecal catheter.
-
Slowly inject the desired volume of the this compound solution (typically 5-10 µL for rats) over 1-2 minutes.
-
-
Catheter Flushing:
-
Following the drug administration, inject a small volume (approximately 5 µL) of sterile saline to flush the catheter and ensure the complete delivery of the drug into the intrathecal space.
-
-
Post-injection Monitoring:
-
Observe the animal for any immediate adverse reactions.
-
Return the animal to its home cage and monitor its behavior and neurological status as required by the experimental design.
-
Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound are primarily attributed to its iron-chelating properties, which interrupt iron-mediated oxidative stress and subsequent neuronal damage.
This compound's Mechanism of Action in Neuroprotection
This compound's primary mechanism is the chelation of ferric iron (Fe³⁺), preventing its participation in the Fenton reaction, which generates highly toxic hydroxyl radicals. This reduction in oxidative stress helps to preserve neuronal integrity and function. Furthermore, by chelating iron, this compound can modulate the hypoxia-inducible factor-1 alpha (HIF-1α) pathway, which is involved in cellular adaptation to low oxygen conditions and can promote the expression of neuroprotective genes.[14][15][16]
Experimental Workflow for Preclinical Intrathecal this compound Studies
A typical experimental workflow for investigating the efficacy of intrathecal this compound in a rodent model of neurological injury involves several key stages, from animal model creation to behavioral and histological analysis.
Conclusion
The intrathecal administration of this compound represents a promising therapeutic strategy for a range of neurological disorders characterized by iron-mediated secondary injury. The protocols and data presented in these application notes provide a foundation for researchers to design and execute preclinical studies to further elucidate the neuroprotective mechanisms and therapeutic potential of targeted DFO delivery to the CNS. Careful adherence to surgical and drug administration protocols is crucial for ensuring animal welfare and obtaining reliable, reproducible data.
References
- 1. Iron Neurotoxicity and Protection by this compound in Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound reduces early brain injury following subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Iron Neurotoxicity and Protection by this compound in Intracerebral Hemorrhage [frontiersin.org]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. This compound reduces CSF free iron levels following intracerebral hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Challenges and Opportunities of this compound Delivery for Treatment of Alzheimer’s Disease, Parkinson’s Disease, and Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. researchgate.net [researchgate.net]
- 10. Intranasal this compound Provides Increased Brain Exposure and Significant Protection in Rat Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound reduces intracerebral hematoma-induced iron accumulation and neuronal death in piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The neuroprotective effect of this compound in the hypoxic-ischemic immature mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms of Intranasal this compound in Neurodegenerative and Neurovascular Disease [mdpi.com]
- 15. Frontiers | Intranasal this compound attenuates synapse loss via up-regulating the P38/HIF-1α pathway on the brain of APP/PS1 transgenic mice [frontiersin.org]
- 16. researchgate.net [researchgate.net]
Application of Deferoxamine in Studies of Leptomeningeal Metastases: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leptomeningeal metastases (LM) represent a devastating complication of advanced cancer, characterized by the dissemination of malignant cells to the cerebrospinal fluid (CSF) and the membranes surrounding the brain and spinal cord. The unique, nutrient-sparse microenvironment of the CSF presents a significant challenge for cancer cell survival. Recent research has illuminated a critical dependency of LM cells on iron for their proliferation and survival within this restricted environment.[1][2][3][4][5]
Cancer cells in the leptomeninges have been shown to upregulate a specific iron-scavenging system, consisting of the iron-binding protein lipocalin-2 (LCN2) and its receptor SLC22A17, to acquire the limited iron available in the CSF.[3][6][7] This discovery has identified iron metabolism as a key therapeutic vulnerability in LM. Deferoxamine (B1203445) (DFO), a potent and well-characterized iron chelator, has emerged as a promising therapeutic agent.[4][8][9] By sequestering iron, DFO effectively starves LM cells of this essential nutrient, leading to cell growth inhibition and prolonged survival in preclinical models.[1][2][3] This document provides detailed application notes and protocols based on the foundational preclinical studies and subsequent clinical trials of this compound for the treatment of leptomeningeal metastases.
Mechanism of Action
This compound functions as an anti-neoplastic agent in the context of leptomeningeal metastases by targeting the unique iron dependency of cancer cells within the cerebrospinal fluid.
-
Iron-Scarce Microenvironment: The CSF is an iron-poor environment, which forces cancer cells to adapt to survive.[1][5]
-
Upregulation of Iron Uptake Machinery: To overcome this challenge, LM cells upregulate the expression of the iron-binding protein LCN2 and its transporter SLC22A17. This system allows the cancer cells to efficiently scavenge and internalize the limited iron available.[3][6][7]
-
Iron Chelation by this compound: When administered directly into the CSF (intrathecally), this compound, a high-affinity iron chelator, binds to free iron, forming a stable complex called ferrioxamine.[8][9]
-
Induction of Iron Starvation: This sequestration of iron makes it unavailable for uptake by the cancer cells via the LCN2/SLC22A17 system.
-
Downstream Anti-Tumor Effects: The resulting intracellular iron depletion inhibits critical iron-dependent enzymes, such as ribonucleotide reductase, which is essential for DNA synthesis.[10] This leads to cell cycle arrest, primarily at the G1/S phase, and the induction of apoptosis (programmed cell death), ultimately suppressing tumor growth.[10]
Figure 1: Mechanism of this compound in Leptomeningeal Metastases.
Data Presentation
Preclinical Efficacy of Intrathecal this compound
The foundational preclinical studies utilized mouse models of leptomeningeal metastases derived from human breast (MDA231-LeptoM) and lung (PC9-LeptoM) cancer cell lines. These studies demonstrated a significant reduction in tumor growth and a marked improvement in survival with intrathecal DFO administration.
Table 1: Survival Analysis in Preclinical LM Models Treated with Intrathecal this compound
| Cell Line Model | Treatment Group | Median Survival (Days) | Survival Benefit vs. Vehicle | p-value |
|---|---|---|---|---|
| MDA231-LeptoM | Vehicle | 23 | - | <0.0001 |
| This compound (DFO) | 35 | +12 days (+52%) | ||
| PC9-LeptoM | Vehicle | 21 | - | <0.0001 |
| This compound (DFO) | 33 | +12 days (+57%) |
Data synthesized from survival curves presented in Chi et al., Science (2020).
Table 2: Quantification of Tumor Burden in Preclinical LM Model
| Cell Line Model | Treatment Group | Endpoint Tumor Burden (Photons/sec) | Reduction vs. Vehicle | p-value |
|---|---|---|---|---|
| MDA231-LeptoM | Vehicle | ~1.5 x 10⁷ | - | <0.001 |
| This compound (DFO) | ~0.5 x 10⁷ | ~67% |
Data estimated from bioluminescence imaging graphs in Chi et al., Science (2020).
Clinical Trial Data (Phase Ia/Ib)
A first-in-human clinical trial (NCT05184816) evaluated the safety and efficacy of intrathecal this compound in patients with solid tumor LM.
Table 3: Phase Ia Dose Escalation and Safety Summary
| Dose Level | IT-DFO Dose | Number of Patients | Dose-Limiting Toxicities (DLTs) | Adverse Events (Any Grade) | Maximum Tolerated Dose (MTD) |
|---|---|---|---|---|---|
| 1 | 10 mg | 4 | 0 | Vomiting (50%), Nausea (37.5%), Chills (25%), Myalgias (25%), Tremor (25%) | 10 mg |
| 2 | 30 mg | 4 | 2 (Grade 3 Vomiting, Grade 3 Syncope) |
Data from the Phase 1a analysis of trial NCT05184816.[6]
Table 4: Preliminary Efficacy in Phase Ia Trial
| Patient Cohort | Number of Evaluable Patients | Primary Malignancy | Median Overall Survival (95% CI) |
|---|---|---|---|
| Dose Escalation | 7 | Breast (n=4), Lung (n=2), Colon (n=1), Sarcoma (n=1) | 10.0 months (6.5 - NA) |
Data from the Phase 1a analysis of trial NCT05184816.[6]
Experimental Protocols
Protocol 1: In Vivo Murine Model of Leptomeningeal Metastases
This protocol is based on the methodology described by Chi et al. (2020) for establishing and treating LM in mice.
1. Cell Line Preparation:
- Use human cancer cell lines engineered for stable expression of luciferase (e.g., MDA-MB-231-LeptoM-luc or PC9-LeptoM-luc) to enable bioluminescence imaging.
- Culture cells in appropriate media (e.g., DMEM for MDA231, RPMI for PC9) supplemented with 10% FBS and 1% penicillin-streptomycin.
- Harvest cells during the logarithmic growth phase using trypsin-EDTA. Wash cells twice with sterile, ice-cold PBS.
- Resuspend cells in sterile PBS at a final concentration of 1 x 10⁵ cells per 10 µL. Keep on ice until injection.
2. Intracisternal Injection for LM Induction:
- Anesthetize 6- to 8-week-old female athymic nude mice using isoflurane.
- Place the mouse in a stereotactic frame, flexing the head downward to open the space between the occipital bone and the first cervical vertebra.
- Using a Hamilton syringe with a 30-gauge needle, slowly inject 10 µL of the cell suspension (1 x 10⁵ cells) directly into the cisterna magna.
- Monitor the animal until it recovers from anesthesia.
3. This compound Preparation and Administration:
- Prepare a stock solution of this compound mesylate salt in sterile saline or PBS. The preclinical studies used a dose of 2 mg/kg.
- For a 25g mouse, this equates to a 50 µg dose. Dilute the stock solution to deliver this dose in a 10 µL volume.
- On day 7 post-tumor cell inoculation (or as per experimental design), begin treatment.
- Administer 10 µL of the DFO solution (or vehicle control) via intracisternal injection, following the same procedure as in step 2.
- Repeat administration every 3 days.
4. Monitoring Tumor Burden and Survival:
- Bioluminescence Imaging (BLI): Once weekly, anesthetize mice and administer D-luciferin (150 mg/kg, intraperitoneal injection). After 10 minutes, image the dorsal and cranial regions using an in vivo imaging system (IVIS). Quantify the signal as total flux (photons/second).
- Survival: Monitor mice daily for signs of neurological impairment (e.g., head tilt, paralysis, lethargy) or weight loss (>20%). Euthanize mice upon reaching humane endpoints and record the date for survival analysis.
- Histology: At the endpoint, perfuse mice with PBS followed by 4% paraformaldehyde. Harvest brain and spinal cord tissues, process for paraffin (B1166041) embedding, and perform Hematoxylin and Eosin (H&E) staining to confirm tumor presence in the leptomeninges.
start [label="Day 0:\nInduce LM via\nIntracisternal Injection\n(1x10⁵ cells)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
randomize [label="Randomize Mice into\nTreatment Groups"];
treat [label="Day 7, 10, 13...:\nIntracisternal Treatment\n(DFO or Vehicle)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
monitor [label="Ongoing Monitoring"];
bli [label="Weekly Bioluminescence\nImaging (BLI) to\nQuantify Tumor Burden", fillcolor="#FBBC05"];
survival [label="Daily Health & Survival\nChecks (Monitor for\nNeurological Symptoms)", fillcolor="#FBBC05"];
endpoint [label="Endpoint:\nEuthanasia at\nHumane Terminus", fillcolor="#34A853", fontcolor="#FFFFFF"];
analysis [label="Data Analysis:\nSurvival Curves &\nTumor Burden Quantification"];
start -> randomize;
randomize -> treat;
treat -> monitor;
monitor -> bli [dir=back];
monitor -> survival [dir=back];
bli -> endpoint;
survival -> endpoint;
endpoint -> analysis;
}
Figure 2: Preclinical Experimental Workflow for DFO in LM Mouse Models.
Protocol 2: Human Clinical Trial Protocol (Phase Ia/Ib Summary)
This protocol is a summary of the methodology used in the NCT05184816 clinical trial.
1. Patient Eligibility:
- Adults (≥ 18 years) with confirmed LM from any solid tumor.
- Karnofsky Performance Status ≥ 60.
- Life expectancy ≥ 8 weeks.
- Must have an Ommaya reservoir for intrathecal drug delivery.
2. Dosing and Administration:
- This compound is administered intrathecally (IT) via the Ommaya reservoir over 10 minutes.
- Phase Ia (Dose Escalation): Patients are enrolled in cohorts starting at 10 mg, with subsequent cohorts receiving higher doses until the Maximum Tolerated Dose (MTD) is determined. The MTD was established to be 10 mg.[6]
- Dosing Frequency:
- Cycle 1 (28 days): Twice weekly.
- Cycle 2 (28 days): Once weekly.
- Cycle 3+ : Once every two weeks.
- Treatment continues until LM progression, unacceptable toxicity, or death.
3. Monitoring and Assessment:
- Safety: Monitor for adverse events and dose-limiting toxicities.
- Efficacy: Assess LM progression through neurological examinations, contrast-enhanced MRI of the brain and spine, and CSF cytology.
- Exploratory: Collect CSF to analyze circulating tumor cells (CTCs) and characterize the metabolic impact of DFO on the CSF microenvironment.
Downstream Cellular Effects and Signaling Pathways
Iron deprivation induced by this compound triggers multiple downstream signaling pathways that collectively inhibit cancer cell proliferation and survival.
-
Inhibition of Ribonucleotide Reductase: As a key iron-dependent enzyme, its inhibition blocks the conversion of ribonucleotides to deoxyribonucleotides, halting DNA synthesis and repair.
-
Cell Cycle Arrest: The lack of dNTPs and the modulation of cyclin-dependent kinases (CDKs) and their inhibitors (e.g., p21) lead to an arrest in the G1/S phase of the cell cycle.[10] Studies show DFO can downregulate key proteins like Cyclin D1 and β-catenin.[10]
-
Induction of Apoptosis: Iron depletion can increase the expression of pro-apoptotic proteins (e.g., Bax) and decrease anti-apoptotic proteins (e.g., Bcl-2), leading to caspase activation and programmed cell death.
-
Modulation of Signaling Cascades: this compound has been shown to inactivate pro-survival pathways such as Wnt/β-catenin and p38MAPK/ERK, further contributing to its anti-tumor effects.[10]
-
HIF-1α Regulation: While DFO is often used to stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1α) by inhibiting iron-dependent prolyl hydroxylases, its role in the context of LM treatment is complex. In some cancer models, DFO-mediated apoptosis is independent of HIF-1α, while in others, DFO has been shown to repress ROS/HIF-1α signaling.[2][10]
Figure 3: Downstream Signaling Effects of this compound-Induced Iron Depletion.
References
- 1. mdpi.com [mdpi.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound-induced increase in the intracellular iron levels in highly aggressive breast cancer cells leads to increased cell migration by enhancing TNF-α-dependent NF-κB signaling and TGF-β signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.org [oncotarget.org]
- 6. Iron chelators in breast cancer therapy: mechanisms and clinical applications – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound Inhibits Acute Lymphoblastic Leukemia Progression through Repression of ROS/HIF-1α, Wnt/β-Catenin, and p38MAPK/ERK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Iron Chelation Therapy in Colorectal Cancer: A Systematic Review on Its Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing deferoxamine dosage to minimize cytotoxicity in cells
Welcome to the technical support center for optimizing deferoxamine (B1203445) (DFO) dosage in cell culture experiments. This resource provides troubleshooting guidance and frequently asked questions to help researchers minimize cytotoxicity while achieving desired experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound (DFO) and how does it cause cytotoxicity?
A1: this compound is a high-affinity iron chelator. Its primary mechanism is to bind to free intracellular iron, making it unavailable for cellular processes.[1][2] This depletion of the labile iron pool inhibits iron-dependent enzymes, including ribonucleotide reductase, which is critical for DNA synthesis.[3] This inhibition of DNA synthesis leads to a cytostatic effect (inhibition of cell proliferation).[3] At higher concentrations or with prolonged exposure, DFO can induce cytotoxicity and apoptosis (programmed cell death) by disrupting intracellular iron homeostasis, generating reactive oxygen species (ROS), and activating stress-related signaling pathways like MAPK.[4][5][6]
Q2: What is a typical starting concentration range for DFO in cell culture experiments?
A2: The effective concentration of DFO is highly cell-type dependent. For inducing a hypoxic response (e.g., HIF-1α stabilization), concentrations typically range from 10 µM to 100 µM. To induce cytotoxicity for anti-cancer studies, concentrations can range from 30 µM to over 300 µM.[7][8][9] It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration.
Q3: How does incubation time affect DFO-induced cytotoxicity?
A3: Cytotoxicity is both dose- and time-dependent. Significant inhibition of proliferation can be observed as early as 24 hours, with maximal effects often seen after 48 to 72 hours of continuous exposure.[3][8] Shorter incubation times may be sufficient to induce a hypoxic response with minimal cytotoxicity, while longer exposures are generally required to observe significant cell death.
Q4: Are certain cell types more sensitive to DFO than others?
A4: Yes, sensitivity to DFO varies significantly among different cell lines. For example, cancer cell lines with high proliferation rates can be more sensitive due to their high demand for iron for DNA synthesis.[3] Furthermore, the specific iron metabolism characteristics of a cell line can influence its response.[4][10] For instance, MCF-7 breast cancer cells show significant cytotoxicity and apoptosis in response to DFO, whereas MDA-MB-231 cells can exhibit increased migration.[4] Hematopoietic progenitor cells are also particularly sensitive to DFO's growth-inhibitory effects.[11]
Q5: How should I prepare and store DFO stock solutions?
A5: this compound mesylate salt is soluble in double-distilled water (ddH2O) or cell culture medium.[12][13] To prepare a sterile stock solution, dissolve the powder in ddH2O, and then sterilize it by passing it through a 0.22 µm syringe filter.[12] It is recommended to prepare high-concentration stocks (e.g., 100 mM), aliquot them into small, single-use volumes in sterile microcentrifuge tubes, and store them at -20°C to avoid repeated freeze-thaw cycles.[12] Using aliquots within the first or second thaw is advisable as solutions can deteriorate upon storage.[12]
Troubleshooting Guide
| Problem / Question | Possible Causes & Solutions |
| High cell death observed even at low DFO concentrations. | 1. Cell Line Sensitivity: Your cell line may be particularly sensitive to iron depletion. Perform a detailed dose-response curve starting from a very low concentration (e.g., 1 µM). 2. Culture Medium Composition: The type of serum used (e.g., Fetal Bovine Serum vs. Human Pooled Serum) can affect iron availability and thus sensitivity to DFO.[10] Cells in FBS-supplemented medium may be more susceptible.[10] 3. DFO Solution Integrity: Ensure your DFO stock solution was prepared and stored correctly. Improper storage can lead to degradation. 4. Reduce Incubation Time: Shorten the exposure duration to achieve the desired effect (e.g., HIF-1α stabilization) before significant cytotoxicity occurs. |
| Inconsistent or not reproducible results between experiments. | 1. Cell Seeding Density: Ensure consistent cell numbers are plated for each experiment, as confluency can affect cellular metabolism and response to treatment. 2. DFO Aliquots: Use fresh aliquots for each experiment to avoid degradation from multiple freeze-thaw cycles.[12] 3. Passage Number: Use cells within a consistent, low passage number range, as cell characteristics can change over time in culture. 4. Assay Interference: If using an MTT assay, be aware that DFO can interfere with the results.[14] It is crucial to wash the cells and remove DFO-containing medium before adding the MTT reagent.[14] Consider alternative viability assays like MTS, XTT, or LDH assays.[15] |
| No observable effect of DFO, even at high concentrations. | 1. DFO Inactivity: The DFO powder or solution may have degraded. Prepare a fresh stock solution from a new vial of DFO powder. 2. Cell Line Resistance: The cell line may have intrinsic resistance mechanisms or a low dependency on labile iron. 3. Insufficient Incubation Time: The desired effect may require a longer exposure time. Try extending the incubation period (e.g., from 24h to 48h or 72h).[8] 4. Assay Choice: The chosen assay may not be sensitive enough to detect the cellular changes. For example, DFO might be causing a cytostatic (anti-proliferative) effect rather than a cytotoxic one.[3] Use an assay that measures proliferation (e.g., EdU incorporation) in addition to a viability assay.[6] |
| Precipitate forms in the DFO stock solution upon thawing. | 1. Concentration Too High: While DFO is soluble in water, very high concentrations may precipitate out at low temperatures. A study noted the formation of a precipitate in solutions over time, though the solution maintained its ability to chelate iron for at least eight days. 2. Solution: Gently warm the solution and vortex to redissolve. If the precipitate persists, it is best to discard the aliquot and prepare a new stock solution at a slightly lower concentration. |
Data Presentation
Table 1: Recommended Starting DFO Concentration Ranges for Various Cell Lines
| Cell Line | Application | Concentration Range (µM) | Incubation Time (hours) | Observed Effect | Source |
| MCF-7 (Breast Cancer) | Cytotoxicity / Apoptosis | 30 - 300 | 24 - 72 | Decreased viability, Apoptosis | [4][7][8] |
| MDA-MB-231 (Breast Cancer) | Cytotoxicity / Growth Inhibition | 100 - 300 | 48 | Decreased cell growth | [4][7] |
| HeLa (Cervical Cancer) | Growth Suppression | ≥ 100 | Not Specified | Remarkable growth suppression | [16] |
| HL-60, HEL, U-937 (Myeloid Leukemia) | Proliferation Inhibition | ≥ 20 | 48 | Maximal inhibition of proliferation | [3] |
| A549/DDP (Cisplatin-Resistant Lung Cancer) | Induce Cell Death | 100 | 48 | Cell structure destruction | [5] |
| MG-63, MNNG/HOS (Osteosarcoma) | Proliferation Inhibition | Dose-dependent | 24 - 72 | Decreased cell viability | [6] |
| SK-N-MC, U-373 MG (Neuronal Tumors) | Cytotoxicity | Dose-dependent | Not Specified | Decreased viability | [17] |
Table 2: Comparison of Common Assays for DFO-Induced Cytotoxicity
| Assay Type | Principle | Advantages | Disadvantages & Considerations |
| MTT Assay | Measures metabolic activity via dehydrogenase enzymes reducing a tetrazolium salt to formazan (B1609692).[15] | Widely used, relatively inexpensive. | DFO can directly interfere with the assay, leading to false results. [14] Requires washing step to remove DFO before adding reagent.[14] Measures cytostatic effects, not just cytotoxicity. |
| MTS/XTT Assays | Similar to MTT, but the formazan product is water-soluble, simplifying the protocol.[15] | Higher throughput, no solubilization step needed. | Also measures metabolic activity, which can be affected by factors other than cell death. |
| LDH Release Assay | Measures the activity of lactate (B86563) dehydrogenase (LDH) released from cells with compromised membrane integrity.[15] | Directly measures cytotoxicity (cell lysis). | Less sensitive for detecting early apoptosis; measures late-stage cell death. |
| Annexin V / Propidium Iodide (PI) Staining | Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of apoptotic cells. PI stains the nucleus of late apoptotic/necrotic cells with compromised membranes. | Distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Provides detailed mechanistic insight. | Requires flow cytometry or fluorescence microscopy. More complex protocol. |
Experimental Protocols
Protocol 1: Determining Optimal DFO Concentration using MTT Assay
This protocol includes a critical wash step to avoid DFO interference.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[7]
-
DFO Treatment: Prepare serial dilutions of DFO in fresh culture medium. Remove the old medium from the wells and add 100 µL of the DFO-containing medium to the appropriate wells. Include untreated control wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[8]
-
Washing Step (Critical): Carefully aspirate the DFO-containing medium from all wells. Gently wash the cells twice with 100 µL of pre-warmed phosphate-buffered saline (PBS) per well to remove any residual DFO.[14]
-
MTT Incubation: After the final wash, add 100 µL of fresh, serum-free medium to each well, followed by 20 µL of MTT solution (5 mg/mL in PBS). Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[7]
-
Solubilization: Aspirate the MTT-containing medium. Add 100 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 2: Preparation of this compound Mesylate (DFO) Stock Solution
-
Reconstitution: Allow the DFO mesylate powder (e.g., from Sigma-Aldrich) to come to room temperature before opening to prevent moisture condensation.[12]
-
Dissolving: Under sterile conditions (e.g., in a laminar flow hood), dissolve the DFO powder in sterile, cold double-distilled water (ddH₂O) to a desired stock concentration (e.g., 100 mM).[12]
-
Sterilization: Sterilize the DFO stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.[12]
-
Aliquoting: Dispense the sterile stock solution into small, single-use aliquots (e.g., 20-50 µL) in sterile, light-protecting (amber or black) microcentrifuge tubes.[12]
-
Storage: Seal the tubes tightly (e.g., with parafilm) and store them at -20°C. Avoid repeated freeze-thaw cycles.[12]
Visualizations
Caption: Experimental workflow for optimizing DFO dosage.
Caption: Simplified pathway of DFO-induced cytotoxicity.
References
- 1. Model-Based Optimisation of this compound Chelation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound Enhanced Mitochondrial Iron Accumulation and Promoted Cell Migration in Triple-Negative MDA-MB-231 Breast Cancer Cells Via a ROS-Dependent Mechanism [mdpi.com]
- 5. Frontiers | this compound Counteracts Cisplatin Resistance in A549 Lung Adenocarcinoma Cells by Increasing Vulnerability to Glutamine Deprivation-Induced Cell Death [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. High-Dose this compound Treatment Disrupts Intracellular Iron Homeostasis, Reduces Growth, and Induces Apoptosis in Metastatic and Nonmetastatic Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The in vitro response of human tumour cells to desferrioxamine is growth medium dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro cytotoxicity of this compound on human marrow haematopoietic progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound but Not Dimethyloxalylglycine, L-Mimosine, or Cobalt Dichloride Can Interfere with the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell viability assays | Abcam [abcam.com]
- 16. An iron chelation-based combinatorial anticancer therapy comprising this compound and a lactate excretion inhibitor inhibits the proliferation of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound-induced cytotoxicity in human neuronal cell lines: protection by free radical scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the stability of deferoxamine in culture medium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Deferoxamine (B1203445) (DFO) in cell culture, with a focus on improving its stability.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing this compound stock solutions for cell culture?
A1: The recommended solvent for preparing DFO stock solutions for cell culture is sterile, double-distilled water (ddH2O) or sterile water for injection.[1][2] Some sources also mention the possibility of using cell culture medium directly to prepare a stock solution.[2] While DFO is soluble in DMSO, using an aqueous solvent is often preferred to avoid potential solvent toxicity in cell cultures.[3] One manufacturer advises against preparing stock solutions in normal saline or PBS, as precipitation may occur.[4]
Q2: How should I store my this compound stock solution?
A2: To ensure stability, it is recommended to aliquot the DFO stock solution into single-use volumes in sterile, light-protected tubes (e.g., black microcentrifuge tubes) and store them at -20°C.[1] This practice minimizes repeated freeze-thaw cycles, which can degrade the compound.[1] For short-term storage, some sources suggest that aqueous solutions may be stable for up to a week.[5] However, it is generally advised to prepare fresh solutions for optimal results.[6]
Q3: At what concentration should I use this compound in my cell culture experiments?
A3: The effective concentration of DFO can vary depending on the cell type and the experimental objective. However, a common working concentration range is between 30 µM and 120 µM.[6][7] For some cell lines, concentrations up to 500 µM have been used.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Q4: I see a precipitate in my culture medium after adding this compound. What should I do?
A4: Precipitation of DFO in culture medium can be due to several factors, including high concentration, temperature shifts, or interactions with media components.[8] To troubleshoot this, consider the following:
-
Ensure the stock solution is fully dissolved: Before adding it to the medium, make sure your DFO stock solution is clear and free of any visible precipitate.
-
Pre-warm the medium: Gently warming the culture medium to 37°C before adding the DFO stock can help maintain its solubility.[8]
-
Modify the dilution method: Instead of adding a small volume of a highly concentrated stock directly to the full volume of medium, try pre-mixing the stock with a smaller volume of serum-containing medium first. The proteins in the serum may help stabilize the DFO.[8]
-
Reduce the final concentration: The desired concentration might be above the solubility limit of DFO in your specific culture medium.
Q5: How does the type of serum in the culture medium affect this compound's activity?
A5: The type of serum can significantly impact the cellular response to DFO. For instance, cells cultured in medium with fetal bovine serum (FBS) have been shown to be more susceptible to DFO-induced cytotoxicity compared to those grown in human pooled serum (HPS).[9] This difference may be related to the iron content and transferrin saturation in the different sera, which can affect the biological availability of iron for the cells to counteract the chelating effect of DFO.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of this compound activity over time in culture | Degradation of DFO due to hydrolysis, particularly at physiological pH (around 7.4). | Prepare fresh DFO-containing medium for long-term experiments or replenish the medium at regular intervals. Consider conducting a stability study in your specific medium (see Experimental Protocols section). |
| Inconsistent experimental results | Instability of DFO stock solution. | Aliquot and store the stock solution at -20°C to avoid repeated freeze-thaw cycles. Protect from light. Prepare fresh stock solutions regularly. |
| Precipitate formation in culture medium | High DFO concentration, temperature changes, interaction with media components. | See FAQ Q4 for detailed troubleshooting steps. |
| Unexpected cytotoxicity | High DFO concentration, increased susceptibility of the cell line. | Perform a dose-response curve to determine the optimal, non-toxic concentration. Be aware that serum type can influence cytotoxicity.[9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound mesylate powder
-
Sterile, double-distilled water (ddH2O) or sterile water for injection
-
Sterile, light-protected microcentrifuge tubes
-
0.22 µm syringe filter
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of DFO mesylate powder.
-
Dissolve the powder in the appropriate volume of sterile ddH2O to achieve the desired stock concentration (e.g., 100 mM).
-
Gently vortex until the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Aliquot the sterile stock solution into single-use volumes in light-protected microcentrifuge tubes.
-
Label the aliquots with the name of the compound, concentration, and date of preparation.
-
Store the aliquots at -20°C.
Protocol 2: Assessment of this compound Stability in Culture Medium
Objective: To determine the stability of DFO in a specific cell culture medium over time.
Materials:
-
Prepared DFO stock solution
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile culture plates or tubes
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Prepare your complete cell culture medium, including serum and other supplements.
-
Add DFO from your stock solution to the medium to achieve the desired final concentration.
-
Dispense the DFO-containing medium into sterile tubes or wells of a culture plate.
-
Immediately take a sample for the "time 0" measurement.
-
Incubate the remaining samples at 37°C in a 5% CO₂ incubator.
-
Collect samples at various time points (e.g., 2, 4, 8, 12, 24, 48 hours).
-
Store the collected samples at -80°C until analysis.
-
Analyze the concentration of DFO in each sample using a validated HPLC method. A common method involves reversed-phase chromatography with UV detection.[5]
-
Plot the concentration of DFO versus time to determine its degradation kinetics and half-life in your specific culture medium.
Data on this compound Stability
The stability of this compound in aqueous solutions is highly dependent on pH and temperature.
Table 1: Effect of pH and Temperature on this compound Stability in 10 mM Phosphate Buffer [10]
| pH | Storage Temperature (°C) | Stability after 30 days |
| 1.9 | -20, 4, 23 | Rapid degradation |
| 4.0 - 6.0 | -20, 4, 23 | >90% of initial concentration retained |
| 4.0 - 6.0 | 37 | >10% loss |
| 10.1 | -20, 4, 23 | Rapid degradation |
Visualizations
Caption: this compound degradation primarily occurs via hydrolysis of its amide bonds.
Caption: Workflow for assessing the stability of this compound in culture medium.
Caption: A logical guide for troubleshooting common issues with this compound in cell culture.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. cjhp-online.ca [cjhp-online.ca]
- 6. meropenemtrihydrate.com [meropenemtrihydrate.com]
- 7. Quantification of desferrioxamine and its iron chelating metabolites by high-performance liquid chromatography and simultaneous ultraviolet-visible/radioactive detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The in vitro response of human tumour cells to desferrioxamine is growth medium dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cris.technion.ac.il [cris.technion.ac.il]
troubleshooting variability in deferoxamine-induced hypoxia
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability in deferoxamine (B1203445) (DFO)-induced hypoxia experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound (DFO) in inducing a hypoxic response?
A1: this compound (DFO) is an iron chelator. It mimics a hypoxic state by binding to and reducing the intracellular availability of ferric iron (Fe³⁺). This iron is a crucial cofactor for prolyl hydroxylase domain (PHD) enzymes. Under normal oxygen conditions (normoxia), PHDs hydroxylate the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α), targeting it for rapid degradation by the proteasome. By chelating iron, DFO inactivates PHDs, leading to the stabilization and accumulation of HIF-1α.[1][2][3] The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-responsive elements (HREs) in the promoters of various target genes, activating their transcription.[3][4] This cascade of events simulates the cellular response to low oxygen.
Q2: What is a typical starting concentration and duration for DFO treatment?
A2: The optimal concentration and duration of DFO treatment are highly cell-type dependent and should be determined empirically. However, a common starting point for in vitro experiments is a final concentration of 100 µM DFO for a duration of 12 to 24 hours.[5][6] Some studies have used concentrations ranging from 5 µM to 500 µM.[7][8][9] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental goals.
Q3: How should I prepare and store DFO stock solutions?
A3: DFO mesylate is soluble in sterile, double-distilled water.[6][9] It is recommended to prepare a concentrated stock solution, for example, 100 mM (1000x for a final concentration of 100 µM).[6][9] This stock solution should be sterile-filtered through a 0.22 µm filter, aliquoted into small, single-use volumes in light-protected tubes, and stored at -20°C.[9] It is advisable to avoid repeated freeze-thaw cycles.[9] Some sources suggest that the stock solution can be used for years if stored properly.[6]
Q4: Is DFO-induced hypoxia the same as "true" hypoxia (low oxygen environment)?
A4: No, DFO-induced hypoxia is a chemical mimic of hypoxia. While it effectively stabilizes HIF-1α and activates downstream pathways, it does not replicate all aspects of a low-oxygen environment.[6] For instance, DFO's primary action is iron chelation, which can have effects on other iron-dependent cellular processes beyond PHD inhibition.[10] True hypoxia involves a direct reduction in molecular oxygen availability, which can have broader effects on cellular metabolism and physiology.
Troubleshooting Guide
This guide addresses common issues of variability in DFO-induced hypoxia experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or no HIF-1α stabilization | Suboptimal DFO concentration: The concentration may be too low to effectively chelate iron or too high, causing cytotoxicity.[8][11] | 1. Perform a dose-response experiment: Test a range of DFO concentrations (e.g., 10, 50, 100, 200, 400 µM) for a fixed duration (e.g., 24 hours).[7][12] 2. Assess cell viability: Use an MTT or similar assay to determine the cytotoxic threshold of DFO for your specific cell line.[8][13] 3. Analyze HIF-1α stabilization: Use Western blotting to determine the optimal concentration for HIF-1α induction without significant cell death. |
| Inappropriate treatment duration: The incubation time may be too short for HIF-1α to accumulate or too long, leading to secondary effects or cell death. | 1. Conduct a time-course experiment: Using the optimal DFO concentration determined from the dose-response, treat cells for various durations (e.g., 4, 8, 12, 24, 48 hours).[4][11] 2. Monitor HIF-1α levels: Perform Western blotting at each time point to identify the peak of HIF-1α expression. | |
| Cell type-dependent response: Different cell lines exhibit varying sensitivities to DFO.[10][14] | 1. Consult literature for your specific cell type: Check for established protocols or typical responses. 2. Empirically determine optimal conditions: If no data is available, a comprehensive dose-response and time-course study is necessary. | |
| High cell death/cytotoxicity | DFO concentration is too high: Exceeding the cytotoxic threshold for the specific cell line.[11][13] | 1. Reduce DFO concentration: Based on your dose-response and viability assays, select a lower, non-toxic concentration that still induces a hypoxic response. 2. Shorten treatment duration: High concentrations for shorter periods may be less toxic. |
| Serum components in media: The type and concentration of serum (e.g., Fetal Bovine Serum vs. Human Pooled Serum) can influence DFO's cytotoxic effects due to differences in iron and transferrin content.[14] | 1. Standardize serum source and batch: Use the same type and lot of serum for all related experiments. 2. Consider serum-free media: If permissible for your cell type, using a serum-free medium can reduce variability from serum components.[15] | |
| Variability between experiments | Inconsistent DFO stock solution: Degradation of DFO due to improper storage or handling. | 1. Prepare fresh aliquots: Use single-use aliquots to avoid freeze-thaw cycles.[9] 2. Protect from light and air: DFO can decompose upon exposure to air.[9] Store aliquots in sealed, dark tubes. |
| Inconsistent cell culture conditions: Variations in cell passage number, confluency, or media composition. | 1. Maintain consistent cell culture practices: Use cells within a defined passage number range. 2. Seed cells at a consistent density: Ensure similar cell confluency at the start of each experiment. 3. Use consistent media and supplements: Any changes to the media formulation should be validated. | |
| Unexpected or contradictory results | Off-target effects of DFO: DFO's iron chelation can affect other iron-dependent enzymes and cellular processes, leading to HIF-1α independent effects.[10][16] | 1. Use alternative hypoxia mimics: Compare results with other hypoxia-inducing agents like cobalt chloride (CoCl₂) or dimethyloxalylglycine (DMOG).[5][17] 2. Validate with true hypoxia: Compare DFO-induced effects with cells cultured in a hypoxic chamber (e.g., 1% O₂). 3. Use iron-saturated DFO as a control: In some cases, DFO saturated with iron can serve as a negative control to distinguish iron chelation-specific effects.[16] |
Experimental Protocols
Protocol 1: Dose-Response and Time-Course for DFO-Induced HIF-1α Stabilization
-
Cell Seeding: Plate cells in multiple wells or dishes at a consistent density to reach 70-80% confluency at the time of treatment.
-
DFO Preparation: Prepare a fresh dilution of your DFO stock solution in pre-warmed cell culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 200, 400 µM).
-
Dose-Response Treatment: For the dose-response experiment, replace the medium in each well with the medium containing the different DFO concentrations. Incubate for a fixed time (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Time-Course Treatment: For the time-course experiment, treat cells with the optimal DFO concentration determined from the dose-response study. Harvest cells at various time points (e.g., 0, 4, 8, 12, 24, 48 hours).
-
Cell Lysis: At the end of the incubation period, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody against HIF-1α.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Incubate with an appropriate secondary antibody and visualize the protein bands using a chemiluminescence or fluorescence imaging system.
-
Quantify the band intensities to determine the relative levels of HIF-1α stabilization.
-
-
Cell Viability Assay (Parallel Experiment):
-
Seed cells in a 96-well plate.
-
Treat with the same range of DFO concentrations and for the same durations.
-
At each time point, add MTT reagent or another viability indicator and measure the absorbance or fluorescence according to the manufacturer's protocol to assess cytotoxicity.[8]
-
Protocol 2: Validation of Hypoxia using Pimonidazole (B1677889) Staining
Pimonidazole is a 2-nitroimidazole (B3424786) that forms adducts with thiol-containing proteins in hypoxic cells (pO₂ < 10 mmHg). These adducts can be detected by immunohistochemistry or immunofluorescence.[18][19][20]
-
Pimonidazole Treatment:
-
For in vitro studies, add pimonidazole hydrochloride to the cell culture medium at a final concentration of 100-200 µM, typically 1-2 hours before the end of the DFO treatment.
-
For in vivo studies, inject mice intravenously with a pimonidazole solution (e.g., 60 mg/kg). Allow it to circulate for 60-90 minutes before sacrificing the animals and harvesting the tissue.[18]
-
-
Cell/Tissue Preparation:
-
In vitro: Harvest cells, wash with PBS, and fix with a suitable fixative (e.g., 4% paraformaldehyde). Cells can be prepared as a cell pellet for sectioning or grown on coverslips.
-
In vivo: Perfuse the animal with a fixative, dissect the tissue of interest, and process for either frozen or paraffin-embedded sectioning.
-
-
Immunostaining:
-
Permeabilize the cells/tissue sections.
-
Block non-specific binding sites.
-
Incubate with a primary antibody that recognizes pimonidazole adducts (e.g., a FITC-conjugated mouse anti-pimonidazole antibody).
-
If an unconjugated primary antibody is used, follow with an appropriate fluorescently labeled secondary antibody.
-
Mount the sections/coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Imaging and Analysis:
-
Visualize the staining using a fluorescence microscope. The fluorescent signal indicates hypoxic regions.
-
Quantify the hypoxic fraction by measuring the percentage of the pimonidazole-positive area relative to the total tissue/cell area using image analysis software.[18]
-
Visualizations
Caption: DFO-induced HIF-1α stabilization pathway.
Caption: Troubleshooting workflow for DFO experiments.
References
- 1. Advances in Hypoxia-Inducible Factor-1 α Stabilizer this compound in Tissue Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stabilization of Hypoxia-inducible Factor-1α Protein in Hypoxia Occurs Independently of Mitochondrial Reactive Oxygen Species Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chelating the valley of death: this compound’s path from bench to wound clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Desferrioxamine regulates HIF-1 alpha expression in neonatal rat brain after hypoxia-ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction and Testing of Hypoxia in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. High-Dose this compound Treatment Disrupts Intracellular Iron Homeostasis, Reduces Growth, and Induces Apoptosis in Metastatic and Nonmetastatic Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of Desferoxamine-induced Hypoxia on Neuronal Human mu-Opioid Receptor Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PEGylation of this compound for Improving the Stability, Cytotoxicity, and Iron-Overload in an Experimental Stroke Model in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The in vitro response of human tumour cells to desferrioxamine is growth medium dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy of this compound Mesylate in Serum and Serum-Free Media: Adult Ventral Root Schwann Cell Survival Following Hydrogen Peroxide-Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound mimics the pattern of hypoxia-related injury at the microvasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cellular Response to Hypoxia | Cell Culture Protocol | Bio-Techne [bio-techne.com]
- 18. Hypoxia Studies with Pimonidazole in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measurements of hypoxia using pimonidazole and polarographic oxygen-sensitive electrodes in human cervix carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Hypoxia Studies with Pimonidazole in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Deferoxamine's Iron Chelation Efficiency
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments to enhance the iron chelation efficiency of deferoxamine (B1203445) (DFO).
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to enhance the iron chelation efficiency of this compound?
A1: The primary strategies to improve the efficacy of DFO focus on overcoming its short plasma half-life (approximately 20-30 minutes in humans) and improving its bioavailability.[1][2] Key approaches include:
-
Combination Therapy: Using DFO in conjunction with other iron chelators like deferiprone (B1670187) (DFP) or deferasirox (B549329) (DFX) to achieve synergistic effects.[3][4][5][6][7]
-
Nanocarrier Encapsulation: Encapsulating DFO into systems like liposomes, nanoparticles, or niosomes to prolong its circulation time and target it to iron-rich tissues such as the liver and spleen.[1][8][9][10][11][12][13]
-
Chemical Modification and Conjugation: Covalently linking DFO to polymers such as polyethylene (B3416737) glycol (PEG) or starch to improve its pharmacokinetic profile.[1][14]
-
Adjuvant Therapy with Vitamin C: Co-administration of Vitamin C can mobilize iron from storage proteins, making it more accessible for chelation by DFO.[15][16][17][18]
Q2: What are the advantages of using combination therapy with DFO?
A2: Combining DFO with other chelators like DFX or DFP can lead to a more significant reduction in iron overload markers.[4][5] Studies have shown that combination therapy can be more effective than monotherapy in reducing liver iron concentration (LIC) and serum ferritin levels, as well as improving cardiac T2*, a measure of myocardial iron.[5][6] For instance, combination therapy with DFO and DFP has been shown to be particularly beneficial for patients with iron-induced cardiomyopathy.[3]
Q3: How does nanocarrier encapsulation improve DFO's efficacy?
A3: Nanocarrier encapsulation addresses the poor pharmacokinetic profile of DFO.[1] By encapsulating DFO in liposomes or nanoparticles, its elimination half-life can be significantly extended.[10][19] For example, nanoparticle-encapsulated DFO has been shown to have a much longer half-life (around 48.63 hours) compared to free DFO (approximately 1.46 hours).[19] This prolonged circulation allows for a more sustained chelation effect. Furthermore, these nanocarriers can be designed to accumulate in organs with high iron deposition, such as the liver and spleen, thereby targeting the chelation therapy.[1][8][13]
Q4: What should I consider when using Vitamin C as an adjuvant to DFO therapy?
A4: Vitamin C can enhance DFO's efficacy by mobilizing stored iron.[15][16] However, this can also increase the concentration of free, redox-active iron, which can potentiate cardiotoxicity.[15] Therefore, it is recommended to start Vitamin C supplementation only after one month of regular DFO treatment and to avoid it in patients with cardiac failure.[15][18] Daily doses should generally not exceed 200 mg in adults.[15][18] Close monitoring of cardiac function is crucial when using this combination.[15]
Troubleshooting Guides
Problem 1: Low iron excretion despite DFO administration in an animal model.
-
Possible Cause 1: DFO Degradation. this compound solutions can be unstable and may degrade upon exposure to air or improper storage.[20] Reconstituted DFO solutions are recommended for immediate use, although they can be stable for up to a week under specific conditions.[21][22]
-
Troubleshooting Tip: Prepare fresh DFO solutions for each experiment. If a stock solution is necessary, aliquot and store it at -20°C in the dark, and avoid repeated freeze-thaw cycles.[20]
-
-
Possible Cause 2: Inefficient Iron Mobilization. The iron in your experimental model may not be readily accessible for chelation.
-
Possible Cause 3: Rapid Clearance of DFO. The short half-life of free DFO limits its therapeutic window.[1]
Problem 2: High variability in experimental results.
-
Possible Cause 1: Inconsistent DFO Solution Preparation. As mentioned, DFO stability can be an issue. Inconsistent preparation can lead to variable active DFO concentrations.
-
Troubleshooting Tip: Standardize your DFO solution preparation protocol. Always use fresh solutions or properly stored aliquots.
-
-
Possible Cause 2: Issues with quantifying DFO in plasma or urine. DFO can bind to iron within the experimental sample or even in the HPLC system, leading to poor extraction or peak tailing.[20]
-
Troubleshooting Tip: Consider using acetonitrile (B52724) protein crashing with EDTA to prevent iron binding during sample preparation for HPLC analysis.[20]
-
Problem 3: Observed toxicity or adverse effects in cell culture or animal models.
-
Possible Cause 1: High DFO Concentration. Although DFO is generally considered safe, high concentrations can be toxic.[1][23]
-
Possible Cause 2: Potentiation of Iron Toxicity with Vitamin C. The combination of DFO and high doses of Vitamin C can lead to cardiac dysfunction.[15][18]
-
Troubleshooting Tip: If using Vitamin C, carefully titrate the dose and monitor for any signs of toxicity.
-
Quantitative Data Summary
The following tables summarize quantitative data from studies evaluating different strategies to enhance DFO's chelation efficiency.
Table 1: Efficacy of DFO Combination Therapies
| Combination Therapy | Patient/Model | Key Findings | Reference |
| DFO + Deferasirox (DFX) | β-thalassemia major patients with severe iron overload | Median liver iron concentration (LIC) decreased by 31% over 12 months.[5] Median serum ferritin decreased by 24%.[5] | [4][5] |
| DFO + Deferiprone (DFP) | β-thalassemia major patients | More effective in reducing cardiac iron than DFO monotherapy.[3] | [3] |
| DFO + Deferasirox (DFX) | Patients with severe transfusional myocardial siderosis | Significant improvement in myocardial T2* and left ventricular ejection fraction.[7] | [7] |
Table 2: Efficacy of Nanocarrier-Encapsulated DFO
| Formulation | Model | Key Findings | Reference |
| Liposome-encapsulated DFO (LDFO) | Iron-overloaded mice | A single treatment with LDFO resulted in greater iron excretion than a 14-day continuous infusion of free DFO.[9][12] LDFO removed 2.3-2.8 times more iron than free DFO.[13] | [8][9][12][13] |
| Polymeric Nanoparticle-encapsulated DFO (DFO-NPs) | Iron-overloaded mice | DFO-NPs reduced hepatic iron levels by 71% compared to 53% for free DFO.[10] Elimination half-life of DFO increased from 1.46 h (free DFO) to 48.63 h (DFO-NPs).[19] | [10][19] |
| Niosome-encapsulated DFO | HepG2 cell line | Significantly improved intracellular iron chelation compared to free DFO.[11] | [11] |
Table 3: Efficacy of DFO Conjugates
| Conjugate | Model | Key Findings | Reference |
| Starch-DFO (S-DFO) | Patients with transfusional iron overload | Increased the half-life of DFO to approximately 135 hours at higher doses.[1] | [1] |
| Poly(ethylene glycol)-poly(aspartic acid) (PEG-PAsp)-DFO | Subcutaneous tumor models | Showed increased blood retention and tumor accumulation, leading to significant suppression of tumor growth compared to free DFO.[14] | [14] |
| Polyrotaxane-DFO (hPR-DFO) | Iron-overloaded mice | Substantially reduced serum ferritin levels compared to free DFO.[1][24] | [1][24] |
Experimental Protocols
1. Preparation and Characterization of DFO-Loaded Nanoparticles
-
Objective: To encapsulate DFO within polymeric nanoparticles to improve its pharmacokinetic profile.
-
Methodology (based on Guo et al., 2018):
-
Nanoparticle Formulation: Amphiphilic copolymer nanoparticles (NPs) are used to encapsulate DFO. The specific polymer composition will influence the size and stability of the nanoparticles.
-
DFO Encapsulation: DFO is typically encapsulated using methods like solvent evaporation or nanoprecipitation.
-
Characterization:
-
Size and Morphology: Determine the average diameter and morphology of the DFO-NPs using techniques like Transmission Electron Microscopy (TEM).[11]
-
Drug Loading and Encapsulation Efficiency: Quantify the amount of DFO encapsulated within the nanoparticles.
-
In Vitro Drug Release: Perform drug release studies using a dialysis bag method to assess the release profile of DFO from the nanoparticles over time, often under different pH conditions (e.g., pH 7.4 and pH 5.0).[25]
-
-
-
Expected Outcome: Uniform and stable preparation of DFO-loaded nanoparticles with a defined size (e.g., around 105.3 nm).[10][19] A sustained release profile of DFO from the nanoparticles is expected.
2. In Vivo Evaluation of DFO Formulations in an Iron-Overloaded Mouse Model
-
Objective: To assess the in vivo efficacy of a novel DFO formulation in reducing iron overload.
-
Methodology:
-
Induction of Iron Overload: Administer iron dextran (B179266) to mice to induce a state of iron overload.
-
Treatment: Treat the iron-overloaded mice with either the experimental DFO formulation (e.g., LDFO, DFO-NPs) or free DFO as a control. A saline-treated group should also be included.[13]
-
Sample Collection: Collect urine and feces to measure iron excretion.[13] At the end of the study, collect blood for serum ferritin analysis and organs (liver, spleen) for tissue iron concentration measurement.
-
Analysis:
-
Iron Excretion: Quantify the amount of iron excreted in urine and feces using methods like atomic absorption spectrometry.
-
Tissue Iron: Measure the iron concentration in the liver and spleen.
-
Serum Ferritin: Determine the serum ferritin levels as a marker of systemic iron load.
-
-
-
Expected Outcome: The enhanced DFO formulation is expected to lead to greater iron excretion and a more significant reduction in liver and spleen iron content and serum ferritin levels compared to free DFO.[10][13]
Visualizations
Caption: Experimental workflow for developing and evaluating enhanced DFO formulations.
Caption: Logical relationship of strategies to enhance DFO's chelation efficiency.
References
- 1. Combating iron overload: a case for this compound-based nanochelators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. Iron Overload and Chelation Therapy | Northern California Comprehensive Thalassemia Center [thalassemia.ucsf.edu]
- 4. Combination therapy of deferasirox and this compound shows significant improvements in markers of iron overload in a patient with β-thalassemia major and severe iron burden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combined Chelation Therapy with Deferasirox and this compound in Thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. ashpublications.org [ashpublications.org]
- 8. Liposome-encapsulated desferrioxamine in experimental iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scitechnol.com [scitechnol.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Nano-niosome particles loaded with this compound for management of iron overload complications [frontiersin.org]
- 12. drugdelivery.pharmaceuticalconferences.com [drugdelivery.pharmaceuticalconferences.com]
- 13. ashpublications.org [ashpublications.org]
- 14. Iron chelation cancer therapy using hydrophilic block copolymers conjugated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Role of vitamin C as an adjuvant therapy to different iron chelators in young β-thalassemia major patients: efficacy and safety in relation to tissue iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Iron chelation therapy with this compound in Cooley anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. Polymeric Nanoparticles Enhance the Ability of this compound To Deplete Hepatic and Systemic Iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. drugs.com [drugs.com]
- 22. publications.ashp.org [publications.ashp.org]
- 23. Challenges and Opportunities of this compound Delivery for Treatment of Alzheimer’s Disease, Parkinson’s Disease, and Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Enzymatically Biodegradable Polyrotaxane-Deferoxamine Conjugates for Iron Chelation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Platelet Membrane-Based Nanoparticles for Targeted Delivery of this compound to Alleviate Brain Injury Induced by Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of Deferoxamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor bioavailability of deferoxamine (B1203445) (DFO) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor bioavailability of this compound?
A1: this compound exhibits poor bioavailability primarily due to two key factors:
-
Poor Oral Absorption: DFO is poorly absorbed from the gastrointestinal tract when administered orally.[1][2][3][4]
-
Short Plasma Half-Life: The drug has a very short half-life in the plasma, typically around 20-30 minutes, leading to rapid elimination from the body.[5][6]
Q2: What is the conventional method of administering this compound?
A2: Due to its poor oral absorption, this compound is typically administered parenterally.[1][3][4] The most common routes are:
Q3: What are the main therapeutic mechanisms of this compound?
A3: this compound primarily acts through two mechanisms:
-
Iron Chelation: As a hexadentate iron chelator, DFO binds with high affinity to ferric iron (Fe³⁺), forming a stable, water-soluble complex called ferrioxamine. This complex is then excreted from the body, primarily through urine and bile.[3][4][9]
-
HIF-1α Stabilization: this compound can also stabilize the alpha subunit of the hypoxia-inducible factor 1 (HIF-1α). By chelating intracellular iron, DFO inhibits prolyl hydroxylase (PHD) enzymes, which require iron as a cofactor to mark HIF-1α for degradation. The resulting accumulation of HIF-1α promotes the transcription of genes involved in angiogenesis (like VEGF), erythropoiesis, and cell survival.[3][10]
Troubleshooting Guide: Enhancing this compound Bioavailability in Experiments
This guide addresses common issues encountered when working to improve the experimental bioavailability of this compound.
| Problem/Issue | Potential Cause | Recommended Solution/Troubleshooting Step |
| Low drug loading/encapsulation efficiency in nanoparticle formulations. | Hydrophilic nature of this compound. | Optimize the nanoparticle formulation. For solid lipid nanoparticles (SLNs), using a combination of lipids (e.g., Compritol and oleic acid) and a mixture of surfactants (e.g., Tween 80 and lecithin) can improve entrapment efficiency for hydrophilic drugs.[11] For chitosan (B1678972) nanoparticles, adjust the chitosan/TPP ratio and stirring rate during preparation.[12] |
| Rapid initial burst release of DFO from delivery systems. | Surface-adsorbed drug on nanoparticles or rapid degradation of the carrier matrix. | Modify the formulation to achieve a more sustained release profile. For SLNs, a higher lipid content can lead to a lower release rate.[11] For hydrogels, incorporating DFO within nanoparticles before loading them into the hydrogel can provide a more controlled, sustained release.[13] |
| Poor in vivo efficacy despite successful in vitro drug release. | Insufficient drug concentration at the target site due to systemic clearance or inability to cross biological barriers (e.g., blood-brain barrier). | Consider alternative delivery routes. Intranasal administration can bypass the blood-brain barrier and achieve higher brain concentrations compared to intravenous injection.[2][8] For localized applications like wound healing, topical formulations such as hydrogels or creams can deliver DFO directly to the site of action.[7][14][15] |
| Toxicity observed in cell culture or animal models. | High concentrations of free DFO can be cytotoxic. | Utilize a controlled-release formulation. Encapsulating DFO in nanoparticles or hydrogels can reduce its cytotoxicity by maintaining a lower, sustained concentration of the drug.[16] |
| Difficulty replicating published results for novel DFO formulations. | Variations in experimental protocols, materials, or equipment. | Carefully review and standardize all aspects of the protocol. Pay close attention to details such as the source and purity of reagents, specific equipment settings (e.g., homogenization speed, sonication parameters), and environmental conditions (e.g., temperature, pH). |
Quantitative Data Summary: Novel this compound Formulations
The following tables summarize quantitative data from various experimental approaches to enhance this compound's bioavailability and therapeutic efficacy.
Table 1: Pharmacokinetic Parameters of this compound Formulations
| Formulation | Administration Route | Animal Model | Bioavailability (%) | Half-life (t½) (hours) | Key Findings | Reference |
| This compound Solution | Intravenous (IV) | Rat | 100 (Reference) | 2.0 - 3.2 | Rapid clearance. | [17] |
| DFO-conjugated Nanoparticles (DFO-NPs) | Subcutaneous (SC) | Rat | 47 - 107 | 5.7 - 10.1 | Substantially improved drug exposure and prolonged half-life. | [14][17] |
| This compound Solution | Intravenous (IV) | Rat | N/A | N/A | Brain concentration: 0.1–0.5 µM at 30 min. | [5][8] |
| This compound Solution | Intranasal (IN) | Rat | N/A | N/A | Brain concentration: 0.9–18.5 µM at 30 min. | [5][8] |
Table 2: Characteristics of Topical this compound Formulations
| Formulation Type | Key Components | Particle Size (nm) | Encapsulation Efficiency (%) | Release Profile | Application | Reference |
| Solid Lipid Nanoparticles (SLNs) | Compritol, oleic acid, Tween 80, lecithin | 2.88 - 174 | ~60 | Initial burst followed by slow, prolonged release. | Diabetic ulcer healing | [11] |
| Chitosan/Gelatin Hydrogel | Chitosan, gelatin | N/A | N/A | Sustained release. | Diabetic wound healing | [7] |
| Gelatin/Hyaluronic Acid Composite Hydrogel with DFO NPs | Gelatin, hyaluronic acid, PLGA nanoparticles | N/A | N/A | Sustained release over 15 days. | Skin and oral lesion healing | [13] |
| Topical Cream | This compound, Transcutol P, hydroxyethylcellulose | N/A | N/A | ~46% release at 6 hours, ~83% at 24 hours. | Radiation-induced fibrosis | [15] |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) for Topical Delivery
Adapted from Makhmalzade et al., 2021.[11]
Materials:
-
This compound mesylate
-
Lipids: Compritol 888 ATO (glyceryl behenate), Oleic acid
-
Surfactants: Tween 80 (polysorbate 80), Lecithin
-
Deionized water
Method (Cold Homogenization Technique):
-
Lipid Phase Preparation: Melt the solid lipid (Compritol) at a temperature approximately 5-10°C above its melting point. Dissolve the liquid lipid (oleic acid) in the melted solid lipid.
-
Aqueous Phase Preparation: Dissolve the this compound mesylate and the hydrophilic surfactant (Tween 80) in deionized water, heated to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the melted lipid phase and homogenize at high speed (e.g., 10,000 rpm) for a few minutes to form a hot oil-in-water (o/w) emulsion.
-
Cooling and Nanoparticle Formation: Quickly cool the hot emulsion in an ice bath while stirring. This rapid cooling causes the lipid to precipitate, forming solid lipid nanoparticles with the drug entrapped.
-
Characterization: Analyze the resulting SLN dispersion for particle size, polydispersity index (PDI), and entrapment efficiency.
Protocol 2: Intranasal Administration of this compound in a Rodent Model
Adapted from Hanson et al., 2012 and Guo et al., 2013.[17][18]
Materials:
-
This compound mesylate salt
-
Phosphate-buffered saline (PBS) or sterile saline
-
Anesthetic (e.g., isoflurane)
-
Microsyringe or specialized intranasal delivery device
Method:
-
Solution Preparation: Dissolve this compound mesylate in 0.2x PBS or saline to the desired concentration (e.g., a 10% solution). Adjust the pH if necessary.
-
Animal Handling and Anesthesia: Anesthetize the rodent (e.g., rat or mouse) using isoflurane.
-
Intranasal Dosing:
-
Position the animal in a supine position.
-
Using a microsyringe or a specialized intranasal delivery device, administer a small volume of the DFO solution (e.g., 6-15 µL) into each nostril.
-
Administer the drops in an alternating fashion between nares, with a short interval (e.g., 2 minutes) between drops to allow for absorption.
-
-
Post-Dosing Monitoring: Monitor the animal until it has fully recovered from the anesthesia.
Visualizations: Signaling Pathways and Experimental Concepts
This compound's Dual Mechanism of Action
Caption: Dual mechanisms of this compound action.
Experimental Workflow for Evaluating Novel DFO Formulations
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Low-dose intranasal this compound modulates memory, neuroinflammation, and the neuronal transcriptome in the streptozotocin rodent model of Alzheimer’s disease [frontiersin.org]
- 3. Frontiers | Chelating the valley of death: this compound’s path from bench to wound clinic [frontiersin.org]
- 4. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Intranasal this compound Provides Increased Brain Exposure and Significant Protection in Rat Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Desferrioxamine-Laden Nanofibrous Scaffolds with Efficient Angiogenesis for Accelerating Diabetic Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation and characterization of topical solid lipid nanoparticles containing this compound [scielo.isciii.es]
- 12. mdpi.com [mdpi.com]
- 13. Promoting tissue repair using this compound nanoparticles loaded biomimetic gelatin/HA composite hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. This compound topical cream superior to patch in rescuing radiation‐induced fibrosis of unwounded and wounded skin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pressure-Driven Spreadable this compound -laden Hydrogels for Vascularized Skin Flaps - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Intranasal this compound can improve memory in healthy C57 mice, suggesting a partially non‐disease‐specific pathway of functional neurologic improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Intranasal this compound attenuates synapse loss via up-regulating the P38/HIF-1α pathway on the brain of APP/PS1 transgenic mice [frontiersin.org]
Technical Support Center: Managing Deferoxamine-Induced Apoptosis in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with deferoxamine-induced apoptosis in cell culture experiments.
Troubleshooting Guides
Unexpected results can arise during cell culture experiments involving This compound (B1203445) (DFO). The following table addresses common issues, their potential causes, and recommended solutions.
Table 1: Troubleshooting Common Issues in this compound Experiments
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of apoptosis in untreated control cells | Cell culture contamination (mycoplasma, bacteria, fungi). | Regularly test for mycoplasma contamination. Practice sterile cell culture techniques. Discard any contaminated cultures. |
| Suboptimal cell culture conditions (e.g., incorrect media, serum, CO2 levels, temperature). | Ensure all culture conditions are optimal for the specific cell line being used. | |
| Over-confluent or senescent cells. | Use cells at a consistent and optimal confluency (typically 70-80%). Avoid using cells that have been in culture for an extended period. | |
| Rough cell handling during passaging or harvesting. | Handle cells gently to minimize mechanical stress. Use appropriate detachment methods for adherent cells.[1][2] | |
| Inconsistent or not reproducible results | Instability of this compound stock solution. | Prepare fresh this compound solutions for each experiment. This compound solutions can deteriorate upon storage. Aliquot stock solutions and store at -20°C to avoid repeated freeze-thaw cycles. |
| Variation in cell density at the time of treatment. | Seed cells at a consistent density for all experiments. | |
| Fluctuation in incubation times. | Ensure precise and consistent incubation times for this compound treatment and subsequent assays. | |
| Interference of this compound with viability assays. | This compound can interfere with MTT assays. If using an MTT assay, wash the cells with PBS before adding the MTT solution.[3] Consider using alternative viability assays like trypan blue exclusion or a crystal violet assay. | |
| No or low levels of apoptosis observed | This compound concentration is too low. | Perform a dose-response experiment to determine the optimal concentration for your cell line. Concentrations can range from micromolar to millimolar depending on the cell type.[4] |
| Incubation time is too short. | Conduct a time-course experiment to identify the optimal treatment duration. | |
| Cell line is resistant to this compound-induced apoptosis. | Some cell lines may be inherently resistant. Consider using a positive control for apoptosis to ensure the assay is working correctly. | |
| Inactivation of this compound. | Ensure the this compound powder has been stored correctly (desiccated and protected from air) and that solutions are freshly prepared. | |
| Discrepancy between different apoptosis assays | Different assays measure different stages of apoptosis. | Annexin V staining detects early apoptosis, while TUNEL assays and DNA fragmentation assays detect later stages. Use a combination of assays to get a comprehensive picture of the apoptotic process. |
| Assay-specific artifacts. | Each assay has its own potential for artifacts. Ensure proper controls are included for each assay. For example, for Annexin V staining, include single-stained controls for compensation. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of this compound-induced apoptosis?
This compound is an iron chelator that induces apoptosis through multiple signaling pathways. By depleting intracellular iron, it can lead to the generation of reactive oxygen species (ROS), which in turn activates stress-activated protein kinase pathways like p38 MAPK and JNK.[5][6] These pathways can then trigger the intrinsic apoptotic cascade involving the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of executioner caspases like caspase-3.[7] In some cell types, this compound can also upregulate the tumor suppressor protein p53, which can transcriptionally activate pro-apoptotic genes.
2. How should I prepare and store this compound for cell culture experiments?
This compound mesylate is soluble in water and cell culture medium.[8] It is recommended to prepare a concentrated stock solution (e.g., 100 mM) in sterile, distilled water.[8] This stock solution should be sterile-filtered (0.22 µm filter) and can be stored in small aliquots at -20°C to avoid repeated freeze-thaw cycles. It is important to note that this compound solutions can degrade over time, so it is best to use freshly prepared or recently thawed aliquots for experiments. The dry powder should be stored desiccated and protected from air.
3. What are typical concentrations and incubation times for inducing apoptosis with this compound?
The effective concentration of this compound and the required incubation time are highly cell-type dependent. For some cell lines, concentrations in the micromolar range (e.g., 30-300 µM) are sufficient to induce apoptosis within 24 to 72 hours.[9][10] Other cell lines may require higher concentrations, in the millimolar range.[11] It is crucial to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.
4. How can I mitigate or reduce this compound-induced apoptosis in my cell culture?
Several strategies can be employed to mitigate this compound-induced apoptosis:
-
Co-treatment with antioxidants: Since this compound can induce ROS, co-treatment with antioxidants like N-acetylcysteine (NAC) may reduce apoptosis.
-
Inhibition of specific signaling pathways: Using chemical inhibitors for key signaling molecules like p38 MAPK (e.g., SB203580) or JNK (e.g., SP600125) can block the apoptotic cascade.[5][12]
-
Modulation of Bcl-2 family proteins: Overexpression of anti-apoptotic Bcl-2 proteins or inhibition of pro-apoptotic members could confer resistance to this compound-induced apoptosis.
-
Iron supplementation: Co-treatment with a source of iron, such as ferric chloride, can counteract the effects of this compound and reduce apoptosis.[7]
5. Which apoptosis assays are most suitable for studying this compound's effects?
A multi-assay approach is recommended for a thorough analysis:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is excellent for distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2][13][14]
-
TUNEL (TdT-mediated dUTP Nick End Labeling) Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis, and can be analyzed by microscopy or flow cytometry.[15][16][17]
-
Caspase Activity Assays: Colorimetric or fluorometric assays can measure the activity of key executioner caspases like caspase-3, providing a quantitative measure of the apoptotic cascade.[18][19][20][21][22]
-
Western Blotting: This technique can be used to analyze the expression levels of key apoptotic proteins such as Bcl-2 family members (Bax, Bcl-2), cleaved caspases, and phosphorylated forms of MAP kinases.
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis in this compound-treated cells using flow cytometry.
Materials:
-
This compound-treated and untreated control cells
-
Phosphate-buffered saline (PBS), ice-cold
-
1X Annexin V Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
For adherent cells, gently detach the cells using a non-enzymatic cell dissociation solution or gentle scraping. Collect both the detached and floating cells to ensure all apoptotic cells are included.
-
For suspension cells, collect the cells by centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 10 µL of PI staining solution.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Analysis:
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Protocol 2: Detection of DNA Fragmentation by TUNEL Assay
This protocol outlines the in situ detection of DNA fragmentation in adherent cells treated with this compound.
Materials:
-
This compound-treated and untreated control cells grown on coverslips
-
PBS
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides)
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Fixation and Permeabilization:
-
TUNEL Staining:
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions.
-
Add the TUNEL reaction mixture to the cells on the coverslips and incubate for 60 minutes at 37°C in a humidified chamber.[15]
-
Wash the coverslips three times with PBS.
-
-
Counterstaining and Mounting:
-
Incubate with DAPI solution for 5-10 minutes at room temperature to stain the nuclei.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Analysis:
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells will show fluorescence (e.g., green for FITC-dUTP) in the nucleus, indicating DNA fragmentation.
-
Quantitative Data Summary
Table 2: Effect of this compound on Cell Viability in Different Cell Lines
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | % Cell Viability | Reference |
| NB4 (APL) | 50 | 24 | 75.3 | [4] |
| 100 | 24 | 68.3 | [4] | |
| 200 | 24 | 62.6 | [4] | |
| 50 | 48 | 60.8 | [4] | |
| 100 | 48 | 55.5 | [4] | |
| 200 | 48 | 53.7 | [4] | |
| MCF-7 | 100 | 48 | ~50% | [9] |
| 100 | 72 | ~30% | [9] | |
| MDA-MB-231 | 200 | 24 | No significant change | [23] |
Table 3: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | IC50 (µM) | Incubation Time (hours) | Reference |
| miPS-LLCcm | 10.7 | 48 | [24] |
| HeLa | ~100 | 72 | [25] |
| Huh7 | >200 | 72 | [25] |
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Troubleshooting workflow for this compound experiments.
Caption: Experimental workflow for Annexin V/PI staining.
References
- 1. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. This compound but Not Dimethyloxalylglycine, L-Mimosine, or Cobalt Dichloride Can Interfere with the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combination Effect of this compound and Arsenic Trioxide on Viability and Vitality of APL Like Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of p38 MAPK sensitizes tumour cells to cisplatin-induced apoptosis mediated by reactive oxygen species and JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JNK and p38 MAPK regulate oxidative stress and the inflammatory response in chlorpyrifos-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [this compound induces apoptosis of K562 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-techne.com [bio-techne.com]
- 9. High-Dose this compound Treatment Disrupts Intracellular Iron Homeostasis, Reduces Growth, and Induces Apoptosis in Metastatic and Nonmetastatic Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The in vitro response of human tumour cells to desferrioxamine is growth medium dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Suppression of p38 MAPK and JNK via Akt-mediated Inhibition of Apoptosis Signal-regulating Kinase 1 Constitutes a Core Component of the β-Cell Pro-survival Effects of Glucose-dependent Insulinotropic Polypeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V Staining Protocol [bdbiosciences.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. clyte.tech [clyte.tech]
- 16. ptglab.com [ptglab.com]
- 17. biotna.net [biotna.net]
- 18. resources.rndsystems.com [resources.rndsystems.com]
- 19. mpbio.com [mpbio.com]
- 20. media.cellsignal.com [media.cellsignal.com]
- 21. abcam.com [abcam.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. An iron chelation-based combinatorial anticancer therapy comprising this compound and a lactate excretion inhibitor inhibits the proliferation of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Deferoxamine Nanoparticle Development
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the development of deferoxamine (B1203445) (DFO) nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in delivering this compound (DFO) and how can nanoparticle formulations help?
A1: The primary challenges with conventional DFO delivery are its short plasma half-life (approximately 20-30 minutes), poor gastrointestinal absorption, and the need for frequent, often painful, subcutaneous infusions, which leads to low patient compliance.[1][2][3] Additionally, high doses of systemic DFO can lead to toxic side effects, including ocular and auditory toxicity.[2][4]
Nanoparticle formulations aim to address these challenges by:
-
Prolonging Circulation Time: Encapsulating DFO in nanoparticles can protect it from rapid metabolism and clearance, significantly increasing its half-life.[5][6][7]
-
Improving Bioavailability: Nanocarriers can enhance the absorption and tissue penetration of DFO.
-
Enabling Controlled Release: Nanoparticles can be engineered for sustained and controlled release of DFO, reducing the need for frequent administrations.[3][8]
-
Targeted Delivery: Nanoparticles can be functionalized to target specific tissues or cells, concentrating the therapeutic effect and minimizing systemic toxicity.[1]
Q2: What types of nanoparticle systems are commonly used for DFO delivery?
A2: Several types of nanoparticle systems have been investigated for DFO delivery, including:
-
Polymeric Nanoparticles: Using biodegradable and biocompatible polymers like PLGA, chitosan (B1678972), and PEGylated polymers to encapsulate DFO.[1][3][6]
-
Liposomes: Vesicular systems composed of lipid bilayers that can encapsulate hydrophilic drugs like DFO in their aqueous core.[1][5]
-
Niosomes: Vesicular nanocarriers formed from non-ionic surfactants, which are biodegradable and biocompatible.[8]
-
Carrier-Free Nanoparticles: These are formed by self-assembly of DFO, sometimes assisted by other molecules like polyphenols, offering high drug loading.[9][10]
-
Solid Lipid Nanoparticles (SLNs): Lipid-based nanoparticles that can be used for topical delivery of DFO.[11]
Q3: What are the critical quality attributes to consider during the characterization of DFO nanoparticles?
A3: The critical quality attributes for DFO nanoparticles include:
-
Particle Size and Polydispersity Index (PDI): These affect the nanoparticle's stability, in vivo distribution, and cellular uptake. A narrow size distribution (low PDI) is generally desirable.[12]
-
Surface Charge (Zeta Potential): Influences the stability of the nanoparticle suspension and interactions with biological membranes.
-
Encapsulation Efficiency and Drug Loading: Determine the amount of DFO successfully incorporated into the nanoparticles, impacting therapeutic efficacy and dosing.[3][13]
-
In Vitro Drug Release Profile: Characterizes the rate and mechanism of DFO release from the nanoparticles under physiological conditions.[8][14]
-
Stability: Assesses the physical and chemical stability of the nanoparticles during storage.[14]
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High water solubility of DFO. DFO is highly hydrophilic, making it prone to leaking into the external aqueous phase during nanoparticle synthesis (e.g., emulsion methods).[3] | 1. Optimize the formulation: Increase the polymer concentration or use a more hydrophobic polymer to create a denser matrix. 2. Modify the synthesis method: Employ a double emulsion (w/o/w) technique for better entrapment of hydrophilic drugs.[12] 3. Use a different nanoparticle system: Consider carrier-free systems or methods that involve covalent conjugation of DFO to the polymer.[9][15] | Increased encapsulation of DFO within the nanoparticles. |
| Interaction between DFO and nanoparticle components. DFO can interact with certain polymers or lipids, affecting its encapsulation.[3] | 1. Adjust the pH of the formulation: The ionization state of DFO and the polymer can influence their interaction. 2. Screen different polymers/lipids: Test a variety of materials to find the most compatible formulation. | Improved compatibility and higher loading efficiency. |
Issue 2: Poor In Vivo Stability and Rapid Clearance
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Opsonization and uptake by the mononuclear phagocyte system (MPS). Nanoparticles can be rapidly cleared from the bloodstream by macrophages. | 1. PEGylate the nanoparticle surface: The addition of polyethylene (B3416737) glycol (PEG) chains creates a hydrophilic layer that reduces opsonization.[7] 2. Optimize particle size: Nanoparticles in the range of 100-200 nm often exhibit longer circulation times.[4] | Extended plasma half-life of the DFO nanoparticles.[16] |
| Instability of the nanoparticle structure in biological fluids. | 1. Crosslink the nanoparticle matrix: For polymeric nanoparticles, using crosslinking agents can enhance their structural integrity. 2. Incorporate stabilizing agents: For lipid-based systems, adding cholesterol or other stabilizers can improve membrane rigidity.[8] | Maintained nanoparticle integrity and sustained drug release in vivo. |
Issue 3: Burst Release of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Surface-adsorbed DFO. A significant amount of DFO may be adsorbed onto the nanoparticle surface rather than being encapsulated. | 1. Improve the washing process: After synthesis, wash the nanoparticles multiple times with a suitable buffer to remove surface-bound drug. 2. Optimize the drying process: For lyophilized formulations, ensure proper removal of the external aqueous phase. | A more controlled and sustained release profile with a reduced initial burst. |
| High porosity of the nanoparticle matrix. | 1. Increase polymer concentration: A denser polymer matrix can slow down drug diffusion. 2. Modify the polymer composition: Use polymers with lower water permeability. | Slower and more linear drug release kinetics. |
Data Presentation
Table 1: Comparison of Different this compound Nanoparticle Formulations
| Nanoparticle Type | Polymer/Lipid | Particle Size (nm) | Encapsulation Efficiency (%) | Key Findings | Reference |
| Polymeric Nanoparticles | Chitosan/TPP | ~200-500 | ~10-40 | Size and drug loading are dependent on DFO concentration.[3] | [3] |
| Polymeric Nanoparticles | PEO-EC-CTS-TPP | ~105 | - | Enhanced cell permeability and sustained release. | [6] |
| Niosomes | Span 20, Tween 80, Cholesterol, PEG 3000 | ~136-150 | - | Sustained release and higher chelation efficiency compared to free DFO.[8][17] | [8][17] |
| Carrier-Free Nanoparticles | DFO-Polyphenol Conjugates | ~20-40 | ~80 | High drug loading and efficient iron and ROS scavenging.[9][10] | [9][10] |
| Solid Lipid Nanoparticles | Compritol, Oleic Acid, Tween 80, Lecithin | - | - | Suitable for topical delivery with sustained release.[11] | [11] |
| Platelet Membrane-Coated Liposomes | Liposome with Platelet Membrane | ~137 | - | Maintained stability for 7 days with similar drug release to uncoated liposomes.[14] | [14] |
Table 2: Pharmacokinetic Parameters of Free DFO vs. DFO Nanoparticles
| Formulation | Administration Route | Half-life (t½) | Key Findings | Reference |
| Free DFO | - | ~20-30 min | Rapid clearance necessitates frequent administration.[2] | [2] |
| PEGylated DFO | - | 18.2 - 27.8 h | PEGylation significantly increased the half-life by over 20-fold.[7] | [7] |
| DFO-NPs (Polymeric) | Intravenous | 48.63 ± 28.80 h | Nanoformulation dramatically prolonged the elimination half-life.[16] | [16] |
| DFO-NPs (ε-poly-lysine) | Intravenous | 2.0 - 3.2 h | Exhibited biphasic concentration-time profile.[15] | [15] |
| DFO-NPs (ε-poly-lysine) | Subcutaneous | 5.7 - 10.1 h | Subcutaneous administration led to prolonged half-life and favorable bioavailability.[15] | [15] |
Experimental Protocols
Protocol 1: Synthesis of Chitosan-Deferoxamine Nanoparticles via Ionic Gelation
This protocol is adapted from the methodology described for preparing chitosan-tripolyphosphate (TPP) nanoparticles.[3]
Materials:
-
Chitosan (low molecular weight)
-
This compound Mesylate (DFO)
-
Sodium Tripolyphosphate (TPP)
-
Acetic Acid
-
Deionized water
Procedure:
-
Prepare a chitosan solution (e.g., 1 mg/mL) by dissolving chitosan in a 1% (v/v) acetic acid solution. Stir overnight to ensure complete dissolution.
-
Dissolve DFO in the chitosan solution at the desired concentration (e.g., to achieve 20, 45, or 75 wt% DFO content).[3]
-
Prepare a TPP solution (e.g., 1 mg/mL) in deionized water.
-
Add the TPP solution dropwise to the chitosan-DFO solution under constant magnetic stirring at room temperature.
-
Continue stirring for a specified period (e.g., 30 minutes) to allow for the formation of nanoparticles.
-
The formation of opalescent suspension indicates the formation of nanoparticles.
-
Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes).
-
Wash the nanoparticle pellet with deionized water to remove unreacted reagents and free DFO.
-
Resuspend the nanoparticles in deionized water or a suitable buffer for characterization or lyophilize for long-term storage.
Protocol 2: Synthesis of DFO-Loaded Polymeric Nanoparticles by Double Emulsion (w/o/w) Solvent Evaporation
This protocol is a general method based on the double emulsion technique often used for encapsulating hydrophilic drugs.[12]
Materials:
-
Polymer (e.g., PLGA, DSPE-PEG2000)
-
This compound Mesylate (DFO)
-
Organic Solvent (e.g., Dichloromethane - DCM, Methylene Chloride)
-
Surfactant (e.g., Polyvinyl alcohol - PVA)
-
Deionized water
Procedure:
-
Primary Emulsion (w/o):
-
Dissolve DFO in a small volume of deionized water to create the internal aqueous phase.
-
Dissolve the polymer in an organic solvent (e.g., DCM).
-
Add the aqueous DFO solution to the polymer solution and sonicate or homogenize to form a stable water-in-oil emulsion.
-
-
Secondary Emulsion (w/o/w):
-
Prepare an aqueous solution of a surfactant (e.g., PVA).
-
Add the primary emulsion to the surfactant solution under constant stirring or homogenization to form the double emulsion.
-
-
Solvent Evaporation:
-
Stir the double emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
-
Nanoparticle Collection and Washing:
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles multiple times with deionized water to remove the surfactant and any unencapsulated DFO.
-
-
Final Product:
-
Resuspend the washed nanoparticles in deionized water or lyophilize for storage.
-
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. Challenges and Opportunities of this compound Delivery for Treatment of Alzheimer’s Disease, Parkinson’s Disease, and Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Combating iron overload: a case for this compound-based nanochelators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combating iron overload: a case for this compound-based nanochelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | PEGylation of this compound for Improving the Stability, Cytotoxicity, and Iron-Overload in an Experimental Stroke Model in Rats [frontiersin.org]
- 8. Frontiers | Nano-niosome particles loaded with this compound for management of iron overload complications [frontiersin.org]
- 9. chinesechemsoc.org [chinesechemsoc.org]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. researchgate.net [researchgate.net]
- 12. dovepress.com [dovepress.com]
- 13. psecommunity.org [psecommunity.org]
- 14. Platelet Membrane-Based Nanoparticles for Targeted Delivery of this compound to Alleviate Brain Injury Induced by Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and tissue distribution of this compound-based nanochelator in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Polymeric Nanoparticles Enhance the Ability of this compound To Deplete Hepatic and Systemic Iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing deferoxamine (B1203445) (DFO) in long-term animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Ocular Toxicity
Question 1: We are observing signs of ocular toxicity (e.g., cataracts, retinal changes) in our rat model treated with this compound. How can we monitor and mitigate this?
Answer:
Ocular toxicity is a known side effect of long-term this compound administration, particularly at high doses.[1][2] Regular monitoring is crucial for early detection and management.
Troubleshooting & Mitigation Strategies:
-
Dose Adjustment: The risk of ocular toxicity is dose-dependent.[3] Consider reducing the daily dose of this compound if early signs of toxicity are observed. A dose of 50 mg/kg is often recommended as a starting point in the absence of abnormalities.[3]
-
Regular Ophthalmic Examinations: Conduct regular examinations, including fundoscopy and slit-lamp examination, to monitor for any changes in the eye.[4]
-
Electroretinography (ERG): ERG is a sensitive method to assess retinal function. A decrease in b-wave amplitude can be an early indicator of DFO-induced retinopathy.[5] In some cases, DFO can induce electronegative maximal ERG responses.[5]
-
Optical Coherence Tomography Angiography (OCT-A): This imaging technique can be used to detect this compound toxicity by revealing atrophy of the choriocapillaris.[5]
-
Reversibility: In many cases, ocular disturbances are reversible upon immediate cessation or dose reduction of the treatment.[4]
Data Presentation: Dose-Response Relationship of this compound-Induced Retinopathy in Rats
| This compound Dose (single bolus) | Observed Effect on ERG b-wave amplitude | Time to Onset | Recovery Period |
| 50 mg/kg | Dose-related suppression | Within 48 hours | ~14 days |
| 100 mg/kg | Dose-related suppression | Within 48 hours | ~14 days |
| 150 mg/kg | Dose-related suppression | Within 48 hours | ~14 days |
Experimental Protocol: Electroretinography (ERG) in a Rat Model
A detailed protocol for assessing this compound-induced retinopathy in an albino rat model using ERG has been described. The functional integrity of the rat photoreceptor membrane is assessed by measuring the electroretinogram b-wave amplitude following single bolus doses of DFO.[5]
Auditory Toxicity
Question 2: Our long-term study in chinchillas using this compound is showing potential auditory side effects. What is the best way to assess and manage this?
Answer:
Auditory toxicity, including high-frequency hearing loss, has been reported with long-term this compound use.[3] Careful monitoring and dose management are key to preventing irreversible damage.
Troubleshooting & Mitigation Strategies:
-
Dose Management: Auditory neurotoxicity is often associated with higher doses of this compound.[3] If auditory deficits are detected, consider a dose reduction. For mild toxicity, a reduction to 30 or 40 mg/kg per dose may lead to reversal of abnormalities.[3] For moderate abnormalities, a reduction to 25 mg/kg per dose with careful monitoring is recommended.[3] In cases of symptomatic hearing loss, temporary discontinuation of the drug may be necessary.[3]
-
Auditory Brainstem Response (ABR): ABR testing is a non-invasive method to assess auditory function and can detect hearing threshold shifts. In chinchilla models, acute this compound treatment has been shown to elevate cochlear response thresholds.[6]
-
Histological Evaluation: Post-mortem histological evaluation of the cochlea can reveal morphological changes at the inner hair-cell level.[6]
Data Presentation: this compound Auditory Toxicity in Patients (Clinical Data)
| This compound Dose | Patient Group | Observed Auditory Effect |
| >50 mg/kg/dose | Patients with transfusion-dependent anemia | Higher incidence of abnormal audiograms (high-frequency deficits) |
| ≤50 mg/kg/dose | Patients with transfusion-dependent anemia | Reduced incidence of further auditory toxicity |
Experimental Protocol: Auditory Brainstem Response (ABR) Testing in Chinchillas
A study on the ototoxicity of this compound in chinchillas involved monitoring electrophysiological responses to sound.[6] While chronic treatment showed no significant changes, acute treatment indicated an elevation of cochlear response thresholds.[6] It's important to note that these acute changes were highly correlated with respiratory depression due to general toxicity rather than a direct ototoxic effect.[6]
Bone Marrow Suppression
Question 3: We are concerned about potential bone marrow suppression in our mouse model receiving chronic this compound. How should we monitor for this and what are the expected findings?
Answer:
This compound has been shown to have a dose-dependent inhibitory effect on hematopoietic progenitor cells in vitro, suggesting a potential for myelosuppression.[7][8] Monitoring hematological parameters is essential.
Troubleshooting & Mitigation Strategies:
-
Complete Blood Count (CBC): Regularly perform CBCs to monitor for changes in red blood cells, white blood cells, and platelets.
-
Bone Marrow Analysis: For a more in-depth assessment, bone marrow can be collected to evaluate cellularity and the number of hematopoietic progenitor colonies (e.g., CFU-C, CFU-E, BFU-E). This compound has been shown to reduce the proliferation of these colonies in a dose-dependent manner.[8]
-
Dose-Response: The inhibitory effect on hematopoietic progenitors is dose-dependent.[8] If significant suppression is observed, a reduction in the this compound dose may be necessary.
Data Presentation: In Vitro Effects of this compound on Human Hematopoietic Progenitors
| This compound Concentration (µM) | Effect on CFU-C, CFU-E, and BFU-E Proliferation |
| 5 - 20 | Marked, dose-dependent reduction |
CFU-C: Colony Forming Unit - Culture (granulocyte-macrophage); CFU-E: Colony Forming Unit - Erythroid; BFU-E: Burst Forming Unit - Erythroid.
Experimental Protocol: Assessment of Bone Marrow Hematopoietic Function in Mice
A study in mice exposed to sublethal X-ray irradiation demonstrated that this compound treatment (100 mg/kg subcutaneous injection daily) can promote the recovery of bone marrow hematopoietic function.[9] This was evidenced by increased blood cell and bone marrow nucleated cell counts at 20 days post-irradiation.[9] The study also assessed the expression of apoptosis and ferroptosis-related proteins in bone marrow nucleated cells.[9]
Injection Site Reactions
Question 4: Our animals are developing significant injection site reactions after subcutaneous this compound administration. How can we minimize and evaluate these reactions?
Answer:
Local injection site reactions, including pain, swelling, and induration, are common with subcutaneous this compound administration.[4][10]
Troubleshooting & Mitigation Strategies:
-
Proper Administration Technique: Ensure proper subcutaneous injection technique. Rotate injection sites to minimize local irritation.
-
Concentration and Formulation: Do not administer at concentrations higher than 95 mg/mL for subcutaneous injection, as this increases the risk of local reactions.[11]
-
Histological Examination: To objectively assess the severity of the reaction, injection sites can be collected for histological analysis. This allows for the evaluation of inflammation, cellular infiltration, and tissue damage.
-
Alternative Delivery: In a study on dermal radiation-induced fibrosis in mice, a transdermal delivery system for this compound was shown to be an effective administration modality.[12]
Experimental Protocol: Evaluation of Injection Site Reactions
A study in multi-transfused beta-thalassemia major patients noted that the site of subcutaneous this compound injection was the initial site of post-transfusion urticaria.[13] For animal studies, a protocol for evaluating dermal reactions could involve:
-
Daily observation and scoring of the injection site for erythema, edema, and other signs of inflammation.
-
Collection of skin biopsies from the injection site at various time points.
-
Histological processing of the biopsies (e.g., H&E staining) to assess the inflammatory infiltrate, necrosis, and fibrosis.
Signaling Pathways and Experimental Workflows
// Nodes DFO [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Iron [label="Intracellular Iron Chelation", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="Reduced Reactive\nOxygen Species (ROS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Decreased Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; HIF [label="HIF-1α Stabilization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; VEGF [label="Increased VEGF\nExpression", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Toxicity [label="Cellular Toxicity\n(Ocular, Auditory, etc.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK [label="MAPK Pathway\n(JNK, ERK, p38)", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; CellDeath [label="Cell Death", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges DFO -> Iron [label="binds"]; Iron -> ROS [label="inhibits formation"]; ROS -> Apoptosis [label="leads to"]; Iron -> HIF [label="inhibits PHD enzymes"]; HIF -> VEGF [label="promotes transcription"]; VEGF -> Angiogenesis; DFO -> Toxicity [style=dashed, color="#EA4335", label="can lead to"]; Toxicity -> MAPK [style=dashed, color="#EA4335"]; Toxicity -> NFkB [style=dashed, color="#EA4335"]; MAPK -> CellDeath [style=dashed, color="#EA4335"]; NFkB -> CellDeath [style=dashed, color="#EA4335"];
} end_dot Caption: this compound's dual role in cellular pathways.
// Nodes start [label="Start Long-Term\nthis compound Study", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; dose [label="Establish Appropriate\nDose Regimen", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monitor [label="Regular Monitoring", fillcolor="#FBBC05", fontcolor="#202124"]; ocular [label="Ocular Examination\n(Fundoscopy, ERG)", fillcolor="#FFFFFF", fontcolor="#202124"]; auditory [label="Auditory Assessment\n(ABR)", fillcolor="#FFFFFF", fontcolor="#202124"]; hema [label="Hematological Analysis\n(CBC, Bone Marrow)", fillcolor="#FFFFFF", fontcolor="#202124"]; injection [label="Injection Site\nEvaluation", fillcolor="#FFFFFF", fontcolor="#202124"]; adverse [label="Adverse Effects\nObserved?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; adjust [label="Adjust Dose /\nImplement Mitigation", fillcolor="#34A853", fontcolor="#FFFFFF"]; continue_study [label="Continue Study with\nClose Monitoring", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End of Study\nData Analysis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> dose; dose -> monitor; monitor -> ocular; monitor -> auditory; monitor -> hema; monitor -> injection; ocular -> adverse; auditory -> adverse; hema -> adverse; injection -> adverse; adverse -> adjust [label="Yes"]; adverse -> continue_study [label="No"]; adjust -> continue_study; continue_study -> monitor [style=dashed]; continue_study -> end; } end_dot Caption: Workflow for monitoring this compound side effects.
// Nodes start [label="Observation of\nPotential Ocular Toxicity", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; confirm [label="Confirm with Specialized\nExaminations (ERG, OCT-A)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; is_toxic [label="Toxicity Confirmed?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; reduce_dose [label="Reduce this compound\nDose", fillcolor="#FBBC05", fontcolor="#202124"]; monitor_closely [label="Monitor for\nImprovement", fillcolor="#34A853", fontcolor="#FFFFFF"]; is_improving [label="Improvement\nObserved?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; continue_reduced [label="Continue with\nReduced Dose", fillcolor="#4285F4", fontcolor="#FFFFFF"]; stop_treatment [label="Consider Temporary\nCessation of Treatment", fillcolor="#EA4335", fontcolor="#FFFFFF"]; no_toxicity [label="Continue with\nStandard Monitoring", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> confirm; confirm -> is_toxic; is_toxic -> reduce_dose [label="Yes"]; is_toxic -> no_toxicity [label="No"]; reduce_dose -> monitor_closely; monitor_closely -> is_improving; is_improving -> continue_reduced [label="Yes"]; is_improving -> stop_treatment [label="No"]; } end_dot Caption: Troubleshooting guide for ocular toxicity.
References
- 1. Irreversible ocular toxicity from single "challenge" dose of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (Desferal)-induced ocular toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serial studies of auditory neurotoxicity in patients receiving this compound therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reference.medscape.com [reference.medscape.com]
- 5. This compound-induced electronegative ERG responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A study of the ototoxicity of this compound in chinchilla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. In vitro cytotoxicity of this compound on human marrow haematopoietic progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [this compound promotes recovery of bone marrow hematopoietic function in mice exposed to a sublethal dose of X-ray irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Desferal (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 11. pdf.hres.ca [pdf.hres.ca]
- 12. A comparative analysis of this compound treatment modalities for dermal radiation‐induced fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Site of subcutaneous desferrioxamine injection is the initial site of post-transfusion urticaria in multi-transfused beta-thalassaemia major patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Impact of Deferoxamine on Mitochondrial Function
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of deferoxamine (B1203445) (DFO) on mitochondrial function.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound (DFO) affects mitochondrial function?
A1: this compound is a high-affinity iron chelator.[1] Iron is essential for the function of several mitochondrial proteins, including the iron-sulfur cluster-containing subunits of the electron transport chain (ETC) complexes and enzymes involved in heme synthesis.[2] By chelating intracellular iron, DFO disrupts the function of these crucial components, leading to alterations in mitochondrial respiration and overall function.[3][4]
Q2: How does DFO treatment affect mitochondrial respiration?
A2: DFO treatment typically leads to a suppression of mitochondrial respiration.[5] This is primarily due to the chelation of iron required for the proper functioning of the iron-sulfur clusters within ETC complexes, particularly Complex I and II.[4][6] Studies have shown that DFO can decrease basal respiration, maximal respiration, and ATP production.[5]
Q3: What is the effect of DFO on reactive oxygen species (ROS) production in mitochondria?
A3: The effect of DFO on mitochondrial ROS is complex and can be cell-type dependent. While iron chelation can reduce the iron-catalyzed Fenton reaction, which generates hydroxyl radicals, some studies report an increase in mitochondrial ROS upon DFO treatment.[3][7] This increase may be due to the disruption of the electron transport chain, leading to electron leakage and the formation of superoxide.[3] Conversely, other studies have shown that DFO can act as an antioxidant and reduce ROS levels.[8]
Q4: How does DFO lead to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α)?
A4: The stability of HIF-1α is regulated by prolyl hydroxylase domain (PHD) enzymes, which require iron as a cofactor to hydroxylate HIF-1α, targeting it for proteasomal degradation.[9] DFO chelates the iron necessary for PHD activity.[9] This inhibition of PHDs prevents HIF-1α hydroxylation, leading to its stabilization, accumulation, and translocation to the nucleus where it can activate the transcription of target genes.[1][10]
Q5: Are the effects of DFO on mitochondrial function reversible?
A5: The reversibility of DFO's effects on mitochondrial function can depend on the dose and duration of treatment. Some studies suggest that the effects are reversible upon removal of DFO and restoration of intracellular iron levels. However, prolonged exposure to high concentrations of DFO can lead to irreversible cellular senescence and growth arrest.[4]
Troubleshooting Guides
Issue 1: Inconsistent or No Change in Mitochondrial Respiration After DFO Treatment
| Possible Cause | Troubleshooting Step |
| Incorrect DFO Concentration | The effective concentration of DFO can vary significantly between cell types. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Concentrations typically range from 1 µM to 200 µM.[5][7] |
| Inadequate Treatment Duration | The effects of DFO on mitochondrial respiration may not be immediate. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration.[9] |
| Cell Culture Conditions | Ensure consistent cell passage number, confluency, and media composition, as these can influence cellular metabolism and response to DFO. |
| Assay Sensitivity | For subtle changes, ensure your respirometry system (e.g., Seahorse XF Analyzer, Oroboros O2k) is properly calibrated and that the cell density is optimized for the assay plate.[11][12] |
| DFO Stability | Prepare fresh DFO solutions for each experiment, as DFO can degrade over time. |
Issue 2: Unexpected Increase or Decrease in Mitochondrial ROS Levels
| Possible Cause | Troubleshooting Step |
| Cell-Type Specific Response | The impact of DFO on ROS production is known to be cell-type dependent.[7] Compare your results with published data for your specific cell line, if available. Consider that in some cells, DFO may paradoxically increase ROS by disrupting the ETC.[3] |
| Choice of ROS Probe | Different ROS probes detect different reactive species. For mitochondrial superoxide, MitoSOX Red is a common choice.[7] For general cellular ROS, DCFH-DA can be used, but be aware of its limitations and potential for artifacts.[13][14] Validate your findings with a secondary method or an alternative probe. |
| Probe Concentration and Loading Time | Optimize the concentration and incubation time of your ROS probe to avoid artifacts from probe-induced ROS production or cellular toxicity. |
| Antioxidant Effects of Media Components | Some components in cell culture media can have antioxidant properties. Consider performing experiments in serum-free or phenol (B47542) red-free media for the duration of the ROS measurement. |
| Timing of Measurement | ROS production can be dynamic. Perform a time-course experiment to capture the peak of ROS production or reduction following DFO treatment. |
Issue 3: No or Weak Stabilization of HIF-1α
| Possible Cause | Troubleshooting Step |
| Suboptimal DFO Concentration or Duration | HIF-1α stabilization is dose- and time-dependent. Perform a titration of DFO concentration and a time-course experiment to determine the optimal conditions for your cell type. Stabilization can often be observed within 4-8 hours.[10] |
| Rapid Protein Degradation | Ensure that cell lysates for Western blotting are prepared quickly and on ice, with protease inhibitors, to prevent HIF-1α degradation. |
| Nuclear vs. Cytoplasmic Fractionation | HIF-1α is a transcription factor that translocates to the nucleus upon stabilization. Perform nuclear and cytoplasmic fractionation to confirm nuclear accumulation of HIF-1α.[5] |
| Oxygen Levels in Culture | Standard cell culture conditions are normoxic (20-21% O2). Ensure your cell culture incubator has stable oxygen levels, as fluctuations can affect baseline HIF-1α expression. |
| Antibody Quality | Use a well-validated antibody for HIF-1α detection in your chosen application (e.g., Western blot, immunofluorescence). |
Data Presentation
Table 1: Effect of this compound on Mitochondrial Respiration Parameters
| Cell Type | DFO Concentration (µM) | Treatment Duration (hours) | Basal Respiration | Maximal Respiration | ATP Production | Reference |
| iRPE | 100 | 24 | ↓ | ↓ | ↓ | [5] |
| Chang Cells | 1 | Not specified | ↓ (Complex II activity) | Not specified | ↓ | [4] |
| Breast Cancer (MCF-7) | 200 | 24 | ↓ | Not specified | Not specified | [7] |
Note: ↓ indicates a decrease.
Table 2: Effect of this compound on HIF-1α and Related Gene Expression
| Cell Type | DFO Concentration (µM) | Treatment Duration (hours) | HIF-1α Protein Level | HIF-1α mRNA Level | Downstream Gene Expression (e.g., VEGF, TFRC) | Reference |
| Neonatal Rat Brain (in vivo) | N/A | 4-24 | ↑ | ↑ | ↑ (VEGF) | [10] |
| Hepatoma (HepG2) | 100 | 6-24 | ↑ | N/A | ↑ (Glut1) | [9] |
| APP/PS1 Mouse Brain (in vivo) | N/A | N/A | ↑ | ↑ | ↑ (TFR, DMT1, BDNF) | [15] |
| iRPE | 100 | 24 | ↑ (HIF-2α) | ↑ (HIF-2α) | ↑ (TF, TFRC) | [5] |
Note: ↑ indicates an increase. N/A: Not Applicable.
Experimental Protocols
Protocol 1: Measurement of Mitochondrial Respiration using Extracellular Flux Analysis
This protocol is adapted from a study on iRPE cells.[5]
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density to achieve 80-90% confluency on the day of the assay.
-
DFO Treatment: Treat cells with the desired concentration of DFO (e.g., 100 µM) for the determined duration (e.g., 24 hours). Include a vehicle-treated control group.
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate at 37°C in a non-CO2 incubator.
-
Extracellular Flux Analysis: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.
-
Data Analysis: Calculate basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity from the oxygen consumption rate (OCR) measurements.
Protocol 2: Measurement of Mitochondrial ROS
This protocol is based on the use of MitoSOX Red.[7]
-
Cell Treatment: Treat cells with DFO at the desired concentration and for the appropriate duration in a multi-well plate suitable for fluorescence microscopy or flow cytometry.
-
MitoSOX Loading: After treatment, remove the medium and wash the cells with warm PBS. Incubate the cells with MitoSOX Red (typically 2.5-5 µM) in HBSS or another suitable buffer for 10-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells with warm PBS to remove excess probe.
-
Imaging or Flow Cytometry: Immediately analyze the cells using a fluorescence microscope or flow cytometer. For microscopy, capture images using the appropriate filter set. For flow cytometry, quantify the mean fluorescence intensity.
-
Data Analysis: Compare the fluorescence intensity of DFO-treated cells to that of control cells.
Protocol 3: Western Blot for HIF-1α Stabilization
This protocol is a standard method for detecting protein expression.[10]
-
Cell Lysis: After DFO treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C. Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control such as β-actin or GAPDH.
Mandatory Visualization
References
- 1. Activation of HIF-1α/VEGF-A pathway by this compound ameliorates retinal hypoxia in a rat subarachnoid hemorrhage model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochondrial targeting of this compound triggers mitophagy and affects the activity of Fe-S cluster-containing enzymes - Keystone Symposia [virtual.keystonesymposia.org]
- 3. This compound inhibits iron-uptake stimulated osteoclast differentiation by suppressing electron transport chain and MAPKs signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. HIF2α activation and mitochondrial deficit due to iron chelation cause retinal atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Iron Depletion by this compound Up-Regulates Glucose Uptake and Insulin Signaling in Hepatoma Cells and in Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Desferrioxamine regulates HIF-1 alpha expression in neonatal rat brain after hypoxia-ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel approach to measure mitochondrial respiration in frozen biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for measuring respiratory function of mitochondria in frozen colon tissue from rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detection of mitochondria-generated reactive oxygen species in cells using multiple probes and methods: Potentials, pitfalls, and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Intranasal this compound attenuates synapse loss via up-regulating the P38/HIF-1α pathway on the brain of APP/PS1 transgenic mice [frontiersin.org]
reducing off-target effects of deferoxamine in experiments
Welcome to the Technical Support Center for researchers utilizing Deferoxamine (B1203445) (DFO) in experimental settings. This resource provides troubleshooting guidance and answers to frequently asked questions to help you mitigate the off-target effects of DFO and ensure the validity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a high-affinity iron chelator. Its primary mechanism of action is to bind with ferric iron (Fe³⁺), forming a stable complex called ferrioxamine that can be excreted from the body or removed from the experimental system.[1] By reducing the available free iron, DFO is widely used to treat iron overload conditions. In a research context, this iron chelation activity is often harnessed to mimic a hypoxic state. DFO inhibits prolyl hydroxylases, enzymes that require iron as a cofactor to degrade Hypoxia-Inducible Factor-1 alpha (HIF-1α).[2] This leads to the stabilization and accumulation of HIF-1α, which then activates downstream genes involved in processes like angiogenesis.[2][3]
Q2: What are the known off-target effects of this compound in experimental models?
While effective as an iron chelator, DFO can exert several off-target effects that may confound experimental results. These include:
-
Cytotoxicity: DFO can reduce cell viability in a dose- and time-dependent manner across various cell lines.[4][5][6] This toxicity is not always related to iron chelation and may be linked to the generation of reactive oxygen species (ROS).[7]
-
Neurotoxicity: High doses of DFO have been associated with both visual and auditory toxicity.[8][9]
-
Impact on other signaling pathways: DFO has been shown to influence signaling pathways other than HIF-1α, such as the MAPK/ERK pathway.[10][11][12][13]
-
Growth retardation: In vivo studies and clinical use have noted that DFO can lead to growth retardation.[14]
Q3: How can I differentiate between the intended effects of HIF-1α stabilization and off-target cytotoxicity in my cell culture experiments?
This is a critical consideration for data interpretation. Here are a few strategies:
-
Dose-response and time-course studies: Perform experiments across a range of DFO concentrations and time points. Off-target cytotoxicity is often more pronounced at higher concentrations and with longer exposure times.[5][6]
-
Iron rescue experiments: To confirm that an observed effect is due to iron chelation, you can try to "rescue" the phenotype by adding a source of iron (e.g., ferric chloride) to the culture medium along with DFO.[4] If the effect is reversed, it is likely mediated by iron chelation.
-
HIF-1α knockdown or knockout models: The most definitive way to confirm the involvement of HIF-1α is to use cell lines or animal models where HIF-1α has been genetically silenced. If the effect of DFO persists in the absence of HIF-1α, it is likely an off-target effect.
-
Positive controls for HIF-1α stabilization: Use other methods to stabilize HIF-1α, such as hypoxia (culturing cells in a low-oxygen environment) or other hypoxia-mimetic agents (e.g., cobalt chloride), and compare the results to those obtained with DFO.
Q4: Are there alternatives to this compound for iron chelation in research?
Yes, other iron chelators are available and may be suitable alternatives depending on the experimental goals. These include:
-
Deferiprone (B1670187) (DFP): An orally active iron chelator.[15][16]
-
Deferasirox (B549329) (DFX): Another orally active, once-daily iron chelator.[14][15][16][17]
These alternatives have different efficacy and safety profiles, which should be considered.[14][15][16][17][18]
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Death in DFO-Treated Cultures
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| DFO concentration is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. Start with a low concentration (e.g., 10-30 µM) and titrate upwards.[5][6] |
| Solvent toxicity (e.g., from DMSO). | Always include a vehicle control (culture medium with the same final concentration of the solvent used to dissolve DFO) to differentiate between DFO-induced and solvent-induced cytotoxicity.[19][20] |
| Cell line is particularly sensitive to DFO. | Research the literature for your specific cell line's sensitivity to DFO. Consider using a more resistant cell line if appropriate for your experimental question. |
| Contamination of cell culture. | Regularly check for signs of bacterial or fungal contamination. Perform mycoplasma testing on your cell stocks.[19] |
| Sub-optimal cell health. | Ensure cells are healthy, in the logarithmic growth phase, and within a low passage number. Stressed or high-passage cells can be more susceptible to drug-induced toxicity.[19] |
Issue 2: Inconsistent or Non-Reproducible Results
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Variability in cell seeding. | Ensure a homogenous single-cell suspension before plating. Use calibrated pipettes and consistent techniques for cell seeding.[19] |
| Edge effects in multi-well plates. | To minimize evaporation and temperature fluctuations in the outer wells, consider not using them for experimental conditions or filling them with sterile PBS or media.[19] |
| DFO solution instability. | Prepare fresh DFO solutions for each experiment. This compound solutions can degrade over time. |
| Inconsistent incubation times. | Strictly adhere to the planned incubation times for all experimental replicates and groups. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound
This table summarizes the dose-dependent effects of DFO on the viability of different cell lines at various time points.
| Cell Line | DFO Concentration (µM) | Incubation Time (hours) | Effect on Cell Viability | Reference |
| K562 (Leukemia) | 10, 50, 100 | 12 | Dose-dependent inhibition of viability | [4] |
| Breast Cancer Cells | 30, 100, 300 | 24, 48, 72 | Dose- and time-dependent decrease in viability | [5][6] |
| Osteosarcoma Cells | Varies | Not specified | Concentration-dependent decrease in viability | [12] |
| Neuronal Tumor Cells | Varies | Not specified | Dose-dependent decrease in viability | [7] |
Table 2: Comparison of Adverse Events of Iron Chelators (Clinical Data)
This table provides a high-level comparison of common adverse events associated with DFO and its alternatives, based on clinical trial data.
| Iron Chelator | Common Adverse Events | Reference |
| This compound (DFO) | Local skin reactions at the injection site, gastrointestinal symptoms, auditory and visual disturbances. | [8][9][17] |
| Deferiprone (DFP) | Gastrointestinal disturbances, arthropathy, neutropenia, agranulocytosis. | [15] |
| Deferasirox (DFX) | Gastrointestinal symptoms, skin rash, transient increases in serum creatinine. | [17][18] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure for assessing the cytotoxic effects of DFO on adherent cell lines using an MTT assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
DFO Preparation: Prepare a stock solution of DFO in sterile water or an appropriate solvent. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of DFO (e.g., 10, 30, 100, 300 µM) and a vehicle control.[4][5][6]
-
Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).[5][6]
-
MTT Addition: Following incubation, add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Assessment of Reactive Oxygen Species (ROS) Production
This protocol describes a method to measure intracellular ROS levels using the fluorescent probe DCFH-DA.
-
Cell Treatment: Treat cells with DFO at the desired concentrations and for the appropriate duration as determined from previous experiments. Include positive and negative controls.
-
DCFH-DA Loading: After treatment, wash the cells with a serum-free medium and then incubate them with a DCFH-DA solution (typically 10 µM) in the dark at 37°C for 20-30 minutes.[21]
-
Washing: Remove the DCFH-DA solution and wash the cells multiple times with a serum-free medium to remove any excess probe.[21]
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence microscope or a plate reader with the appropriate excitation and emission wavelengths (e.g., 488 nm excitation).[21]
-
Data Analysis: Quantify the fluorescence intensity and compare the ROS levels in DFO-treated cells to the controls.
Visualizations
Caption: this compound's primary mechanism for hypoxia mimicry.
Caption: Troubleshooting workflow for DFO experiments.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Desferrioxamine regulates HIF-1 alpha expression in neonatal rat brain after hypoxia-ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound on Leukemia In Vitro and Its Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High-Dose this compound Treatment Disrupts Intracellular Iron Homeostasis, Reduces Growth, and Induces Apoptosis in Metastatic and Nonmetastatic Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-induced cytotoxicity in human neuronal cell lines: protection by free radical scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neurotoxicity associated with this compound therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Serial studies of auditory neurotoxicity in patients receiving this compound therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-mediated up-regulation of HIF-1α prevents dopaminergic neuronal death via the activation of MAPK family proteins in MPTP-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound synergistically enhances iron-mediated AP-1 activation: a showcase of the interplay between extracellular-signal-regulated kinase and tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Iron Chelator Induces Apoptosis in Osteosarcoma Cells by Disrupting Intracellular Iron Homeostasis and Activating the MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Inhibits Acute Lymphoblastic Leukemia Progression through Repression of ROS/HIF-1α, Wnt/β-Catenin, and p38MAPK/ERK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of deferasirox and this compound effects on iron overload and immunological changes in patients with blood transfusion-dependent β-thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative Efficacy and Safety of this compound, Deferiprone and Deferasirox on Severe Thalassemia: A Meta-Analysis of 16 Randomized Controlled Trials | PLOS One [journals.plos.org]
- 16. Comparative Efficacy and Safety of this compound, Deferiprone and Deferasirox on Severe Thalassemia: A Meta-Analysis of 16 Randomized Controlled Trials [ideas.repec.org]
- 17. Comparison of iron chelation effects of this compound, deferasirox, and combination of this compound and deferiprone on liver and cardiac T2* MRI in thalassemia maior - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Neuroprotective effect of this compound on erastin-induced ferroptosis in primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Measuring Intracellular Iron Levels Post-Deferoxamine Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for measuring intracellular iron levels following treatment with the iron chelator, deferoxamine (B1203445) (DFO).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (DFO)?
This compound is a high-affinity iron chelator that binds to ferric iron (Fe3+), forming a stable complex that is then excreted.[1] It primarily chelates non-transferrin bound iron and iron from the labile iron pool (LIP), as well as from storage proteins like ferritin and hemosiderin.[1] By reducing the available intracellular iron, DFO can inhibit iron-catalyzed reactive oxygen species (ROS) formation and stabilize Hypoxia-Inducible Factor-1 alpha (HIF-1α), leading to the transcription of various genes, including those involved in angiogenesis.[2][3]
Q2: Which techniques are most suitable for measuring the change in intracellular iron after DFO treatment?
The most common and accessible methods include fluorescent probe-based assays and colorimetric assays.
-
Fluorescent Probes (e.g., Calcein-AM): These are suitable for live-cell imaging and flow cytometry, providing a measure of the labile iron pool (LIP). Calcein-AM is a non-fluorescent, cell-permeable compound that is hydrolyzed by intracellular esterases to the fluorescent molecule calcein. Calcein's fluorescence is quenched by iron, so an increase in fluorescence after DFO treatment indicates a decrease in the LIP.[4][5]
-
Colorimetric Assays (e.g., Ferrozine-based): These assays measure the total intracellular iron content in cell lysates. They are endpoint assays that are read using a spectrophotometer. The ferrozine-based assay, for example, can quantify both ferrous (Fe2+) and ferric (Fe3+) iron.[6]
Q3: How does DFO treatment affect the expression of iron-related proteins?
DFO treatment can lead to cellular responses that alter the expression of proteins involved in iron homeostasis. For instance, DFO treatment has been shown to increase the expression of transferrin receptor 1 (TfR1), which is involved in iron uptake, as the cell senses a state of iron deficiency.[7][8]
Troubleshooting Guides
Fluorescent Probe Assay: Calcein-AM
Issue 1: No or weak fluorescence signal after Calcein-AM staining in DFO-treated cells.
| Possible Cause | Solution |
| Inadequate Calcein-AM concentration or incubation time. | Optimize the Calcein-AM concentration (typically 0.1-1 µM) and incubation time (15-30 minutes) for your specific cell type.[4][9] |
| Calcein-AM degradation. | Prepare fresh Calcein-AM working solution for each experiment from a DMSO stock. Protect from light and moisture.[10] |
| Cell death due to DFO toxicity. | High concentrations of DFO can be cytotoxic.[7][11] Perform a dose-response curve and assess cell viability in parallel using a method like Trypan Blue exclusion. |
| Efflux of Calcein. | Some cell lines, particularly cancer cells, may express multidrug resistance proteins that can pump Calcein out of the cell.[12] |
Issue 2: Unexpectedly low fluorescence (high iron) in DFO-treated cells compared to controls.
| Possible Cause | Solution |
| Timing of measurement. | Prolonged DFO treatment can induce complex cellular responses, including upregulation of iron import machinery.[7][11] Measure intracellular iron at different time points post-DFO treatment to capture the dynamics of iron depletion and recovery. |
| Calcein-AM is primarily cytosolic. | Calcein-AM measures the cytosolic labile iron pool. It may not fully capture changes in iron levels within organelles like lysosomes.[5][13] |
| DFO concentration is too low. | Low concentrations of DFO (e.g., 1-10 µM) may not cause a significant change in the labile iron pool.[7][11] A dose-response experiment is recommended. |
Colorimetric Assay: Ferrozine-Based
Issue 3: High background or inconsistent readings in the Ferrozine assay.
| Possible Cause | Solution |
| Incomplete cell lysis. | Ensure complete cell lysis to release all intracellular iron. Sonication or the use of appropriate lysis buffers is crucial. |
| Contamination with exogenous iron. | Use iron-free reagents and plasticware to avoid contamination. |
| Interference from other metals. | The Ferrozine assay is relatively specific for iron, but high concentrations of other divalent metals could potentially interfere.[6] Ensure the use of appropriate controls. |
| Incomplete reduction of Fe3+ to Fe2+. | If measuring total iron, ensure the reducing agent (e.g., ascorbic acid) is fresh and used at the correct concentration to convert all ferric iron to ferrous iron, which is what Ferrozine detects. |
Experimental Protocols
Protocol 1: Measurement of Labile Iron Pool using Calcein-AM and Flow Cytometry
-
Cell Preparation: Seed cells in a 24-well plate at a density of 5.0 x 10^4 cells/well and incubate overnight.[4]
-
DFO Treatment: Treat cells with the desired concentration of DFO for the specified duration (e.g., 24 hours).[4] Include an untreated control.
-
Calcein-AM Staining:
-
Wash cells with PBS.
-
Incubate cells with 0.1 µM Calcein-AM in serum-free media for 30 minutes at 37°C, protected from light.[4]
-
-
Cell Harvesting and Analysis:
-
Wash cells with PBS.
-
Harvest cells by trypsinization and resuspend in PBS.
-
Analyze the fluorescence intensity of Calcein using a flow cytometer with an excitation wavelength of 488 nm.[4] An increase in fluorescence intensity corresponds to a decrease in the labile iron pool.
-
Protocol 2: Measurement of Total Intracellular Iron using a Ferrozine-Based Assay
-
Cell Preparation and DFO Treatment: Culture and treat cells with DFO as described in Protocol 1.
-
Cell Lysis:
-
Wash cells with PBS and harvest.
-
Lyse the cell pellet using an appropriate lysis buffer (e.g., containing a non-ionic detergent).
-
-
Iron Release and Reduction:
-
Add an acidic releasing agent to the cell lysate to release iron from proteins.
-
To measure total iron, add a reducing agent (e.g., ascorbic acid) to convert Fe3+ to Fe2+. For measuring only Fe2+, omit this step.
-
-
Colorimetric Reaction:
-
Add Ferrozine solution to the treated lysate. Ferrozine will form a colored complex with Fe2+.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance at the appropriate wavelength (typically around 562 nm).
-
Quantify the iron concentration by comparing the absorbance to a standard curve prepared with known concentrations of an iron standard.
-
Signaling Pathways and Workflows
Caption: this compound's effect on intracellular iron signaling pathways.
Caption: Experimental workflow for Calcein-AM assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Chelating the valley of death: this compound’s path from bench to wound clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Chelating the valley of death: this compound’s path from bench to wound clinic [frontiersin.org]
- 4. Iron chelation cancer therapy using hydrophilic block copolymers conjugated with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Does the calcein-AM method assay the total cellular 'labile iron pool' or only a fraction of it? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic intracellular iron chelation combinations: mechanisms and conditions for optimizing iron mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-Dose this compound Treatment Disrupts Intracellular Iron Homeostasis, Reduces Growth, and Induces Apoptosis in Metastatic and Nonmetastatic Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. High-Dose this compound Treatment Disrupts Intracellular Iron Homeostasis, Reduces Growth, and Induces Apoptosis in Metastatic and Nonmetastatic Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Validating Deferoxamine-Induced Hypoxia via HIF-1α Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of deferoxamine (B1203445) (DFO) with other common methods for inducing a hypoxic state in experimental settings, focusing on the validation of this state through the analysis of Hypoxia-Inducible Factor-1α (HIF-1α) expression. The information presented is supported by experimental data from peer-reviewed literature to aid in the selection of the most appropriate hypoxia-induction method for your research needs.
Comparison of Hypoxia-Inducing Methods
The efficacy of various methods to induce a cellular hypoxic response can be compared by quantifying the expression of HIF-1α, a master regulator of the cellular response to low oxygen. Below are tables summarizing the performance of this compound in comparison to other chemical hypoxia-mimetic agents and true hypoxia (hypoxia chamber).
Quantitative Comparison of HIF-1α Protein Expression
| Induction Method | Cell/Tissue Type | Concentration/ Condition | Duration | Fold Increase in HIF-1α Protein (vs. Normoxic Control) | Reference |
| This compound (DFO) | Neonatal Rat Brain (in vivo) | 100 mg/kg | 4 hours | ~4.03 | [1] |
| Neonatal Rat Brain (in vivo) | 100 mg/kg | 8 hours | ~3.46 | [1] | |
| Colorectal Cancer Cells (HT29, HCT116) | 50-200 µM | 48 hours | Dose-dependent increase | [2] | |
| Human Tongue Squamous Carcinoma Cells (SCC-15) | 100 µM | 24 hours | Significant increase | [3] | |
| Cobalt Chloride (CoCl₂) | Human Colon Cancer Cells | Not specified | Not specified | Induced accumulation | [4] |
| 293-T Cells | 100 µM | 6 hours | Visible increase by Western Blot | [5] | |
| Gastric Cancer Cells (SGC-7901, AGS) | 100 µM | 24 hours | Stable and high expression | [6] | |
| Dimethyloxalylglycine (DMOG) | Murine Fibroblasts | Not specified | Not specified | Stabilization of HIF-1α | [7] |
| Gastric Cancer Cells (SGC-7901, AGS) | 300 µM | 24 hours | Less stable expression than CoCl₂ | [6] | |
| True Hypoxia (Hypoxia Chamber) | 293-T Cells | 1% O₂ | 6 hours | Visible increase by Western Blot | [5] |
Quantitative Comparison of HIF-1α mRNA Expression
| Induction Method | Cell/Tissue Type | Concentration/ Condition | Duration | Fold Increase in HIF-1α mRNA (vs. Normoxic Control) | Reference |
| This compound (DFO) | Neonatal Rat Brain (in vivo) | 100 mg/kg | 4 hours | Significant upregulation | [1] |
| Neonatal Rat Brain (in vivo) | 100 mg/kg | 8 hours | Significant upregulation | [1] | |
| Human Tongue Squamous Carcinoma Cells (SCC-15) | 100 µM | 24 hours | No significant change | [3] | |
| True Hypoxia (Hypoxia Chamber) | Neonatal Rat Brain (in vivo) | Hypoxia-Ischemia | Not specified | No significant change | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
This compound-Induced Hypoxia in Cell Culture
-
Cell Seeding: Plate cells at a desired density in appropriate cell culture plates or flasks and allow them to adhere and grow overnight.
-
Preparation of this compound Solution: Prepare a stock solution of this compound Mesylate (DFO) in sterile, nuclease-free water or a suitable buffer. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentration (e.g., 100-200 µM).
-
Cell Treatment: Remove the existing medium from the cells and replace it with the DFO-containing medium.
-
Incubation: Incubate the cells for the desired duration (e.g., 4, 8, 24, or 48 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Harvesting: After incubation, harvest the cells for downstream analysis of HIF-1α expression.
Western Blot Analysis for HIF-1α Protein Expression
-
Cell Lysis: Wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them using a radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease inhibitor cocktail. To prevent HIF-1α degradation, it is crucial to keep samples on ice and process them quickly. Some protocols recommend the addition of cobalt chloride to the lysis buffer to stabilize HIF-1α.[8][9]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford or BCA protein assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing with TBST, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and imaging equipment.
-
Quantification: Perform densitometric analysis of the bands using appropriate software and normalize the HIF-1α signal to a loading control such as β-actin or GAPDH.
Real-Time Quantitative PCR (RT-qPCR) for HIF-1α mRNA Expression
-
RNA Extraction: Isolate total RNA from the treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from an equal amount of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a qPCR master mix, cDNA template, and primers specific for HIF-1α and a reference gene (e.g., β-actin, GAPDH).
-
Data Analysis: Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative fold change in HIF-1α mRNA expression, normalized to the reference gene.[10]
Visualizations
The following diagrams illustrate key pathways and workflows related to the validation of this compound-induced hypoxia.
References
- 1. Desferrioxamine regulates HIF-1 alpha expression in neonatal rat brain after hypoxia-ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. Desferrioxamine, an iron chelator, enhances HIF-1alpha accumulation via cyclooxygenase-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of the Hydroxylase Inhibitor DMOG and the Iron Chelator this compound in Diabetic and Aged Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound enhances the migration of dental pulp cells via hypoxia-inducible factor 1α - PMC [pmc.ncbi.nlm.nih.gov]
Deferoxamine vs. Deferiprone: A Comparative Analysis for Iron Chelation Therapy
In the landscape of iron chelation therapy, deferoxamine (B1203445) (DFO) and deferiprone (B1670187) (DFP) stand out as two critical therapeutic agents for managing iron overload, a common and serious complication in patients with thalassemia and other transfusion-dependent anemias. While both drugs aim to mitigate iron-induced organ damage, they exhibit distinct pharmacological profiles, efficacy in targeting specific iron pools, and different administration routes and safety profiles. This guide provides a comprehensive comparison of this compound and deferiprone, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Efficacy and Clinical Outcomes
This compound, a hexadentate chelator, has long been the standard of care, administered parenterally. Deferiprone, a bidentate oral chelator, has emerged as a significant alternative, particularly noted for its superior ability to remove cardiac iron.
Data Summary from Clinical Trials
| Parameter | This compound (Monotherapy) | Deferiprone (Monotherapy) | Combination Therapy (DFO + DFP) | Key Findings & Citations |
| Serum Ferritin (SF) Reduction | Effective in reducing SF levels. In one study, a mean reduction of 232 ± 619 ng/mL was observed over one year.[1] In another 24-month study, SF dropped from 3480 ± 417 µg/l to 2819 ± 292 µg/l.[2] | Comparable efficacy to DFO in reducing SF levels. One study showed a mean reduction of 222 ± 783 ng/mL over one year.[1] Another study reported a drop from 3663 ± 566 µg/l to 2599 ± 314 µg/l at 6 months, which then stabilized.[2] A meta-analysis found no significant difference in SF reduction between DFP and DFO.[3][4] | Significantly greater reduction in SF compared to monotherapy. One study reported a decrease from 3363.7 ± 2144.5 µg/L to 2323.2 ± 1740.8 µg/L in a year.[5] Another showed a drop from 4153 ± 517 µg/l to 2805 ± 327 µg/l over 12 months.[6] | DFP is non-inferior to DFO in reducing serum ferritin.[7] Combination therapy is often more effective in reducing high iron burdens.[5][8] |
| Liver Iron Concentration (LIC) | Effective in reducing LIC. | Efficacy in reducing LIC is comparable to DFO, although some studies suggest DFO may be more effective in preventing or removing liver iron deposition.[9] A randomized study showed a change of -4.45 mg/g dry weight over 12 months.[7][10] | Combination therapy leads to significant improvements in liver T2* MRI, indicating a reduction in LIC.[11] | While both are effective, some evidence points to DFO being more potent for hepatic iron removal.[9] |
| Myocardial Iron Content (Cardiac T2*) | Less effective in removing cardiac iron compared to DFP. | Demonstrates superior efficacy in removing cardiac iron and improving cardiac function.[12][13][14][15] Meta-analyses have shown a significant difference in favor of DFP for improving myocardial iron content and left ventricular ejection fraction.[3][4][16] | Combination therapy is significantly more effective than DFO monotherapy in reducing myocardial iron and improving ejection fraction.[3][4][8][11] | DFP's smaller molecular size and lipophilicity allow for better penetration into myocardial cells.[17] |
| Adverse Effects | Injection site reactions, auditory and ocular toxicity, growth retardation.[18] | Nausea, vomiting, arthralgia, and the most serious being agranulocytosis and neutropenia, which require regular blood monitoring.[2][7][10][18] | The combination may have a higher risk of adverse events than DFO alone, including gastrointestinal symptoms and transaminitis.[3][5] | DFP's risk of agranulocytosis necessitates stringent monitoring. DFO's parenteral administration can lead to compliance issues. |
Mechanisms of Action
The differential efficacy of this compound and deferiprone, particularly concerning cardiac iron, stems from their distinct chemical properties and mechanisms of iron chelation.
This compound (DFO) is a large, hydrophilic molecule that acts as a hexadentate chelator, meaning one molecule of DFO binds to one iron ion (Fe³⁺) with high affinity.[18] Its size and water-solubility limit its ability to readily cross cell membranes. Consequently, DFO primarily chelates extracellular iron, including non-transferrin-bound iron (NTBI) in the plasma, and iron within the reticuloendothelial system.[17][18][19] The resulting stable iron-DFO complex, ferrioxamine, is then excreted through both renal and fecal routes.[17][20]
Deferiprone (DFP) , in contrast, is a smaller, bidentate ligand that is more lipophilic.[17] Three molecules of DFP are required to bind a single iron ion.[17] Its smaller size and lipid solubility allow for better penetration of cell membranes, enabling it to access and chelate intracellular iron pools, including the labile iron pool (LIP) within cardiomyocytes.[17] This is the primary reason for its superior efficacy in removing cardiac iron.[15] The DFP-iron complex is primarily excreted in the urine.[15][17]
The combination of DFO and DFP can lead to a synergistic effect. DFP can enter cells, chelate intracellular iron, and then "shuttle" this iron to the extracellular space where it can be bound by the high-affinity DFO and excreted.[21]
Caption: Mechanisms of this compound and Deferiprone.
Experimental Protocols
Accurate assessment of iron overload and the efficacy of chelation therapy relies on standardized experimental protocols.
Assessment of Cardiac and Liver Iron Content
1. T2 Magnetic Resonance Imaging (MRI)*
-
Objective: To non-invasively quantify iron concentration in the heart and liver. T2* relaxation time is inversely proportional to tissue iron concentration.
-
Protocol Summary:
-
Patient Preparation: Patients are coached on breath-holding techniques to minimize motion artifacts. Scans are typically performed before a scheduled blood transfusion.[9]
-
Image Acquisition: Cardiac-gated, single breath-hold, multi-echo gradient echo sequences are acquired. For cardiac T2*, a single mid-ventricular short-axis slice is typically imaged at multiple echo times (e.g., 8 TEs from 2.4 to 16 ms).[3][9]
-
Image Analysis: Regions of interest (ROIs) are drawn in the septum of the heart or within the liver parenchyma, avoiding major vessels. The signal intensity decay across the different echo times is fitted to a mono-exponential decay curve to calculate the T2* value.
-
-
Interpretation:
-
Cardiac T2*: >20 ms (B15284909) is considered normal, 10-20 ms indicates mild to moderate iron overload, and <10 ms signifies severe cardiac iron loading.[11]
-
Liver T2*: Values are used to estimate Liver Iron Concentration (LIC) in mg/g dry weight using validated calibration curves.
-
In Vitro Assessment of Iron Chelation
1. Calcein-AM Assay for Labile Iron Pool (LIP)
-
Objective: To measure the chelatable, metabolically active intracellular iron pool.
-
Protocol Summary:
-
Cell Culture: Plate cells (e.g., hepatoma cell line like HuH-7 or cardiomyocytes) in a 96-well plate.[1]
-
Treatment: Treat cells with varying concentrations of this compound or deferiprone for a specified duration (e.g., 4 hours).[1]
-
Calcein-AM Loading: Incubate cells with Calcein-AM (e.g., 0.25 µM) for 30 minutes. Calcein-AM is cell-permeable and becomes fluorescent upon hydrolysis by intracellular esterases. The fluorescence of calcein (B42510) is quenched by binding to labile iron.[1]
-
Fluorescence Measurement: After washing, measure the fluorescence (excitation ~488 nm, emission ~517 nm). An increase in fluorescence indicates that the chelator has bound intracellular iron, making it unavailable to quench calcein.[1]
-
Normalization: Normalize fluorescence readings to cell number, often determined by a crystal violet stain.[1]
-
Caption: Workflow for assessing intracellular iron chelation.
2. Non-Transferrin-Bound Iron (NTBI) Assay
-
Objective: To quantify the most toxic form of iron in the plasma.
-
Protocol Summary:
-
Sample Collection: Collect patient serum samples.
-
Chelation and Separation: The assay is based on the ability of a chelator (like immobilized DFO) to bind NTBI from the serum.[8] The sample is incubated in plates coated with the chelator.
-
Quantification: The amount of bound iron is then quantified, often using a fluorescent probe like calcein, where the fluorescence is unquenched after the probe's iron is removed by the bound chelator.[8] Alternatively, methods like HPLC can be used to quantify the iron-chelator complex.
-
Standard Curve: A standard curve is generated using known iron concentrations to quantify the NTBI in the samples.
-
Conclusion
This compound and deferiprone are both effective iron chelators, but their different physicochemical properties translate to distinct clinical advantages. This compound remains a potent chelator for systemic iron overload, particularly in the liver. Deferiprone's ability to penetrate cells makes it the superior choice for removing cardiac iron, a critical factor in improving survival in thalassemia patients. Combination therapy often provides the most comprehensive and effective chelation for patients with severe iron overload. The choice of therapy should be guided by the patient's specific clinical condition, including the distribution of iron overload and their ability to tolerate and adhere to the treatment regimen. Future research should continue to explore optimized combination therapies and novel chelation strategies.
References
- 1. 4.7. Labile Iron Pool Assay and Calcein-AM Assay [bio-protocol.org]
- 2. youtube.com [youtube.com]
- 3. Myocardial T2* Measurements in Iron Overloaded Thalassemia: An In Vivo Study to Investigate the Optimal Methods of Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. T2-weighted cardiovascular magnetic resonance and echocardiographic arterial elasticity criteria for monitoring cardiac siderosis in patients with beta-thalassemia major - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analyzing the Quenchable Iron Pool in Murine Macrophages by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. researchgate.net [researchgate.net]
- 8. The assessment of serum nontransferrin-bound iron in chelation therapy and iron supplementation | Blood | American Society of Hematology [ashpublications.org]
- 9. Cardiac T2* magnetic resonance analysis of membranous interventricular septum in assessment of cardiac iron overload in pediatric thalassemia patients: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cardiac T2* mapping: Techniques and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. Quantification of Liver Iron with MRI: State of the Art and Remaining Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of the liver iron concentration in transfusional iron overload by MRI R2* and by high-transition-temperature superconducting magnetic susceptometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]
- 17. Does the calcein-AM method assay the total cellular ‘labile iron pool’ or only a fraction of it? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. worthe-it.co.za [worthe-it.co.za]
- 19. Quantification of non-transferrin bound iron (NTBI) in human serum by isotope dilution mass spectrometry (IDMS) - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 20. journals.plos.org [journals.plos.org]
- 21. GraphViz Examples and Tutorial [graphs.grevian.org]
Deferoxamine's Impact on Gene Expression: A Quantitative Comparison
An in-depth guide for researchers, scientists, and drug development professionals on the quantitative effects of the iron chelator deferoxamine (B1203445) on gene expression, with comparisons to alternative therapies. This guide provides supporting experimental data, detailed methodologies, and visual representations of key signaling pathways.
This compound (DFO), a well-established iron-chelating agent, has garnered significant attention for its ability to modulate gene expression, primarily through its mimicry of a hypoxic state. By sequestering intracellular iron, DFO inhibits prolyl hydroxylases, leading to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α). This transcription factor then orchestrates the expression of a multitude of genes involved in angiogenesis, erythropoiesis, and cell metabolism. Beyond the canonical HIF-1α pathway, DFO has been shown to influence other critical signaling cascades, including the Wnt/β-catenin and p38 MAPK/ERK pathways. Understanding the quantitative effects of DFO on gene expression is paramount for its therapeutic application in various diseases, from iron overload disorders to cancer and ischemic injuries.
This guide provides a quantitative assessment of DFO's effect on gene expression, presenting data from various experimental models. We also offer a comparative analysis with other iron chelators, namely deferasirox (B549329) and deferiprone (B1670187), to provide a broader perspective for researchers. Detailed experimental protocols for quantifying gene expression and visual diagrams of the key signaling pathways are included to facilitate a comprehensive understanding of DFO's molecular mechanisms.
Quantitative Assessment of Gene Expression Changes
The following tables summarize the quantitative changes in the expression of key genes in response to this compound treatment across different cell types and experimental conditions. The data is primarily derived from quantitative real-time PCR (qPCR) and RNA sequencing (RNA-seq) studies.
Table 1: this compound-Induced Changes in HIF-1α Target Gene Expression
| Gene | Cell Type/Organism | DFO Concentration | Treatment Duration | Fold Change in mRNA Expression | Reference |
| VEGF | Human Small Airway Epithelial Cells | 65 µM | 24 hours | ~2.5-fold increase | [1] |
| VEGF | Neonatal Rat Brain (in vivo) | 100 mg/kg | 4 hours post-hypoxia-ischemia | Significantly upregulated | [2] |
| CA9 | Human Small Airway Epithelial Cells | 65 µM | 48 hours | ~4-fold increase | [1] |
| LOX | Human Small Airway Epithelial Cells | 65 µM | 48 hours | ~3-fold increase | [1] |
| BNIP3 | HeLa Cells | 0.3 mM CoCl2 (HIF-1α stabilization) | 24 hours | Upregulated (specific fold change not provided) | [3] |
| PGK1 | HeLa Cells | 0.3 mM CoCl2 (HIF-1α stabilization) | 24 hours | Upregulated (specific fold change not provided) | [3] |
| GAPDH | HeLa Cells | 0.3 mM CoCl2 (HIF-1α stabilization) | 24 hours | Upregulated (specific fold change not provided) | [3] |
Table 2: this compound's Effect on Other Key Gene and Protein Expression
| Gene/Protein | Cell Type | DFO Concentration | Treatment Duration | Effect on Expression/Activity | Reference |
| β-catenin | Acute Lymphoblastic Leukemia Cells | Not specified | Not specified | Downregulated protein levels | [4] |
| c-Myc | Acute Lymphoblastic Leukemia Cells | Not specified | Not specified | Downregulated protein levels | [4] |
| Cyclin D1 | Acute Lymphoblastic Leukemia Cells | Not specified | Not specified | Downregulated protein levels | [4] |
| p-p38 MAPK | Acute Lymphoblastic Leukemia Cells | Not specified | Not specified | Downregulated phosphorylation | [4] |
| p-ERK1/2 | Acute Lymphoblastic Leukemia Cells | Not specified | Not specified | Downregulated phosphorylation | [4] |
| p-ERK1/2, p-JNK, p-p38 | Osteoclast Precursors | Not specified | Not specified | Inhibited phosphorylation | [5] |
Comparison with Alternative Iron Chelators
While DFO is a potent modulator of gene expression, other iron chelators like deferasirox and deferiprone are also in clinical use. The choice of chelator can influence the therapeutic outcome, and their comparative effects on gene expression are an active area of research.
Table 3: Comparative Effects of this compound, Deferasirox, and Deferiprone
| Feature | This compound (DFO) | Deferasirox (DFX) | Deferiprone (DFP) | References |
| Administration | Parenteral (subcutaneous or intravenous) | Oral | Oral | [6][7] |
| Primary Iron Excretion Route | Urine and Feces | Feces | Urine | [6][7][8] |
| Effect on HIF-1α | Potent stabilizer | Stabilizer (data less extensive) | Limited data on direct HIF-1α stabilization | [1][9] |
| Wnt/β-catenin Signaling | Inhibits | Inhibits | Limited data | [10] |
| MAPK Signaling | Modulates (inhibits phosphorylation in some contexts, enhances in others) | Activates in osteosarcoma cells | Limited data | [4][5][11][12] |
| Clinical Efficacy in Iron Overload | Well-established | Effective, with good patient compliance | Effective, particularly in reducing cardiac iron | [6][7][13] |
Experimental Protocols
Accurate quantification of gene expression is crucial for studying the effects of this compound. Below are detailed methodologies for two common techniques: quantitative real-time PCR (qPCR) and RNA sequencing (RNA-seq).
Quantitative Real-Time PCR (qPCR) Protocol for Gene Expression Analysis
This protocol outlines the steps for measuring the relative expression of target genes after DFO treatment using a two-step RT-qPCR approach with SYBR Green detection.[14][15][16][17][18][19][20][21][22]
1. RNA Isolation:
-
Culture cells to the desired confluency and treat with the appropriate concentration of DFO for the specified duration. Include an untreated control group.
-
Harvest cells and isolate total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen or TRIzol, Invitrogen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis to check for intact ribosomal RNA bands.
2. cDNA Synthesis (Reverse Transcription):
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV Reverse Transcriptase, Invitrogen) with oligo(dT) or random hexamer primers.
-
Follow the manufacturer's protocol for the reaction setup and thermal cycling conditions.
3. qPCR Reaction Setup:
-
Design and validate primers for your target genes and a stable reference gene (e.g., GAPDH, ACTB, RPL19). Primers should span an exon-exon junction to avoid amplification of genomic DNA.
-
Prepare the qPCR reaction mix in a 96-well or 384-well plate. A typical 20 µL reaction includes:
-
10 µL of 2x SYBR Green qPCR Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA (e.g., 1:10 dilution)
-
6 µL of nuclease-free water
-
-
Include triplicate reactions for each sample and no-template controls for each primer pair.
4. qPCR Cycling and Data Acquisition:
-
Perform the qPCR reaction in a real-time PCR cycler with the following typical conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.
5. Data Analysis (ΔΔCt Method):
-
Determine the cycle threshold (Ct) for each reaction.
-
Normalize the Ct value of the target gene to the Ct value of the reference gene for each sample (ΔCt = Ct_target - Ct_reference).
-
Calculate the ΔΔCt by subtracting the average ΔCt of the control group from the ΔCt of each treated sample (ΔΔCt = ΔCt_treated - ΔCt_control).
-
The fold change in gene expression is calculated as 2^(-ΔΔCt).
RNA Sequencing (RNA-seq) Data Analysis Workflow
This workflow provides a general overview of the computational steps involved in analyzing RNA-seq data to identify differentially expressed genes following DFO treatment.[23][24][25][26][27][28][29]
1. Quality Control of Raw Sequencing Reads:
-
Use tools like FastQC to assess the quality of the raw FASTQ files. Check for per-base sequence quality, sequence content, and adapter contamination.
2. Read Trimming and Filtering:
-
Employ tools such as Trimmomatic or Cutadapt to remove adapter sequences and low-quality bases from the reads.
3. Alignment to a Reference Genome:
-
Align the cleaned reads to a reference genome (e.g., human, mouse) using a splice-aware aligner like STAR or HISAT2. This will generate BAM/SAM files.
4. Quantification of Gene Expression:
-
Count the number of reads that map to each gene using tools like featureCounts or HTSeq. This will produce a count matrix with genes as rows and samples as columns.
5. Differential Gene Expression Analysis:
-
Utilize statistical packages like DESeq2 or edgeR in R to identify differentially expressed genes between DFO-treated and control samples. These packages account for the variability in the data and normalize the counts.
-
Set thresholds for significance, typically a false discovery rate (FDR) adjusted p-value < 0.05 and a log2 fold change > 1 or < -1.
6. Functional Enrichment Analysis:
-
Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes using tools like DAVID, Metascape, or GSEA to identify enriched biological processes and pathways affected by DFO.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for studying its effects on gene expression.
Caption: this compound's mechanism of HIF-1α stabilization.
Caption: DFO's influence on Wnt/β-catenin and MAPK pathways.
Caption: Workflow for analyzing DFO's effect on gene expression.
References
- 1. This compound Improves Alveolar and Pulmonary Vascular Development by Upregulating Hypoxia-inducible Factor-1α in a Rat Model of Bronchopulmonary Dysplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Desferrioxamine regulates HIF-1 alpha expression in neonatal rat brain after hypoxia-ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intrabody Targeting HIF-1α Mediates Transcriptional Downregulation of Target Genes Related to Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Acute Lymphoblastic Leukemia Progression through Repression of ROS/HIF-1α, Wnt/β-Catenin, and p38MAPK/ERK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits iron-uptake stimulated osteoclast differentiation by suppressing electron transport chain and MAPKs signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Vital Role Played by Deferiprone in the Transition of Thalassaemia from a Fatal to a Chronic Disease and Challenges in Its Repurposing for Use in Non-Iron-Loaded Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deferiprone: A Forty-Year-Old Multi-Targeting Drug with Possible Activity against COVID-19 and Diseases of Similar Symptomatology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. meropenemtrihydrate.com [meropenemtrihydrate.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. This compound synergistically enhances iron-mediated AP-1 activation: a showcase of the interplay between extracellular-signal-regulated kinase and tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Iron Chelator Induces Apoptosis in Osteosarcoma Cells by Disrupting Intracellular Iron Homeostasis and Activating the MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Safety and efficacy of iron chelation therapy with deferiprone in patients with transfusion-dependent thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. stackscientific.nd.edu [stackscientific.nd.edu]
- 15. elearning.unite.it [elearning.unite.it]
- 16. youtube.com [youtube.com]
- 17. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 18. science.smith.edu [science.smith.edu]
- 19. gene-quantification.de [gene-quantification.de]
- 20. bitesizebio.com [bitesizebio.com]
- 21. horizondiscovery.com [horizondiscovery.com]
- 22. researchgate.net [researchgate.net]
- 23. olvtools.com [olvtools.com]
- 24. blog.genewiz.com [blog.genewiz.com]
- 25. researchgate.net [researchgate.net]
- 26. A Beginner’s Guide to Analysis of RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 27. RNA-Seq data processing and gene expression analysis | H3ABioNet Standard Operating Procedures [h3abionet.github.io]
- 28. RNA-Seq differential expression analysis: An extended review and a software tool - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Critical Differential Expression Assessment for Individual Bulk RNA-Seq Projects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Hypoxia Induction: Deferoxamine vs. Cobalt Chloride
For researchers, scientists, and drug development professionals, the accurate in vitro modeling of hypoxia is critical. Deferoxamine (B1203445) (DFO) and cobalt chloride (CoCl₂), two widely used hypoxia-mimicking agents, offer convenient and effective methods to stabilize the master regulator of the hypoxic response, Hypoxia-Inducible Factor-1α (HIF-1α). While both agents achieve this stabilization under normoxic conditions, their underlying mechanisms, cellular effects, and experimental considerations differ significantly. This guide provides an objective comparison, supported by experimental data, to aid in the selection of the appropriate agent for your research needs.
Mechanisms of Action: A Tale of Two Stabilizers
This compound, an iron chelator, induces a hypoxic state by limiting the availability of ferrous iron (Fe²⁺), a critical cofactor for prolyl hydroxylase domain (PHD) enzymes.[1][2] Under normal oxygen levels, PHDs hydroxylate specific proline residues on the HIF-1α subunit, marking it for ubiquitination and subsequent proteasomal degradation. By chelating iron, DFO inhibits PHD activity, preventing HIF-1α degradation and leading to its accumulation and translocation to the nucleus, where it dimerizes with HIF-1β to activate the transcription of hypoxia-responsive genes.[3][4]
Cobalt chloride, on the other hand, is believed to directly substitute for iron in the active site of PHDs, thereby inhibiting their function.[5] This direct inhibition also leads to the stabilization and accumulation of HIF-1α.[6] However, unlike DFO, the effects of CoCl₂ on HIF-1α induction are iron-independent but involve the production of reactive oxygen species (ROS) and the activation of the PI-3K and MAPK signaling pathways.[1]
Performance Data: A Quantitative Comparison
The following tables summarize quantitative data from various studies, highlighting the efficacy of DFO and CoCl₂ in stabilizing HIF-1α and their impact on cell viability. It is important to note that the optimal concentration and treatment duration are cell-type dependent.
Table 1: HIF-1α Stabilization
| Compound | Cell Line | Concentration | Treatment Time | Fold Increase in HIF-1α | Reference |
| This compound | Neonatal Rat Brain | 150 mg/kg (in vivo) | 4 hours | ~4.03-fold | [7] |
| This compound | Human Colon Cancer Cells | Dose-dependent | Not Specified | Dose-dependent increase | [3] |
| Cobalt Chloride | C2C12 Cells | 150 µM | 12-48 hours | 6.89 to 14.24-fold | [8] |
| Cobalt Chloride | PC-2 Cells | 50-200 µmol/L | Not Specified | Dose-dependent increase | [9] |
| Cobalt Chloride | mCCD Monolayers | 100 µmol/L | Not Specified | Significant stabilization | [6] |
Table 2: Cell Viability
| Compound | Cell Line | Concentration | Treatment Time | % Cell Viability | Reference |
| This compound | Breast Cancer Cells | 30-300 µM | 24-72 hours | Dose- and time-dependent decrease | [10] |
| Cobalt Chloride | C2C12 Cells | 150 µM | 48 hours | 69.52 ± 3.35% | [8] |
| Cobalt Chloride | 3T3-L1 Cells | 150 µM | 48 hours | ~75% | [8] |
| Cobalt Chloride | HepG2 Cells | 50-200 µmol/l | Up to 48 hours | No significant difference at ≤200 µmol/l | [11] |
| Cobalt Chloride | Mouse Embryonic Fibroblasts | 50-200 µM | 72 hours | Dose-dependent decrease | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in experimental design.
Western Blot for HIF-1α Detection
This protocol is adapted for the detection of HIF-1α protein levels following treatment with a hypoxia-mimicking agent.[7][13][14]
-
Cell Lysis: After treatment, immediately place culture dishes on ice. Wash cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay kit.
-
Sample Preparation: Mix the protein samples with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 30-50 µg of protein per lane onto a 7.5% SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against HIF-1α (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Prepare the ECL detection reagent and incubate with the membrane. Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the HIF-1α signal to a loading control like β-actin.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[8][15][16]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Expose the cells to various concentrations of DFO or CoCl₂ for the desired time periods (e.g., 12, 24, 48 hours).
-
MTT Addition: Four hours before the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Solubilization: After the 4-hour incubation with MTT, carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of untreated control cells.
Quantitative Real-Time PCR (qPCR) for VEGF Expression
This protocol outlines the steps to quantify the mRNA expression of Vascular Endothelial Growth Factor (VEGF), a key downstream target of HIF-1α.[17][18][19]
-
RNA Extraction: Following treatment, extract total RNA from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit.
-
qPCR Reaction: Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for VEGF and a reference gene (e.g., GAPDH or β-actin), and a suitable qPCR master mix (e.g., SYBR Green).
-
Thermal Cycling: Perform the qPCR using a real-time PCR system with appropriate cycling conditions.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in VEGF mRNA expression, normalized to the reference gene.
Visualizing the Pathways and Processes
The following diagrams, generated using Graphviz, illustrate the signaling pathways and a general experimental workflow.
Caption: this compound-induced HIF-1α stabilization pathway.
Caption: Cobalt Chloride-induced HIF-1α stabilization pathway.
Caption: General experimental workflow for studying hypoxia induction.
Conclusion
Both this compound and cobalt chloride are effective and widely used agents for mimicking hypoxia in vitro. The choice between them should be guided by the specific research question and experimental context. DFO acts as a classic iron chelator, providing a more direct mimic of the iron-sensing mechanism of PHD inhibition. CoCl₂, while also inhibiting PHDs, has additional effects on ROS production and signaling pathways, which may be a confounding factor or a point of interest depending on the study. Careful dose-response and time-course experiments are essential to determine the optimal conditions for achieving robust HIF-1α stabilization while minimizing cytotoxicity for any given cell type. This guide provides a foundational understanding to inform the rational selection and application of these valuable research tools.
References
- 1. Cobalt induces hypoxia-inducible factor-1alpha (HIF-1alpha) in HeLa cells by an iron-independent, but ROS-, PI-3K- and MAPK-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Desferrioxamine, an iron chelator, enhances HIF-1alpha accumulation via cyclooxygenase-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in Hypoxia-Inducible Factor-1 α Stabilizer this compound in Tissue Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Hypoxia-Mimetic Agent Cobalt Chloride Differently Affects Human Mesenchymal Stem Cells in Their Chondrogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stabilization of hypoxia inducible factor by cobalt chloride can alter renal epithelial transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Desferrioxamine regulates HIF-1 alpha expression in neonatal rat brain after hypoxia-ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Up-regulation of hypoxia inducible factor-1α by cobalt chloride correlates with proliferation and apoptosis in PC-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Dose this compound Treatment Disrupts Intracellular Iron Homeostasis, Reduces Growth, and Induces Apoptosis in Metastatic and Nonmetastatic Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. benchchem.com [benchchem.com]
- 14. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
- 15. CoCl2 simulated hypoxia induce cell proliferation and alter the expression pattern of hypoxia associated genes involved in angiogenesis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Inhibition of vascular endothelial growth factor with a sequence-specific hypoxia response element antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hepatocellular Hypoxia-Induced Vascular Endothelial Growth Factor Expression and Angiogenesis in Experimental Biliary Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. RT-PCR method to quantify vascular endothelial growth factor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Deferoxamine's Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the consistency of a compound's effects is paramount. This guide provides an objective comparison of the experimental effects of deferoxamine (B1203445) (DFO), a widely used iron chelator and hypoxia-mimetic agent. By presenting quantitative data from various studies, detailing experimental protocols, and comparing its performance with alternatives, this guide aims to offer a clear perspective on the reproducibility of DFO's biological activities.
This compound's primary mechanism of action in mimicking hypoxia involves the chelation of intracellular iron. Iron is a crucial cofactor for prolyl hydroxylase domain (PHD) enzymes, which are responsible for the degradation of Hypoxia-Inducible Factor-1 alpha (HIF-1α) under normoxic conditions. By removing iron, DFO inhibits PHD activity, leading to the stabilization and accumulation of HIF-1α. This, in turn, promotes the transcription of various genes involved in angiogenesis, erythropoiesis, and cell survival, most notably Vascular Endothelial Growth Factor (VEGF).[1][2][3] However, the reproducibility of these effects can be influenced by various experimental factors.
Quantitative Comparison of this compound's Effects
To assess the reproducibility of DFO's effects, quantitative data from multiple in vitro and in vivo studies are summarized below. These tables highlight the variability in experimental outcomes and provide a basis for comparing DFO with other iron chelators and hypoxia-mimetic agents.
In Vitro Efficacy of this compound on HIF-1α Stabilization
| Cell Line | DFO Concentration (µM) | Incubation Time (hours) | Fold Increase in HIF-1α (approx.) | Reference |
| Human Small Airway Epithelial Cells (HSAEpCs) | 10 - 65 | 8 | Dose-dependent increase | [4] |
| Colorectal Cancer Cells (HT29, HCT116) | 50, 100, 200 | 48 | Dose-dependent increase | [5] |
| Acute Myeloid Leukemia Cells (NB4, U937) | Not specified | Not specified | Accumulation observed | [6][7] |
| HeLa Cells | Not specified | Not specified | Induction observed | [8] |
| Acute Lymphoblastic Leukemia Cells | Not specified | Not specified | Inhibition of HIF-1α observed | [9] |
Note: The fold increase is often determined by densitometry of Western blot bands and can vary significantly between experiments.
In Vitro Efficacy of this compound on VEGF Secretion
| Cell Line | DFO Concentration (µM) | Incubation Time (days) | VEGF Secretion (pg/µg total protein) | Reference |
| Rat Insulinoma Cells (Rin m5f) | 10 | 3 | 7.95 ± 0.84 (vs. 1.80 ± 1.10 in control) | |
| Adipose-derived Mesenchymal Stem Cells (AdMSCs) | 120 | 3 and 7 | Significantly higher than control | [10] |
| Endothelial Progenitor Cells (EPCs) | 3 | 4 | Strong downregulation observed | [11] |
Comparison of this compound with Other Iron Chelators (Clinical Studies)
| Parameter | This compound (DFO) | Deferiprone (B1670187) (DFP) | Deferasirox (DFX) | Reference |
| Serum Ferritin Reduction | Effective | No significant difference from DFO | No significant difference from DFO | [12] |
| Liver Iron Concentration (LIC) Reduction | Effective | Comparable to DFO | Comparable to DFO | |
| Myocardial Iron Content (MIC) Reduction | Less effective than DFP | More effective than DFO | Not directly compared | |
| Left Ventricular Ejection Fraction (LVEF) Improvement | Less effective than DFP | More effective than DFO | Not directly compared |
Note: Clinical trial outcomes can be influenced by patient compliance, dosage, and the specific formulation of the chelator used.[13]
Comparison of this compound with Other Hypoxia-Mimetic Agents (In Vitro)
| Agent | Target | HIF-1α Induction Mechanism | Notes | Reference |
| This compound (DFO) | Iron (Fe2+) | PHD inhibition via iron chelation | Effects can be reversed by iron supplementation. | [8] |
| Cobalt Chloride (CoCl2) | Divalent metal ions | Substitutes for iron in PHD active site | Iron-independent induction of HIF-1α. | [6][7][8] |
| Dimethyloxalylglycine (DMOG) | 2-oxoglutarate | Competitive inhibition of PHDs | Effects can be blunted under hyperglycemic conditions. | [2][14][15] |
Experimental Protocols
The reproducibility of experimental results is intrinsically linked to the meticulous execution of protocols. Below are detailed methodologies for key experiments cited in the assessment of this compound's effects.
Protocol 1: In Vitro Assessment of HIF-1α Stabilization by Western Blot
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, HT29, or other cell line of interest) in appropriate culture medium and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 50, 100, 200 µM) for a specified duration (e.g., 8, 24, or 48 hours). Include an untreated control group.
-
To prevent HIF-1α degradation during sample preparation, it is crucial to work quickly and keep samples on ice. Some protocols recommend lysing cells directly in the culture dish with a lysis buffer containing protease and phosphatase inhibitors.[16]
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HIF-1α (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the HIF-1α band intensity to a loading control (e.g., β-actin or GAPDH).
-
Protocol 2: Quantification of VEGF Secretion by ELISA
-
Cell Culture and Supernatant Collection:
-
Culture cells as described in Protocol 1 and treat with this compound.
-
At the end of the treatment period, collect the cell culture supernatant.
-
Centrifuge the supernatant at 1,000 x g for 20 minutes at 4°C to remove any cells or debris.
-
-
ELISA Procedure:
-
Use a commercially available human or mouse VEGF ELISA kit and follow the manufacturer's instructions.
-
Typically, the protocol involves adding standards and samples to a 96-well plate pre-coated with a capture antibody for VEGF.
-
After an incubation period, the plate is washed, and a biotinylated detection antibody is added.
-
Following another incubation and wash step, a streptavidin-HRP conjugate is added.
-
A final wash is performed, and a substrate solution (e.g., TMB) is added to produce a colorimetric reaction.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
The concentration of VEGF in the samples is determined by interpolating from a standard curve.
-
Normalize the VEGF concentration to the total protein content of the corresponding cell lysate or cell number.
-
Protocol 3: Cell Viability Assessment using MTT Assay
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a range of this compound concentrations for the desired duration.
-
-
MTT Assay:
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan (B1609692) product.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
-
Factors Influencing the Reproducibility of this compound's Effects
The variability in the reported effects of this compound can be attributed to several factors:
-
Cell Type and State: Different cell lines exhibit varying sensitivities to DFO. The metabolic state of the cells, including their iron content and proliferative rate, can also influence the outcome.[17]
-
DFO Concentration and Purity: The dose-response to DFO is often biphasic, with higher concentrations sometimes leading to cytotoxicity.[17] The purity of the DFO used can also affect results.
-
Treatment Duration: The timing of HIF-1α stabilization and subsequent downstream effects like VEGF expression can vary. Short-term and long-term exposures to DFO may yield different or even opposing results.[11]
-
Culture Conditions: The composition of the cell culture medium, particularly the presence of serum and its iron content, can significantly impact the efficacy of DFO.[3] The stability of DFO in the culture medium over the course of the experiment is another important consideration.[18][19]
-
Experimental Model: In vivo studies are subject to additional variables such as the animal species, age, sex, route of administration, and the specific disease model being used.
Visualizing the Mechanisms and Workflows
To further clarify the processes involved in assessing this compound's effects, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: this compound's mechanism of action in stabilizing HIF-1α.
Caption: A typical experimental workflow for assessing DFO's effects in vitro.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Efficacy of this compound Mesylate in Serum and Serum-Free Media: Adult Ventral Root Schwann Cell Survival Following Hydrogen Peroxide-Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Desferrioxamine, an iron chelator, enhances HIF-1alpha accumulation via cyclooxygenase-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Hypoxia-mimetic agents desferrioxamine and cobalt chloride induce leukemic cell apoptosis through different hypoxia-inducible factor-1alpha independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hypoxia-mimetic agents desferrioxamine and cobalt chloride induce leukemic cell apoptosis through different hypoxia-inducible factor-1α independent mechanisms - ProQuest [proquest.com]
- 8. Cobalt induces hypoxia-inducible factor-1alpha (HIF-1alpha) in HeLa cells by an iron-independent, but ROS-, PI-3K- and MAPK-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Inhibits Acute Lymphoblastic Leukemia Progression through Repression of ROS/HIF-1α, Wnt/β-Catenin, and p38MAPK/ERK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound accelerates endothelial progenitor cell senescence and compromises angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.bio-techne.com [resources.bio-techne.com]
- 13. Comparison of iron chelation effects of this compound, deferasirox, and combination of this compound and deferiprone on liver and cardiac T2* MRI in thalassemia maior - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of the Hydroxylase Inhibitor DMOG and the Iron Chelator this compound in Diabetic and Aged Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of the Hydroxylase Inhibitor Dimethyloxalylglycine and the Iron Chelator this compound in Diabetic and Aged Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effects of this compound on Leukemia In Vitro and Its Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PEGylation of this compound for Improving the Stability, Cytotoxicity, and Iron-Overload in an Experimental Stroke Model in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Deferoxamine's Antitumor Efficacy: A Comparative Guide for Preclinical Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical antitumor effects of the iron chelator Deferoxamine (B1203445) (DFO) against alternative iron chelators. Supported by experimental data, this document summarizes key efficacy markers, details experimental methodologies, and visualizes relevant biological pathways and workflows to inform future research and development.
Iron, an essential element for cellular processes, is a critical resource for the rapid proliferation of cancer cells. This dependency has led to the exploration of iron chelation as a therapeutic strategy to induce iron deprivation and inhibit tumor growth. This compound (DFO), a well-established iron chelator, has been extensively studied for its antitumor properties in a variety of preclinical models. This guide provides a comparative analysis of DFO's efficacy against other iron chelators, namely Deferasirox (DFX) and Deferiprone, in preclinical cancer models.
Comparative Analysis of In Vitro Efficacy
The in vitro antitumor activity of iron chelators is primarily assessed by their ability to inhibit cancer cell proliferation, often quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for DFO and its alternatives in various cancer cell lines. It is important to note that direct comparisons should be made cautiously, as experimental conditions can vary between studies.
| Iron Chelator | Cancer Cell Line | IC50 (µM) | Reference |
| This compound (DFO) | HeLa (Cervical Cancer) | Growth suppression observed at ≥100 µM | [1] |
| K562 (Leukemia) | Dose-dependent inhibition of viability (10-100 µM) | ||
| Deferasirox (DFX) | DMS-53 (Lung Carcinoma) | Similar to DFO | |
| SK-N-MC (Neuroepithelioma) | Similar to DFO | ||
| Deferiprone | HL-60 (Leukemia) | ~10 times more cytotoxic than maltol (B134687) | [2] |
| HSC-2 (Oral Squamous Carcinoma) | ~10 times more cytotoxic than maltol | [2] |
In Vivo Antitumor Efficacy in Preclinical Models
The antitumor effects of iron chelators have also been validated in animal models, where tumor growth inhibition is a key endpoint. The following table presents a summary of the in vivo efficacy of DFO and its alternatives.
| Iron Chelator | Cancer Model | Dosing Regimen | Key Findings | Reference |
| This compound (DFO) | Rat Mammary Adenocarcinoma | Injections | Decreased tumor growth, greatest effect with low iron diet | |
| Deferasirox (DFX) | DMS-53 Lung Carcinoma Xenograft | Oral gavage | Potently inhibited tumor growth |
Mechanistic Insights: The Role of HIF-1α
One of the key mechanisms implicated in the antitumor effect of iron chelators is the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α). Iron is a cofactor for prolyl hydroxylases (PHDs), which target HIF-1α for degradation under normoxic conditions. By chelating iron, DFO inhibits PHD activity, leading to the accumulation of HIF-1α. This transcription factor can have context-dependent roles in cancer, sometimes promoting survival and angiogenesis, while in other contexts, it can contribute to cell cycle arrest and apoptosis.
Caption: this compound-mediated iron chelation inhibits prolyl hydroxylases, leading to the stabilization of HIF-1α and subsequent modulation of target gene expression, resulting in varied context-dependent effects on tumors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments used to evaluate the antitumor effects of iron chelators.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of the iron chelator (e.g., DFO, DFX, Deferiprone) and a vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Xenograft Tumor Model
This model is used to assess the antitumor efficacy of a compound in a living organism.
-
Cell Preparation: Harvest cancer cells from culture and resuspend them in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1-5 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the iron chelator or vehicle control according to the desired dosing schedule and route (e.g., intraperitoneal injection, oral gavage).
-
Endpoint: Continue treatment for a specified period or until tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
Western Blotting for HIF-1α
This technique is used to detect and quantify the expression of specific proteins, such as HIF-1α.
-
Cell Lysis: Treat cells with the iron chelator for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical validation of an iron chelator's antitumor effects.
Caption: A streamlined workflow for evaluating the antitumor potential of iron chelators, from initial in vitro screening to in vivo efficacy and toxicity assessment, culminating in a comprehensive data analysis.
Conclusion
Preclinical evidence strongly supports the antitumor effects of this compound through the induction of iron deprivation in cancer cells. This guide provides a comparative overview of DFO's efficacy alongside alternative iron chelators, Deferasirox and Deferiprone. While direct head-to-head comparisons in comprehensive preclinical cancer studies are limited, the available data suggest that all three agents possess antitumor activity. The choice of a specific iron chelator for further preclinical and clinical development will likely depend on the cancer type, desired route of administration, and the specific molecular characteristics of the tumor. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers designing and conducting studies to further validate and compare the therapeutic potential of these iron-chelating agents.
References
- 1. An iron chelation-based combinatorial anticancer therapy comprising this compound and a lactate excretion inhibitor inhibits the proliferation of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic activity of deferiprone, maltol and related hydroxyketones against human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Deferoxamine: A Guide for Laboratory Professionals
The safe and compliant disposal of deferoxamine (B1203445), a chelating agent used in research and clinical settings, is critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper management of this compound waste, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.
Regulatory Context
This compound is not classified as an acutely toxic (P-listed) or toxic (U-listed) hazardous waste under the Resource Conservation and Recovery Act (RCRA). Therefore, it is managed as a non-RCRA pharmaceutical waste. Disposal must always comply with all applicable local, state, and federal regulations.[1][2] It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Summary of this compound Waste Disposal Procedures
This table outlines the disposal requirements for various forms of this compound waste generated in a laboratory setting.
| Waste Stream | Waste Classification | Recommended Disposal Method | Key Handling Precautions |
| Unused/Expired this compound Powder | Non-RCRA Pharmaceutical | Place in a clearly labeled, sealed container. Arrange for pickup and disposal via a licensed hazardous waste contractor for incineration.[3][4] | Avoid creating dust.[2] Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a respirator.[2] |
| Contaminated Labware (e.g., vials, plates) | Non-RCRA Pharmaceutical | Place in a designated non-RCRA pharmaceutical waste container for incineration. | Segregate from regular trash and biohazardous waste. |
| Grossly Contaminated PPE | Non-RCRA Pharmaceutical | Dispose of in the designated non-RCRA pharmaceutical waste stream for incineration. | Do not dispose of in regular trash. |
| Spill Cleanup Debris | Non-RCRA Pharmaceutical | Use dry cleanup methods.[2] Collect all materials into a sealed, properly labeled container for disposal via a licensed hazardous waste contractor.[1][5] | Avoid breathing dust.[2] Prevent spilled material from entering drains or waterways.[2][6] |
| Empty this compound Containers | Solid Waste (Post-Decontamination) | Triple-rinse with a suitable solvent (e.g., water).[7][8] Collect rinsate for disposal as chemical waste. Deface the label, and dispose of the container in regular trash or recycling.[7][9][10] | If a hazardous solvent is used for rinsing, the rinsate must be collected and managed as hazardous waste.[7] |
Experimental Protocols: Step-by-Step Disposal Procedures
Protocol 1: Disposal of Unused, Expired, or Waste this compound Powder
-
Personal Protective Equipment (PPE): Before handling, don appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.[5] If there is a risk of dust generation, a NIOSH-approved respirator is required.[2]
-
Waste Identification and Segregation:
-
Identify the this compound powder as "Non-RCRA Pharmaceutical Waste."
-
Do not mix with other waste types, such as hazardous chemical waste, biohazardous waste, or regular trash.[1]
-
-
Containment:
-
Carefully place the original container with the unused/expired powder into a larger, sealable, and clearly labeled waste container.
-
If transferring powder, do so in a chemical fume hood or other ventilated area to minimize dust exposure.[2]
-
-
Labeling:
-
Label the outer waste container with "Non-RCRA Pharmaceutical Waste for Incineration," the chemical name ("this compound Mesylate"), and the approximate quantity.
-
-
Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.[2]
-
-
Disposal:
-
Contact your institution's EHS department to schedule a pickup by a licensed waste disposal service.
-
Ensure all institutional and regulatory paperwork is completed for the waste transfer.
-
Protocol 2: Management of this compound Spills
-
Immediate Action:
-
Alert personnel in the immediate area of the spill.
-
Evacuate the area if the spill is large or if dust is airborne.
-
-
Control and Containment:
-
Cleanup:
-
Use dry cleanup methods.[2] Gently cover the spill with an absorbent material like vermiculite (B1170534) or sand.
-
Carefully sweep or scoop the material into a sealable container.[5] Avoid using methods that generate dust, such as dry sweeping without an absorbent.
-
-
Decontamination:
-
After the bulk of the material is removed, decontaminate the spill surface with soap and water, collecting the cleaning materials for disposal.
-
-
Waste Disposal:
-
Label the container with the spilled material as "Non-RCRA Pharmaceutical Waste for Incineration" and include "Spill Debris."
-
Arrange for disposal through your institution's EHS department.
-
Protocol 3: Decontamination and Disposal of Empty Containers
-
Initial Assessment: This procedure applies only to containers that are "RCRA empty," meaning all contents that can be practically removed have been.
-
Triple Rinsing:
-
Rinsate Collection:
-
Collect all three rinses in a designated chemical waste container.[7] This rinsate should be managed as chemical waste and disposed of through your EHS department. Do not pour the rinsate down the drain.
-
-
Container Preparation for Disposal:
-
Final Disposal:
Mandatory Visualizations
The following diagrams illustrate the procedural workflows for this compound waste management.
Caption: Workflow for disposing of solid this compound waste.
Caption: Decontamination and disposal of empty this compound containers.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. usbioclean.com [usbioclean.com]
- 4. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 5. westliberty.edu [westliberty.edu]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. Chemical Waste Disposal | Chemistry Storeroom | Washington State University [storeroom.chem.wsu.edu]
- 9. csn.edu [csn.edu]
- 10. What do I do with empty chemical containers? | Yale Environmental Health & Safety [ehs.yale.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
